3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-14-10(11(15)16)6-9(13-14)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOADCITUCNMIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40538534 | |
| Record name | 3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40538534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015868-48-0 | |
| Record name | 3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40538534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, identified by the CAS Number 1015868-48-0 , is a heterocyclic compound built upon the pyrazole core. This five-membered aromatic ring system, containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold". Its prevalence in numerous biologically active compounds stems from its ability to engage in various non-covalent interactions with biological targets, coupled with its metabolic stability. The specific substitution pattern of this molecule—a 4-chlorophenyl group at the 3-position, a methyl group on one of the pyrazole nitrogens, and a carboxylic acid at the 5-position—renders it a valuable intermediate and a potential pharmacophore in its own right for the development of novel therapeutic agents and agrochemicals.
This guide provides a comprehensive overview of the essential technical information required for the effective utilization of this compound in a research and development setting. We will delve into its physicochemical characteristics, outline a robust synthetic pathway, explore its potential applications in drug discovery, and provide essential safety and handling information.
Physicochemical Properties: A Foundation for Application
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research, influencing everything from solvent selection for reactions and assays to its potential pharmacokinetic profile. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1015868-48-0 | Amerigo Scientific |
| Molecular Formula | C₁₁H₉ClN₂O₂ | PubChemLite[1] |
| Molecular Weight | 236.65 g/mol | Amerigo Scientific |
| Appearance | Solid (form) | Sigma-Aldrich |
| SMILES | Cn1nc(cc1C(O)=O)-c2ccc(Cl)cc2 | Amerigo Scientific |
| InChI Key | JNOADCITUCNMIN-UHFFFAOYSA-N | PubChemLite[1] |
| Predicted XlogP | 2.4 | PubChemLite[1] |
Synthesis of this compound: A Plausible Experimental Protocol
A logical pathway to the target molecule involves the initial synthesis of the corresponding ethyl ester, followed by hydrolysis to yield the carboxylic acid.
Experimental Workflow
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Methodology
Step 1: Synthesis of Ethyl 2-(4-chlorobenzoyl)-3-oxobutanoate
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add ethyl acetoacetate (1.0 equivalent) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the resulting solution back to 0 °C and add a solution of 4-chlorobenzoyl chloride (1.05 equivalents) in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,3-dicarbonyl intermediate.
Step 2: Synthesis of Ethyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate
-
Dissolve the ethyl 2-(4-chlorobenzoyl)-3-oxobutanoate (1.0 equivalent) in ethanol.
-
Add methylhydrazine (1.1 equivalents) to the solution. A catalytic amount of acetic acid can be added to facilitate the reaction.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude pyrazole ester.
-
Purify by column chromatography or recrystallization.
Step 3: Hydrolysis to this compound
-
Dissolve the ethyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate (1.0 equivalent) in a mixture of THF and water.
-
Add sodium hydroxide or lithium hydroxide (2-3 equivalents) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (as monitored by TLC).
-
Cool the reaction mixture and remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH 2-3 with cold 1M hydrochloric acid, which should induce the precipitation of the carboxylic acid product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.
Applications in Research and Drug Development
The pyrazole nucleus is a well-established pharmacophore found in a number of approved drugs. The structural features of this compound make it an attractive candidate for investigation in several therapeutic areas.
-
Anti-inflammatory and Analgesic Agents: Many pyrazole derivatives are known to exhibit anti-inflammatory and analgesic properties. For instance, some pyrazole-containing compounds act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. The carboxylic acid moiety of the title compound could potentially mimic the carboxylic acid of arachidonic acid, the natural substrate for COX enzymes.
-
Anticancer Therapeutics: The pyrazole scaffold is present in several anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, which are often dysregulated in cancer cells. The 4-chlorophenyl group is a common substituent in many kinase inhibitors, and the overall structure of the molecule could serve as a starting point for the design of novel anticancer drugs.
-
Antimicrobial and Antifungal Agents: Research has demonstrated that various substituted pyrazoles possess significant antibacterial and antifungal activities.[2] The specific substitution pattern of this compound could be explored for its potential to inhibit the growth of pathogenic microorganisms.
-
Agrochemicals: Beyond pharmaceuticals, pyrazole derivatives have found extensive use in agriculture as herbicides and fungicides.[1] The biological activity of this compound could be screened against various plant pathogens and weeds to assess its potential in crop protection.
Biological Activity and Mechanism of Action: A Landscape of Possibilities
While specific biological data for this compound is not extensively published, the broader class of pyrazole carboxylic acids has been shown to interact with a range of biological targets.
Caption: Potential biological targets and therapeutic applications of pyrazole derivatives.
The likely mechanism of action for this compound would involve the inhibition of specific enzymes. Pyrazole derivatives have been reported to inhibit enzymes such as xanthine oxidase and α-glucosidase.[3] The carboxylic acid functional group is a key feature, as it can act as a hydrogen bond donor and acceptor, and can also form ionic interactions with positively charged residues (like lysine or arginine) in the active site of a target protein. Further research, including in vitro screening against a panel of relevant enzymes and receptors, would be necessary to elucidate the specific biological activity and mechanism of action of this compound.
Safety and Handling
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, related pyrazole compounds are often associated with the following hazards:
-
GHS Pictograms: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation[4]
-
Handling Precautions:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound represents a molecule of significant interest for researchers in drug discovery and agrochemical development. Its robust and versatile pyrazole core, combined with its specific substitution pattern, provides a solid foundation for the design of novel bioactive compounds. This guide has provided a comprehensive overview of its key properties, a plausible and detailed synthetic route, its potential applications, and essential safety information. Armed with this knowledge, scientists and researchers can confidently incorporate this valuable chemical entity into their research and development programs, paving the way for future innovations in medicine and agriculture.
References
- 1. PubChemLite - this compound (C11H9ClN2O2) [pubchemlite.lcsb.uni.lu]
- 2. jocpr.com [jocpr.com]
- 3. ETHYL 3-(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 4. 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine | C10H10ClN3 | CID 2735304 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Pyrazole Carboxylic Acid Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activity of Pyrazole Carboxylic Acid Derivatives
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Within the vast landscape of heterocyclic compounds, the pyrazole nucleus has emerged as a "privileged scaffold".[1][2][3] This five-membered aromatic ring containing two adjacent nitrogen atoms is a key building block in numerous approved drugs, attributable to its metabolic stability and versatile chemical nature.[3] The addition of a carboxylic acid moiety to this scaffold further enhances its potential, providing a critical anchor for interacting with biological targets through hydrogen bonding and ionic interactions.
Pyrazole carboxylic acid derivatives are not a monolithic class; they are a diverse family of molecules exhibiting a wide spectrum of pharmacological activities.[4][5][6] Their utility spans multiple therapeutic areas, including anti-inflammatory, anticancer, antimicrobial, and antiviral applications.[7][8] This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the core biological activities of these compounds. We will delve into their mechanisms of action, present field-proven experimental protocols for their evaluation, and analyze the critical structure-activity relationships (SAR) that govern their efficacy.
Anti-inflammatory Activity: The COX-2 Inhibition Paradigm
One of the most well-documented successes of the pyrazole scaffold is in the development of selective anti-inflammatory agents. The archetypal example is Celecoxib, a diaryl-substituted pyrazole that revolutionized pain and inflammation management.[9][10]
Mechanism of Action: Selective Prostaglandin Suppression
The anti-inflammatory effects of many pyrazole derivatives are rooted in their ability to inhibit cyclooxygenase (COX) enzymes.[9] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[11][12]
-
COX-1 is constitutively expressed in most tissues and plays a protective role, particularly in maintaining the gastric mucosa and supporting platelet function.[12]
-
COX-2 is typically absent in most tissues but is rapidly induced at sites of inflammation by stimuli like cytokines and growth factors.[10][12] Its activation leads to the production of pro-inflammatory prostaglandins.[13]
Traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen inhibit both COX-1 and COX-2.[10] While this reduces inflammation, the concurrent inhibition of COX-1 can lead to undesirable gastrointestinal side effects.[12] Pyrazole carboxylic acid derivatives like Celecoxib possess a structural advantage; a polar sulfonamide side chain binds to a specific hydrophilic pocket near the active site of the COX-2 enzyme, an area that is different in the more constricted COX-1 active site.[10][11] This allows for highly selective inhibition of COX-2, effectively reducing the synthesis of inflammatory prostaglandins while sparing the protective functions of COX-1.[12] This selectivity is the key to its potent anti-inflammatory, analgesic, and antipyretic effects with a more favorable gastrointestinal safety profile.[9][13]
Figure 1: Mechanism of selective COX-2 inhibition by pyrazole derivatives.
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Colorimetric)
This protocol outlines a self-validating system for screening compounds for COX-2 inhibitory activity. The causality behind using a specific substrate (Arachidonic Acid) and detecting a downstream product (PGE2) provides direct evidence of enzyme modulation.
-
Preparation of Reagents:
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol. Rationale: This buffer maintains optimal pH for COX-2 activity and includes a cofactor (phenol) to enhance enzyme turnover.
-
Heme Solution: Prepare a 15 mM solution of heme in DMSO. Rationale: Heme is a required prosthetic group for COX enzyme activity.
-
Enzyme Solution: Reconstitute purified ovine or human recombinant COX-2 enzyme in assay buffer to a concentration of 100 units/mL. Add heme to a final concentration of 1 µM.
-
Test Compound & Reference: Prepare stock solutions of pyrazole derivatives and a reference inhibitor (e.g., Celecoxib) in DMSO. Serially dilute to obtain a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Arachidonic Acid Solution: Prepare a 10 mM solution of arachidonic acid in ethanol.
-
-
Assay Procedure:
-
Add 150 µL of assay buffer to each well of a 96-well plate.
-
Add 10 µL of the test compound, reference inhibitor, or DMSO (vehicle control) to the appropriate wells.
-
Add 10 µL of the COX-2 enzyme solution to all wells except the background control.
-
Pre-incubate the plate at 37°C for 15 minutes. Rationale: This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.
-
Incubate at 37°C for 10 minutes.
-
Stop the reaction by adding 10 µL of 1 M HCl.
-
-
Quantification and Data Analysis:
-
The primary product, Prostaglandin H2 (PGH2), is unstable. It is typically reduced to Prostaglandin E2 (PGE2).
-
Quantify the amount of PGE2 produced using a commercial Prostaglandin E2 EIA Kit, following the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) using non-linear regression analysis.
-
Data Presentation: COX-2 Selectivity Index
The ratio of IC50 (COX-1) / IC50 (COX-2) provides a Selectivity Index (SI), with higher values indicating greater selectivity for COX-2.
| Compound | Target | IC50 (µM) | Selectivity Index (SI) | Reference |
| Celecoxib | COX-1 | ~15 | ~300 | [10] |
| COX-2 | ~0.05 | |||
| Compound A | COX-1 | 25.1 | 125.5 | [6] |
| COX-2 | 0.2 | |||
| Compound B | COX-1 | >100 | >500 | [6] |
| COX-2 | 0.2 | |||
| Indomethacin | COX-1 | 0.05 | 0.008 (COX-1 Selective) | [6] |
| COX-2 | 6.3 |
Anticancer Activity: Targeting Multiple Pathways of Malignancy
The pyrazole carboxylic acid scaffold has proven to be a versatile framework for developing anticancer agents that act through diverse mechanisms.[14] Unlike the focused target of anti-inflammatory action, their antineoplastic effects can stem from inhibiting various enzymes crucial for cancer cell proliferation and survival.[14][15]
Overview of Mechanisms
-
Kinase Inhibition: Many pyrazole derivatives inhibit protein kinases, which are often dysregulated in cancer. Targets include Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), and HER-2 tyrosine kinase, leading to cell cycle arrest and apoptosis.[14]
-
DNA Demethylase Inhibition: Certain derivatives have been identified as potent inhibitors of ALKBH1, an N6-methyladenosine (m6A) DNA demethylase, suggesting a role in epigenetic regulation of cancer.[16]
-
Cell Cycle Arrest: Some compounds have been shown to induce cell cycle arrest at the G0/G1 interphase, preventing cancer cells from proceeding to the DNA synthesis (S) phase.[17]
-
Carbonic Anhydrase Inhibition: Inhibition of specific carbonic anhydrase isoforms (e.g., hCA IX) that are overexpressed in tumors and contribute to the acidic tumor microenvironment is another reported mechanism.[18]
Figure 2: Drug discovery workflow for anticancer pyrazole derivatives.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
This protocol measures the metabolic activity of cells as an indicator of cell viability. The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial reductases provides a robust and quantifiable endpoint.
-
Cell Culture and Seeding:
-
Culture a relevant cancer cell line (e.g., MCF-7 breast cancer, HeLa cervical cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[19][20]
-
Harvest cells using trypsin and perform a cell count using a hemocytometer or automated cell counter.
-
Seed 5,000-10,000 cells per well in 100 µL of media in a 96-well flat-bottom plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment. Rationale: This ensures cells are in a logarithmic growth phase and adhered before treatment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole derivatives and a positive control (e.g., Cisplatin, Doxorubicin) in culture media.[20]
-
Carefully remove the old media from the wells and add 100 µL of the media containing the test compounds at various concentrations. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
-
MTT Addition and Formazan Solubilization:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Rationale: Viable cells with active mitochondria will reduce the MTT to insoluble purple formazan crystals.
-
Carefully aspirate the media from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value by plotting cell viability against the log of compound concentration.
-
Data Presentation: Anticancer Activity Profile
| Compound | Cell Line | IC50 (µM) | Mechanism/Target | Reference |
| Derivative 22 | MCF-7 (Breast) | 0.01 | Not Specified | [14] |
| Derivative 23 | NCI-H460 (Lung) | 0.03 | Not Specified | [14] |
| Derivative 24 | A549 (Lung) | 0.025 | CDK2 Inhibition | [14] |
| Derivative 49 | EGFR Tyrosine Kinase | 0.26 | Kinase Inhibition | [14] |
| HER-2 Tyrosine Kinase | 0.20 | |||
| Compound 29 | ALKBH1 (Enzyme) | 0.031 | DNA Demethylase Inhibition | [16] |
| Compound 14 | BJAB (B-cell Lymphoma) | Potent | G0/G1 Cell Cycle Arrest | [17] |
Antimicrobial Activity: A Broad-Spectrum Defense
Pyrazole carboxylic acid derivatives have demonstrated significant potential as antimicrobial agents, with activity against a wide array of pathogenic bacteria and fungi.[8][21][22] This makes them attractive scaffolds for developing new treatments to combat infectious diseases and antibiotic resistance.
Scope of Activity
-
Antibacterial: Activity has been reported against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa).[23][24]
-
Antifungal: These compounds have shown inhibitory effects against various fungal strains, including clinically relevant yeasts like Candida albicans, Candida tropicalis, and molds such as Aspergillus niger.[23][25]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Materials:
-
Media: Cation-adjusted Mueller-Hinton Broth (MHB) for bacteria; RPMI-1640 for fungi.
-
Inoculum: Grow the microbial strain overnight. Dilute the culture to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells. Rationale: A standardized inoculum is critical for reproducibility.
-
Compound Plates: In a 96-well plate, prepare two-fold serial dilutions of the pyrazole derivatives (e.g., from 256 µg/mL to 0.5 µg/mL). Include a positive control antibiotic (e.g., Ciprofloxacin for bacteria, Clotrimazole for fungi) and a negative (growth) control well with no compound.[23][26]
-
-
Assay Procedure:
-
Add 50 µL of the standardized microbial inoculum to each well of the compound plate, resulting in a final volume of 100 µL.
-
Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
-
Reading and Interpreting Results:
-
The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth).
-
A colorimetric indicator like resazurin can be added to aid in visualization; a color change from blue to pink indicates metabolic activity (growth).
-
The results provide a quantitative measure of the compound's potency against specific pathogens.
-
Data Presentation: Antimicrobial Potency
| Compound | Organism | Type | MIC (µg/mL) | Reference |
| Compound 3 | Escherichia coli | Gram-Negative | 0.25 | [23] |
| Compound 4 | Streptococcus epidermidis | Gram-Positive | 0.25 | [23] |
| Compound 2 | Aspergillus niger | Fungus | 1 | [23] |
| Compound 2h | Staphylococcus aureus | Gram-Positive | 6.25 | [26] |
| Ciprofloxacin | S. aureus / E. coli | Gram +/- | 6.25 | [26] |
Synthesis and Structure-Activity Relationship (SAR)
The biological activity of pyrazole carboxylic acid derivatives is intrinsically linked to their chemical structure. Understanding the synthetic routes and the impact of various substituents is crucial for designing more potent and selective agents.
General Synthesis Strategy
A common and versatile method for synthesizing the pyrazole core is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. Subsequent modification of the resulting pyrazole ester can then yield the desired carboxylic acid and other derivatives.
Figure 3: General synthesis pathway and SAR considerations.
Key SAR Insights
-
Anti-inflammatory Activity: For COX-2 selectivity, a para-substituted phenyl ring at the 1-position and another substituted aryl group at the 5-position are often critical. The nature of the substituent at the para-position of the 1-phenyl ring (e.g., a sulfonamide group in Celecoxib) is key for interacting with the selective hydrophilic pocket of COX-2.[10]
-
Anticancer Activity: For ALKBH1 inhibitors, an unsubstituted pyrazole ring was found to be optimal, while modifications to other parts of the molecule were used to enhance potency.[16] For cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position were identified as crucial for high affinity.[27]
-
Antifungal Activity: The positions of electronegative atoms, such as fluorine and oxygen, within the substituents on the pyrazole ring, as well as the charge on these atoms, have been shown to be crucial for regulating the strength of antifungal activity against C. albicans.[25]
Conclusion and Future Perspectives
Pyrazole carboxylic acid derivatives represent a highly successful and enduring scaffold in medicinal chemistry. Their proven efficacy as anti-inflammatory agents, exemplified by Celecoxib, has paved the way for extensive exploration into other therapeutic areas. The diverse mechanisms through which they exert anticancer and antimicrobial effects highlight their remarkable versatility.
The future of research in this field is promising.[2] Key directions will likely include:
-
Design of Novel Kinase Inhibitors: Leveraging the pyrazole core to develop more selective and potent inhibitors for specific cancer-related kinases.
-
Exploration of Epigenetic Targets: Further investigation into inhibitors of targets like ALKBH1 could open new avenues for cancer therapy.[16]
-
Combating Antimicrobial Resistance: Synthesizing novel derivatives with unique mechanisms of action to overcome existing drug resistance in bacteria and fungi.
-
Prodrug Strategies: Improving the pharmacokinetic properties and cell permeability of potent inhibitors through prodrug approaches, as has been explored for ALKBH1 inhibitors.[16]
By combining rational drug design, robust biological evaluation, and a deep understanding of structure-activity relationships, the full therapeutic potential of pyrazole carboxylic acid derivatives can continue to be unlocked, offering new hope for treating a wide range of human diseases.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. mdpi.com [mdpi.com]
- 7. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications | AVESİS [avesis.yyu.edu.tr]
- 8. researchgate.net [researchgate.net]
- 9. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Celecoxib - Wikipedia [en.wikipedia.org]
- 11. news-medical.net [news-medical.net]
- 12. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 13. study.com [study.com]
- 14. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijnrd.org [ijnrd.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 23. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 24. meddocsonline.org [meddocsonline.org]
- 25. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. The guide is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering a detailed analysis of the compound's structural features as determined by various spectroscopic techniques. While a complete set of experimentally verified spectra from a single peer-reviewed source is not publicly available, this guide synthesizes available data from chemical suppliers and provides expert interpretation based on the analysis of structurally related compounds. The methodologies for acquiring such spectroscopic data are also detailed to assist in the experimental verification and further investigation of this and similar pyrazole derivatives.
Introduction
This compound belongs to the pyrazole class of heterocyclic compounds, which are known for their diverse biological activities and applications in drug discovery. The pyrazole scaffold is a key pharmacophore in a variety of therapeutic agents. The subject compound, with its specific substitution pattern of a 4-chlorophenyl group at the 3-position, a methyl group at the 1-position of the pyrazole ring, and a carboxylic acid at the 5-position, presents a unique combination of electronic and steric properties that make it a valuable building block for the synthesis of novel bioactive molecules.
Accurate and comprehensive spectroscopic data is paramount for the unambiguous identification, purity assessment, and structural elucidation of such compounds. This guide will delve into the key spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Molecular Structure:
solubility and stability of 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid
An In-Depth Technical Guide to the Solubility and Stability of 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic Acid
Abstract
This technical guide provides a comprehensive framework for evaluating the aqueous and organic solubility, as well as the chemical and physical stability, of this compound. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles and practical methodologies essential for characterizing this molecule. It offers detailed, step-by-step protocols for equilibrium and kinetic solubility assessments, forced degradation studies under various stress conditions (hydrolytic, oxidative, photolytic, and thermal), and the development of a stability-indicating HPLC method. The causality behind experimental choices is explained to provide field-proven insights. All quantitative data is summarized in structured tables, and key workflows are illustrated with diagrams to ensure clarity and practical application in a research and development setting.
Introduction
This compound is a substituted pyrazole derivative with significant potential in both the pharmaceutical and agrochemical sectors. The pyrazole scaffold is a key pharmacophore found in numerous bioactive molecules, and this specific compound has been investigated for its potential therapeutic properties.[1][2] A thorough understanding of its physicochemical properties—primarily solubility and stability—is a non-negotiable prerequisite for its advancement from a laboratory curiosity to a viable product. These parameters directly influence bioavailability, formulation strategies, manufacturing processes, storage conditions, and regulatory approval.
This guide serves as a senior-level scientific resource, outlining the necessary experimental workflows to build a robust physicochemical profile for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₉ClN₂O₂ | [1][3] |
| Molecular Weight | 236.65 g/mol | [1][3] |
| CAS Number | 1015868-48-0 | [4] |
| Appearance | White powder / solid | [1][3] |
| Melting Point | 211-214 °C | [1] |
| SMILES | Cn1nc(cc1C(O)=O)-c2ccc(Cl)cc2 | [3] |
| InChI Key | JNOADCITUCNMIN-UHFFFAOYSA-N | [3] |
Aqueous Solubility Assessment
Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability. For an ionizable compound like a carboxylic acid, solubility is intrinsically linked to pH.
Theoretical Considerations
The structure of this compound contains a lipophilic 4-chlorophenyl group and a more polar pyrazole-carboxylic acid moiety. The carboxylic acid group (with an estimated pKa in the range of 3-5) is the primary driver of its pH-dependent solubility.
-
At low pH (pH < pKa): The carboxylic acid is predominantly in its neutral, protonated form (-COOH). This form is less polar, resulting in lower aqueous solubility.
-
At high pH (pH > pKa): The molecule deprotonates to form the carboxylate anion (-COO⁻). This charged species is significantly more polar, leading to a substantial increase in aqueous solubility.
This relationship is fundamental to designing relevant experiments and interpreting their outcomes.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This method is the gold standard for determining the thermodynamic equilibrium solubility. It measures the concentration of the compound in a saturated solution after a prolonged incubation period, ensuring that a true equilibrium has been reached.
Methodology:
-
Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).
-
Addition of Compound: Add an excess amount of the solid compound to vials containing each buffer. The excess must be sufficient to ensure a saturated solution with undissolved solid remaining at the end of the experiment.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (typically at 25°C or 37°C) for a minimum of 24-48 hours. This extended time is crucial to allow the dissolution process to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed, to separate the undissolved solid from the supernatant.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute it with a suitable mobile phase or solvent to prevent precipitation.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method against a standard curve prepared with known concentrations of the compound.
Data Presentation & Interpretation
The workflow for solubility determination is a systematic process moving from sample preparation to final analysis.
References
An In-depth Technical Guide to the Therapeutic Targets of Pyrazole Derivatives
A Senior Application Scientist's Perspective on a Privileged Scaffold
Foreword: The Enduring Legacy of the Pyrazole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful therapeutic agents. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a testament to this principle. Its remarkable versatility, stemming from its unique physicochemical properties and synthetic tractability, has cemented its status as a "privileged scaffold" in modern drug discovery.[1][2][3][4] From blockbuster anti-inflammatory drugs to cutting-edge cancer therapies, pyrazole derivatives have demonstrated a remarkable capacity to modulate a wide array of biological targets with high potency and selectivity.[1][5][6][7]
This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the key therapeutic targets of pyrazole derivatives. Moving beyond a mere catalog of compounds, this guide delves into the mechanistic rationale behind their activity, offers detailed experimental protocols for target validation, and visualizes the intricate signaling pathways they influence. As a senior application scientist, my aim is to bridge the gap between theoretical knowledge and practical application, offering insights grounded in both scientific rigor and field-proven experience.
Part 1: The Pyrazole Core: A Foundation for Therapeutic Innovation
The pyrazole ring's enduring appeal in drug design can be attributed to several key features. Its aromatic nature provides a stable and rigid core, while the two nitrogen atoms offer opportunities for hydrogen bonding and coordination with metallic ions.[4][7] This unique electronic distribution also allows pyrazole to act as a bioisostere for other cyclic structures, such as amides and imidazoles, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of a molecule.[7] The synthetic accessibility of the pyrazole nucleus further enhances its attractiveness, with a plethora of well-established synthetic routes allowing for the creation of diverse and complex derivatives.
Part 2: Major Therapeutic Target Classes for Pyrazole Derivatives
The therapeutic efficacy of pyrazole derivatives spans a wide range of diseases, a direct consequence of their ability to interact with a diverse set of biological targets. This section will explore some of the most significant target classes.
Protein Kinases: A Primary Focus for Pyrazole-Based Inhibitors
Protein kinases, enzymes that catalyze the phosphorylation of proteins, are critical regulators of numerous cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer and inflammatory disorders, making them prime targets for therapeutic intervention. The pyrazole scaffold has proven to be an exceptional framework for the design of potent and selective kinase inhibitors.[8][9]
-
2.1.1. Cyclooxygenases (COX-1 and COX-2): The discovery of celecoxib, a selective COX-2 inhibitor, marked a significant milestone in the development of anti-inflammatory drugs and highlighted the potential of the pyrazole scaffold in this arena.[1][7][10] COX enzymes are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[7] Pyrazole-based inhibitors are designed to selectively target the inducible COX-2 isoform, thereby reducing inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[7][10][11]
-
2.1.2. Mitogen-Activated Protein Kinases (MAPKs), especially p38 MAPK: The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[12][13][14] Pyrazole-containing compounds have been developed as potent inhibitors of p38 MAPK, offering a promising therapeutic strategy for a range of inflammatory conditions, including rheumatoid arthritis.[12][13][15][16]
-
2.1.3. Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer.[17][18][19][20] Several pyrazole derivatives have been identified as potent inhibitors of various CDKs, including CDK2 and CDK4/6, demonstrating their potential as anticancer agents by inducing cell cycle arrest and apoptosis.[17][18][20][21][22]
-
2.1.4. Janus Kinases (JAKs): The JAK/STAT signaling pathway is central to the signal transduction of numerous cytokines and growth factors involved in immunity and hematopoiesis.[23][24][25][26] Pyrazole-based JAK inhibitors, such as ruxolitinib, have been successfully developed for the treatment of myeloproliferative neoplasms and other inflammatory diseases.[6][24][25][27]
G-Protein Coupled Receptors (GPCRs): Fine-Tuning Cellular Responses
GPCRs represent the largest family of cell surface receptors and are involved in a vast array of physiological processes. Their modulation by small molecules is a cornerstone of modern pharmacology.
-
2.2.1. Cannabinoid Receptors (CB1 and CB2): The endocannabinoid system, and its receptors CB1 and CB2, are implicated in pain, appetite, and mood regulation. Pyrazole derivatives have been developed as both agonists and antagonists of cannabinoid receptors.[28][29][30][31][32] For instance, rimonabant, a pyrazole-based inverse agonist of the CB1 receptor, was developed as an anti-obesity drug.[4][31] Conversely, selective CB2 receptor agonists are being explored for their potential anti-inflammatory and immunomodulatory effects without the psychoactive side effects associated with CB1 agonism.[30][32]
Other Prominent Enzyme Targets
The therapeutic reach of pyrazole derivatives extends beyond kinases and GPCRs to a variety of other critical enzymes.
-
2.3.1. Phosphodiesterase 5 (PDE5): Sildenafil, a well-known pyrazole-containing drug, is a potent inhibitor of PDE5, an enzyme that degrades cyclic GMP (cGMP).[1][6] By inhibiting PDE5, sildenafil enhances the effects of nitric oxide, leading to vasodilation, and is used to treat erectile dysfunction and pulmonary hypertension.[6] The pyrazoline scaffold has also been explored for developing selective PDE5 inhibitors.[33]
-
2.3.2. Carbonic Anhydrases: These enzymes are involved in various physiological processes, including pH regulation and fluid balance. Pyrazole derivatives have been investigated as inhibitors of carbonic anhydrases, with potential applications as diuretics and for the treatment of glaucoma.[34]
-
2.3.3. Topoisomerases: These enzymes are essential for DNA replication and are a validated target for antibacterial and anticancer drugs. Certain pyrazole analogs have demonstrated potent inhibitory activity against bacterial type II topoisomerases, highlighting their potential as a new class of antibacterial agents.[35]
Part 3: Experimental Workflows for Target Identification and Validation
The successful development of a pyrazole-based therapeutic hinges on rigorous experimental validation of its biological target. This section provides detailed, step-by-step protocols for key assays used in this process.
In Vitro Enzyme Inhibition Assays
These assays are fundamental for determining the direct inhibitory effect of a compound on a purified enzyme.
-
3.1.1. Protocol: p38 MAPK Inhibition Assay
This protocol outlines a non-radioactive method to measure p38 MAPK activity.[36]
-
Immunoprecipitation of p38 MAPK:
-
Lyse cells (e.g., UV-treated NIH/3T3 cells) to release cellular proteins.
-
Incubate cell lysates with an immobilized anti-phospho-p38 MAPK antibody to specifically capture activated p38.
-
Wash the immobilized antibody-enzyme complex to remove non-specific proteins.
-
-
In Vitro Kinase Assay:
-
Resuspend the immunoprecipitated p38 MAPK in a kinase assay buffer.
-
Add a known concentration of the pyrazole derivative (inhibitor) or vehicle control.
-
Initiate the kinase reaction by adding ATP and a substrate protein (e.g., ATF-2).
-
Incubate at 30°C for a defined period (e.g., 30 minutes).
-
-
Detection of Substrate Phosphorylation:
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-ATF-2).
-
Detect the signal using a chemiluminescent substrate and quantify the band intensities.
-
-
-
3.1.2. Protocol: COX-1/COX-2 Inhibition Assay
This protocol describes a colorimetric method to screen for COX inhibitors.[34]
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Dilute ovine COX-1 or human recombinant COX-2 enzyme in the assay buffer.
-
Prepare a solution of heme (a COX cofactor) in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, heme, and the COX enzyme to the appropriate wells.
-
Add the pyrazole derivative (inhibitor) or vehicle control to the inhibitor wells.
-
Initiate the reaction by adding arachidonic acid (the substrate) and N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), a chromogenic substrate for the peroxidase activity of COX.
-
Incubate at room temperature for a defined period (e.g., 5 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 590 nm. The absorbance is proportional to the COX activity.
-
Calculate the percentage of inhibition for each concentration of the pyrazole derivative and determine the IC50 value.
-
-
Cell-Based Assays for Target Engagement and Functional Outcomes
These assays are crucial for confirming that the compound interacts with its target in a cellular context and elicits the desired biological response.
-
3.2.1. Protocol: Western Blotting for Phosphorylated STAT3 (p-STAT3)
This protocol is used to assess the inhibition of the JAK/STAT pathway.[1][15][17][24]
-
Cell Culture and Treatment:
-
Culture cells known to have an active JAK/STAT pathway (e.g., certain cancer cell lines).
-
Treat the cells with various concentrations of the pyrazole-based JAK inhibitor or a vehicle control for a specified duration.
-
-
Protein Extraction and Quantification:
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for p-STAT3 and total STAT3.
-
Calculate the ratio of p-STAT3 to total STAT3 to determine the level of pathway inhibition.
-
-
-
3.2.2. Protocol: MTS Cell Viability Assay
This assay measures the metabolic activity of cells and is commonly used to assess the cytotoxic effects of anticancer agents like CDK inhibitors.[10][28]
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of the pyrazole derivative or vehicle control.
-
-
MTS Reagent Addition and Incubation:
-
After the desired incubation period (e.g., 24, 48, or 72 hours), add the MTS reagent to each well.
-
Incubate the plate at 37°C for 1-4 hours, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control and determine the IC50 value.
-
-
Receptor Binding and Functional Assays
These assays are essential for characterizing the interaction of pyrazole derivatives with GPCRs.
-
3.3.1. Protocol: Radioligand Binding Assay for Cannabinoid Receptors
This assay measures the ability of a compound to displace a radiolabeled ligand from its receptor.[13][19][37]
-
Membrane Preparation:
-
Prepare cell membranes from cells expressing the cannabinoid receptor of interest (CB1 or CB2).
-
-
Binding Assay:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]-CP55,940).
-
Add increasing concentrations of the unlabeled pyrazole derivative (the competitor).
-
Incubate to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the concentration of the pyrazole derivative to generate a competition curve.
-
Determine the IC50 value and calculate the binding affinity (Ki) of the compound.
-
-
-
3.3.2. Protocol: cAMP Assay for GPCR Agonism/Antagonism
This assay measures the intracellular levels of cyclic AMP (cAMP), a second messenger whose production is modulated by Gs- and Gi-coupled GPCRs.[5][8][16][23][31]
-
Cell Culture and Treatment:
-
Culture cells expressing the GPCR of interest.
-
For agonist testing, treat the cells with increasing concentrations of the pyrazole derivative.
-
For antagonist testing, pre-incubate the cells with the pyrazole derivative before stimulating them with a known agonist.
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) assay. In this assay, a d2-labeled cAMP conjugate and a cryptate-labeled anti-cAMP antibody are used. The HTRF signal is inversely proportional to the amount of cAMP in the sample.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
For agonists, plot the cAMP concentration against the compound concentration to determine the EC50 value.
-
For antagonists, plot the inhibition of the agonist-induced cAMP response against the compound concentration to determine the IC50 value.
-
-
Part 4: Visualizing the Impact: Signaling Pathways and Mechanistic Insights
Understanding the signaling pathways modulated by pyrazole derivatives is crucial for rational drug design and for predicting their therapeutic effects and potential side effects. This section provides simplified diagrams of key pathways generated using Graphviz (DOT language).
The p38 MAPK Signaling Cascade in Inflammation
Caption: The p38 MAPK signaling pathway and the inhibitory action of pyrazole derivatives.
The JAK/STAT Pathway in Cytokine Signaling
Caption: The JAK/STAT signaling pathway and the inhibitory effect of pyrazole-based drugs.
Cannabinoid Receptor-Mediated Signaling
Caption: Cannabinoid receptor signaling and its modulation by pyrazole derivatives.
Part 5: A Snapshot of Pyrazole-Based Therapeutics
The following table summarizes key information for a selection of approved drugs and clinical candidates that feature a pyrazole core.
| Compound Name (Brand Name) | Therapeutic Target(s) | Key IC50/Ki Values | Therapeutic Area |
| Celecoxib (Celebrex) | COX-2 | IC50 (COX-2) = 40 nM | Anti-inflammatory |
| Sildenafil (Viagra) | PDE5 | IC50 = 3.9 nM | Erectile Dysfunction |
| Ruxolitinib (Jakafi) | JAK1, JAK2 | IC50 (JAK1) ≈ 3 nM, IC50 (JAK2) ≈ 3 nM | Myelofibrosis |
| Axitinib (Inlyta) | VEGFR1, VEGFR2, VEGFR3, PDGFR, c-KIT | IC50 (VEGFR1) = 0.1 nM, IC50 (VEGFR2) = 0.2 nM | Renal Cell Carcinoma |
| Baricitinib (Olumiant) | JAK1, JAK2 | IC50 (JAK1) = 5.9 nM, IC50 (JAK2) = 5.7 nM | Rheumatoid Arthritis |
| Asciminib (Scemblix) | BCR-ABL1 (allosteric inhibitor) | Kd = 0.5-0.8 nM, IC50 = 0.5 nM | Chronic Myeloid Leukemia |
| BIRB 796 | p38 MAPK | Ki = 0.1 nM | Inflammatory Diseases (Clinical Candidate) |
Note: IC50 and Ki values can vary depending on the specific assay conditions.
Part 6: Concluding Remarks and Future Horizons
The pyrazole scaffold has unequivocally demonstrated its value in the development of a diverse range of therapeutics. Its ability to serve as a versatile template for interacting with a multitude of biological targets, from enzymes to receptors, ensures its continued relevance in drug discovery. The journey from the early pyrazolone analgesics to the highly specific kinase inhibitors of today illustrates the power of iterative medicinal chemistry in refining a privileged core structure.
Looking ahead, the exploration of novel pyrazole derivatives is poised to address unmet medical needs. The development of next-generation kinase inhibitors with improved selectivity profiles, the discovery of pyrazole-based modulators for challenging targets such as transcription factors, and the application of this scaffold in emerging areas like targeted protein degradation are all exciting avenues for future research. As our understanding of disease biology deepens, the pyrazole nucleus will undoubtedly remain a vital tool in the arsenal of medicinal chemists, enabling the creation of innovative and life-saving medicines.
Part 7: References
-
Naim, M. J., Alam, O., Nawaz, F., Alam, M. J., & Alam, P. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2–17. --INVALID-LINK--
-
Bayer. (n.d.). Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists. PubMed Central. --INVALID-LINK--
-
Abdel-Maksoud, M. S., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors... RSC Medicinal Chemistry. --INVALID-LINK--
-
Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of Medicinal Chemistry, 45(23), 4930-4943. --INVALID-LINK--
-
Bayer. (2023). Discovery of 1,3-disubstituted pyrazole peripheral cannabinoid receptor partial agonists. Bioorganic & Medicinal Chemistry Letters. --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. --INVALID-LINK--
-
Regan, J., et al. (2006). Pyrazoloheteroaryls: novel p38alpha MAP kinase inhibiting scaffolds with oral activity. Bioorganic & Medicinal Chemistry Letters, 16(2), 262-266. --INVALID-LINK--
-
Nieto-Rostro, M., et al. (2024). A Highly Potent, Orally Bioavailable Pyrazole-Derived Cannabinoid CB2 Receptor-Selective Full Agonist for In Vivo Studies. ACS Pharmacology & Translational Science. --INVALID-LINK--
-
El-Gamal, M. I., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. --INVALID-LINK--
-
Ghorab, M. M., et al. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules. --INVALID-LINK--
-
Naim, M. J., & Alam, O. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. --INVALID-LINK--
-
ResearchGate. (n.d.). 1-H-Pyrazole-3-carboxamide derivatives as potent CDK4/6 and FLT3 inhibitors. --INVALID-LINK--
-
Li, Z., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters. --INVALID-LINK--
-
Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. European Journal of Medicinal Chemistry. --INVALID-LINK--
-
Wang, X., et al. (2023). Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. Journal of Medicinal Chemistry. --INVALID-LINK--
-
MDPI. (n.d.). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. --INVALID-LINK--
-
Engel, M., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. --INVALID-LINK--
-
Taslimi, P., et al. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. --INVALID-LINK--
-
El-Gamal, M. I., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. --INVALID-LINK--
-
El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. --INVALID-LINK--
-
Le, T. H., et al. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega. --INVALID-LINK--
-
Liu, G., et al. (2019). Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold. European Journal of Medicinal Chemistry. --INVALID-LINK--
-
Tong, L., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry. --INVALID-LINK--
-
Sharma, V., et al. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. --INVALID-LINK--
-
Li, Z., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters. --INVALID-LINK--
-
Wiley, J. L., et al. (2010). 3-Substituted Pyrazole Analogs of the Cannabinoid Type 1 (CB1) Receptor Antagonist Rimonabant: Cannabinoid Agonist-Like Effects in Mice via Non-CB1, Non-CB2 Mechanism. Journal of Pharmacology and Experimental Therapeutics. --INVALID-LINK--
-
Singh, P., et al. (2021). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Current Medicinal Chemistry. --INVALID-LINK--
-
MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. --INVALID-LINK--
-
Sim, T., et al. (2011). Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors. Journal of Medicinal Chemistry. --INVALID-LINK--
-
Nieto-Rostro, M., et al. (2024). A Highly Potent, Orally Bioavailable Pyrazole-Derived Cannabinoid CB2 Receptor-Selective Full Agonist for In Vivo Studies. ACS Pharmacology & Translational Science. --INVALID-LINK--
-
El-Sayed, M. A. A., et al. (2018). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Toxicology and Applied Pharmacology. --INVALID-LINK--
-
El-Sayed, M. A. A., et al. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. --INVALID-LINK--
-
Pargellis, C., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry. --INVALID-LINK--
-
Ghorab, M. M., et al. (2019). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. Bioorganic Chemistry. --INVALID-LINK--
-
Gomez, L., et al. (2007). Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. Bioorganic & Medicinal Chemistry Letters. --INVALID-LINK--
-
El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules. --INVALID-LINK--
-
Khedr, M. A., et al. (2020). Discovery of trisubstituted pyrazolines as a novel scaffold for the development of selective phosphodiesterase 5 inhibitors. Bioorganic & Medicinal Chemistry. --INVALID-LINK--
-
Cilibrizzi, A., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Antioxidants. --INVALID-LINK--
-
ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). --INVALID-LINK--
-
de Oliveira, R., et al. (2020). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. --INVALID-LINK--
-
Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. --INVALID-LINK--
-
Glisic, B., et al. (2020). Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. Antioxidants. --INVALID-LINK--
-
ResearchGate. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. --INVALID-LINK--
-
Chahboun, N., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. --INVALID-LINK--
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. --INVALID-LINK--
-
ResearchGate. (2024). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. --INVALID-LINK--
-
ResearchGate. (n.d.). Examples of pyrazole‐containing drugs and their pharmacological activities. --INVALID-LINK--
References
- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 2. bitesizebio.com [bitesizebio.com]
- 3. researchgate.net [researchgate.net]
- 4. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GloSensor™ cAMP Assay Protocol [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 15. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 16. promega.com [promega.com]
- 17. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. cosmobio.co.jp [cosmobio.co.jp]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. clyte.tech [clyte.tech]
- 30. researchgate.net [researchgate.net]
- 31. resources.revvity.com [resources.revvity.com]
- 32. researchgate.net [researchgate.net]
- 33. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 34. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 35. researchgate.net [researchgate.net]
- 36. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 37. A Robust and Efficient FRET-Based Assay for Cannabinoid Receptor Ligands Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
analytical methods for 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid characterization
An In-Depth Guide to the Analytical Characterization of 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound is a substituted pyrazole derivative. The pyrazole scaffold is a critical pharmacophore in medicinal chemistry, found in numerous therapeutic agents exhibiting anti-inflammatory, analgesic, and antimicrobial properties.[1][2] Furthermore, its structural motifs are of interest in agrochemical research.[3] Given its potential as a key intermediate or active pharmaceutical ingredient (API), a robust and comprehensive analytical characterization is imperative. This ensures structural integrity, quantifies purity, identifies impurities, and establishes the physicochemical properties necessary for quality control, regulatory submission, and successful drug development.
This document provides a multi-faceted analytical strategy for the definitive characterization of this compound, leveraging chromatographic, spectroscopic, and thermal analysis techniques. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering both theoretical grounding and practical, step-by-step guidance.
Physicochemical Properties Summary
A foundational step in characterization is to collate the basic physicochemical data for the target molecule. This information is crucial for sample preparation, method development, and safety considerations.
| Property | Value | Source |
| Chemical Formula | C₁₁H₉ClN₂O₂ | |
| Molecular Weight | 236.65 g/mol | |
| CAS Number | 1015868-48-0 | [4] |
| Appearance | Solid | |
| InChI Key | JNOADCITUCNMIN-UHFFFAOYSA-N | |
| SMILES | Cn1nc(cc1C(O)=O)-c2ccc(Cl)cc2 |
Section 1: Chromatographic Analysis for Purity and Identity
Chromatographic methods are the cornerstone for assessing the purity of a compound and confirming its molecular weight. We employ High-Performance Liquid Chromatography (HPLC) for quantitative purity analysis and Liquid Chromatography-Mass Spectrometry (LC-MS) for definitive identity confirmation.
Purity Determination by Reverse-Phase HPLC (RP-HPLC)
Principle: RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. The target analyte, being moderately non-polar, will be retained on the column and can be separated from more polar or less polar impurities. The addition of an acid to the mobile phase suppresses the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape for accurate quantification.
Workflow Diagram: HPLC Analysis
Caption: Workflow for HPLC purity analysis.
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Instrument | HPLC or UHPLC system with UV/DAD detector | Standard for pharmaceutical analysis.[5] |
| Column | C18, 100 Å, 2.7 µm, 4.6 x 100 mm | Excellent retention and resolution for small aromatic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier for good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 30% B to 95% B over 10 min | Ensures elution of the main peak and any late-eluting impurities. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | 254 nm | Wavelength where the chlorophenyl and pyrazole chromophores absorb strongly. |
| Injection Vol. | 5 µL | |
| Diluent | Acetonitrile/Water (50:50, v/v) | Good solubility for the analyte. |
Protocol:
-
Standard Preparation: Accurately weigh approximately 1.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the test sample in the same manner as the standard.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (70:30 A:B) for at least 15 minutes or until a stable baseline is achieved.[5]
-
Analysis: Inject the diluent (blank), followed by six replicate injections of the standard solution to establish system suitability (RSD of peak area < 2.0%). Inject the sample solution in duplicate.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the purity of the sample by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
Identity Confirmation by LC-MS
Principle: Coupling the HPLC separation to a mass spectrometer allows for the determination of the mass-to-charge ratio (m/z) of the eluting peak. This provides unambiguous confirmation of the compound's molecular weight. Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, generating protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions.
Protocol:
-
Utilize the same HPLC method as described in Section 1.1.
-
Divert the column effluent to an ESI-equipped mass spectrometer (e.g., a Triple Quadrupole or Time-of-Flight instrument).
-
Acquire data in both positive and negative ion modes over a scan range of m/z 100-500.
-
Expected Results:
-
Positive Ion Mode: A prominent ion should be detected at m/z 237.04 corresponding to the [M+H]⁺ adduct (C₁₁H₁₀ClN₂O₂⁺).[6]
-
Negative Ion Mode: A prominent ion should be detected at m/z 235.03 corresponding to the [M-H]⁻ adduct (C₁₁H₈ClN₂O₂⁻).[6]
-
The detection of these ions at the retention time of the main HPLC peak provides definitive confirmation of the compound's identity.
-
Section 2: Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques provide detailed information about the chemical structure, confirming the connectivity of atoms and the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton.
Protocol (Sample Preparation):
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the exchangeable acidic proton.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra on a spectrometer (e.g., 400 MHz or higher).
Expected Spectral Features:
| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (100 MHz, DMSO-d₆) | |
| Chemical Shift (δ, ppm) | Assignment & Multiplicity | Chemical Shift (δ, ppm) |
| ~ 13.5 | Carboxylic Acid (COOH), broad singlet | ~ 162 |
| ~ 7.8 - 7.9 | Chlorophenyl (2H, ortho to Cl), doublet | ~ 140-150 |
| ~ 7.5 - 7.6 | Chlorophenyl (2H, meta to Cl), doublet | ~ 133 |
| ~ 7.2 | Pyrazole (1H), singlet | ~ 129 |
| ~ 3.9 | N-Methyl (CH₃), singlet | ~ 128 |
| ~ 110 | ||
| ~ 38 |
Note: Chemical shifts are predictive and may vary based on solvent and concentration. The values are based on general knowledge of similar pyrazole structures.[1][7][8]
Structural Information from NMR
Caption: Information derived from spectroscopic methods.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, causing molecular vibrations. The absorption frequencies are characteristic of the functional groups present in the molecule.[9][10]
Protocol:
-
Acquire a background spectrum of the empty sample compartment.
-
Place a small amount of the solid sample onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure to ensure good contact and collect the sample spectrum over a range of 4000-400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~1700 (strong) | C=O stretch | Carboxylic Acid Carbonyl |
| ~1595, 1550, 1490 | C=C and C=N stretch | Aromatic and Pyrazole Rings |
| ~1090 | C-Cl stretch | Aryl Halide |
Note: The carbonyl (C=O) stretching frequency for carboxylic acids is a key diagnostic peak.[11]
Section 3: Thermal Analysis
Thermal analysis techniques are used to measure changes in the physical properties of a substance as a function of temperature. They are crucial for assessing thermal stability, melting point, and polymorphism.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as it is heated at a constant rate. It is used to determine the thermal stability and decomposition profile of the material.[12] A significant mass loss indicates decomposition.
Protocol:
-
Tare a TGA pan (platinum or ceramic).
-
Accurately weigh 5-10 mg of the sample into the pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere (flow rate ~50 mL/min).
-
Expected Results: The resulting thermogram will show a stable baseline until the onset of decomposition, indicated by a sharp decrease in mass. The temperature at which decomposition begins is a measure of the compound's thermal stability.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal events such as melting, crystallization, and glass transitions.[13] The melting point is a key indicator of purity; impurities typically broaden the melting endotherm and lower the melting temperature.
Protocol:
-
Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample from ambient temperature to a temperature above the expected melting point (e.g., 250 °C) at a rate of 10 °C/min under a nitrogen atmosphere.
-
Expected Results: The DSC thermogram should display a sharp endothermic peak corresponding to the melting of the crystalline solid. The peak onset and peak maximum temperatures should be recorded as the melting point.
Conclusion
The combination of chromatography, spectroscopy, and thermal analysis provides a comprehensive and definitive characterization of this compound. HPLC confirms purity, LC-MS verifies molecular weight, NMR elucidates the precise atomic connectivity, FTIR confirms functional groups, and TGA/DSC establish the thermal properties. This integrated analytical approach ensures the identity, purity, and quality of the compound, which is essential for its application in research, development, and manufacturing environments.
References
- 1. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 2. jocpr.com [jocpr.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 5. cipac.org [cipac.org]
- 6. PubChemLite - this compound (C11H9ClN2O2) [pubchemlite.lcsb.uni.lu]
- 7. epubl.ktu.edu [epubl.ktu.edu]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 13. tainstruments.com [tainstruments.com]
Application Notes and Protocols: Evaluating the Anti-Inflammatory Potential of 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid
Introduction: The Promise of Pyrazole Derivatives in Inflammation Research
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. However, chronic and unresolved inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, primarily acting through the inhibition of cyclooxygenase (COX) enzymes.[1] The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several successful anti-inflammatory drugs, most notably the selective COX-2 inhibitor, Celecoxib.[1][2] Pyrazole derivatives are lauded for their potent anti-inflammatory effects, often coupled with a favorable safety profile compared to traditional NSAIDs.[1][3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid in a panel of robust anti-inflammatory assays. As a member of the pyrazole class of compounds, this molecule is a promising candidate for investigation as a novel anti-inflammatory agent. These application notes will detail the scientific rationale behind key in vitro and in vivo assays, provide step-by-step protocols, and offer insights into data interpretation.
Mechanism of Action: Targeting the Engines of Inflammation
The anti-inflammatory activity of many pyrazole derivatives is attributed to their ability to selectively inhibit the COX-2 enzyme.[2][4][5] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins, key mediators of pain, fever, and inflammation. By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, which is involved in gastrointestinal and renal homeostasis, compounds like this compound may offer a more targeted therapeutic approach with a reduced risk of side effects.[1][4]
Beyond direct enzyme inhibition, the anti-inflammatory effects of this compound can be further elucidated by examining its impact on key signaling pathways that regulate the inflammatory response, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of a host of pro-inflammatory mediators, including cytokines and chemokines.
Signaling Pathway Overview
Caption: Key inflammatory signaling pathways.
In Vitro Anti-Inflammatory Assays
COX-1 and COX-2 Inhibition Assay
Scientific Rationale: This assay is fundamental to determining the potency and selectivity of this compound as a COX inhibitor. By comparing the inhibitory concentration (IC50) for both COX-1 and COX-2, a selectivity index can be calculated, providing a critical measure of the compound's therapeutic potential and safety profile.
Protocol:
-
Enzyme and Substrate Preparation:
-
Reconstitute purified human or ovine COX-1 and COX-2 enzymes in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare a solution of the substrate, arachidonic acid, in ethanol.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to obtain a range of test concentrations.
-
Prepare a known selective COX-2 inhibitor, such as Celecoxib, as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add the enzyme, the test compound or control, and a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Pre-incubate the mixture at 25°C for 1 minute.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance at 603 nm over time to determine the rate of TMPD oxidation, which is proportional to COX activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 values for both COX-1 and COX-2 by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Calculate the selectivity index (SI) as the ratio of IC50 (COX-1) / IC50 (COX-2).
-
Expected Results:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| This compound | >100 (Expected) | 0.1 - 5 (Expected) | >20 - 1000 (Expected) |
| Celecoxib (Reference) | ~15 | ~0.04 | ~375 |
Note: The expected values for the test compound are based on the performance of structurally similar pyrazole derivatives and require experimental verification.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
Scientific Rationale: Macrophages are key players in the inflammatory response, and upon activation with stimuli like lipopolysaccharide (LPS), they produce large amounts of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme.[6] NO is a potent pro-inflammatory mediator. This assay assesses the ability of this compound to suppress this crucial inflammatory pathway.
Protocol:
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader. The absorbance is proportional to the nitrite concentration, a stable product of NO.
-
-
Cell Viability Assay (MTT Assay):
-
To ensure that the observed NO inhibition is not due to cytotoxicity, perform a parallel MTT assay.
-
After compound treatment and LPS stimulation, add MTT solution to the remaining cells and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition relative to the LPS-only treated control.
-
Determine the IC50 value for NO inhibition.
-
Confirm that the compound does not significantly affect cell viability at the concentrations tested.
-
Expected Results:
| Compound | NO Inhibition IC50 (µM) | Cell Viability at IC50 |
| This compound | 1 - 20 (Expected) | >90% (Expected) |
| L-NAME (Reference iNOS inhibitor) | ~10-50 | >90% |
Note: The expected values for the test compound are based on the performance of structurally similar pyrazole derivatives and require experimental verification.
In Vivo Anti-Inflammatory Assay
Carrageenan-Induced Paw Edema in Rats
Scientific Rationale: The carrageenan-induced paw edema model is a well-established and widely used in vivo assay to evaluate the anti-inflammatory activity of novel compounds.[7] Carrageenan injection into the rat paw induces a biphasic inflammatory response, characterized by the release of histamine and serotonin in the first phase, followed by the production of prostaglandins and other inflammatory mediators in the second phase. This model is particularly useful for assessing the efficacy of compounds that inhibit prostaglandin synthesis.
Protocol:
-
Animal Acclimatization and Grouping:
-
Use male Wistar rats (150-200 g).
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the animals into groups (e.g., vehicle control, positive control, and different dose groups of the test compound).
-
-
Compound Administration:
-
Administer this compound orally or intraperitoneally at various doses.
-
Administer a standard anti-inflammatory drug, such as Indomethacin or Celecoxib, to the positive control group.
-
Administer the vehicle (e.g., 0.5% carboxymethyl cellulose) to the control group.
-
-
Induction of Inflammation:
-
One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
-
-
Determine the ED50 (effective dose that causes 50% inhibition) of the test compound.
-
Experimental Workflow
Caption: Workflow for the carrageenan-induced paw edema assay.
Expected Results:
| Treatment Group | Dose (mg/kg) | % Edema Inhibition (at 3 hours) |
| Vehicle Control | - | 0 |
| This compound | 10 | 30-50% (Expected) |
| This compound | 30 | 50-70% (Expected) |
| Indomethacin (Reference) | 10 | ~60-80% |
Note: The expected values for the test compound are based on the performance of structurally similar pyrazole derivatives and require experimental verification.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).
Conclusion
The protocols and application notes presented herein provide a robust framework for the comprehensive evaluation of this compound as a potential anti-inflammatory agent. The combination of in vitro mechanistic assays and in vivo efficacy studies will enable researchers to thoroughly characterize the pharmacological profile of this promising compound. The pyrazole scaffold continues to be a rich source of novel therapeutics, and systematic investigation using the outlined methodologies will be instrumental in advancing the development of the next generation of anti-inflammatory drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bio-protocol.org [bio-protocol.org]
- 4. inotiv.com [inotiv.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
Application Notes & Protocols: High-Throughput Screening of Pyrazole-Based Compound Libraries
Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
The pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its remarkable versatility and metabolic stability have cemented its status as a "privileged scaffold," a molecular framework that can bind to a wide range of biological targets with high affinity.[3] This is evidenced by the significant number of pyrazole-containing drugs that have reached the market, treating a wide array of diseases from cancer and inflammation to viral infections and cardiovascular conditions.[1][3] Blockbuster drugs such as the anti-inflammatory Celecoxib (Celebrex), the erectile dysfunction treatment Sildenafil (Viagra), and numerous kinase inhibitors like Ruxolitinib highlight the therapeutic success of this scaffold.[1][4] The ability of the pyrazole core to be readily functionalized allows for the creation of vast and diverse chemical libraries, making it an ideal candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.[5][6]
This guide provides a comprehensive overview of the principles, protocols, and data analysis workflows essential for successfully executing an HTS campaign with pyrazole-based compound libraries. It is designed for researchers and drug development professionals seeking to leverage this powerful scaffold in their discovery programs.
Section 1: The Strategic Imperative for Screening Pyrazole Libraries
High-throughput screening is a drug discovery paradigm that involves the automated testing of immense collections of chemical compounds against specific biological targets to identify "hits"—compounds that modulate the target's activity in a desired manner.[7][8] The rationale for focusing HTS efforts on pyrazole-based libraries is rooted in both empirical success and chemical logic.
-
Causality of Success : The pyrazole ring is not merely a passive scaffold; its two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating critical interactions within the binding pockets of proteins like kinases, proteases, and GPCRs.[9] This inherent interactivity increases the statistical probability of identifying potent modulators within a pyrazole-based library compared to less decorated chemical scaffolds.
-
Target-Class Focus : Many pyrazole-containing drugs are kinase inhibitors.[1][10] This makes pyrazole libraries particularly well-suited for screening against this enzyme class. Kinase-biased or focused libraries often feature a high density of pyrazole and related heterocyclic chemotypes.[11]
-
Structural Diversity : Automated and combinatorial chemistry techniques enable the synthesis of pyrazole libraries with extensive functional group diversity at multiple positions on the ring.[6][12] This allows for a thorough exploration of the chemical space around a target's binding site, which is fundamental to establishing structure-activity relationships (SAR) post-screen.[13]
The overall goal of an HTS campaign is not just to find any active compound but to identify multiple, structurally distinct series of hits that provide a robust foundation for a lead optimization program.[14]
Section 2: Assay Development: The Blueprint for a Successful Screen
The quality of an HTS campaign is entirely dependent on the quality of the assay. A robust, reproducible, and scalable assay is non-negotiable.[15] For pyrazole libraries, assays are typically either biochemical (target-based) or cell-based, with the choice depending on the specific biological question.
2.1 Choosing the Right Assay Format
-
Biochemical Assays : These assays utilize purified components (e.g., a target enzyme and its substrate) and are essential for confirming direct target engagement.[16] They are generally less prone to artifacts related to cell permeability or cytotoxicity. Common formats include:
-
Fluorescence Resonance Energy Transfer (FRET) : Measures enzymatic activity by detecting the proximity of two fluorescent molecules.[7]
-
Fluorescence Polarization (FP) : Ideal for monitoring binding events, where a small fluorescent ligand tumbles quickly (low polarization) until it binds to a large protein (high polarization).[17]
-
Luminescence-Based Assays (e.g., Kinase-Glo®, ADP-Glo™) : These are widely used for kinase screens. They measure kinase activity by quantifying the amount of ATP remaining or ADP produced, respectively, via a luciferase-coupled reaction.[16]
-
-
Cell-Based Assays : These assays measure a compound's effect within a biologically relevant cellular context, providing insights into cell permeability, potential toxicity, and on-target activity in a more physiological system.[7][15] Examples include:
-
Reporter Gene Assays : A promoter for a gene of interest is linked to a reporter (e.g., luciferase), and the assay measures the compound's effect on the reporter's expression.[15]
-
Phenotypic Assays : These measure complex cellular outcomes, such as cell viability (e.g., MTT assay), apoptosis, or changes in morphology, without a preconceived target.[15][18]
-
2.2 Miniaturization and Quality Control
To be cost-effective and efficient, assays are miniaturized from 96-well plates to 384-well or 1536-well formats.[13] During development, it is critical to validate the assay's performance using statistical metrics.
| Parameter | Description | Acceptable Value |
| Z-Factor (Z') | A measure of assay quality that reflects both the dynamic range and data variation. It is the most critical parameter for HTS.[15] | > 0.5 (for a robust screen) |
| Signal-to-Background (S/B) | The ratio of the signal from the positive control to the signal from the negative control. | > 2 (assay dependent) |
| Coefficient of Variation (%CV) | A measure of the variability of the data, calculated as (Standard Deviation / Mean) * 100. | < 10-15% |
A "dry run" using only positive and negative controls is performed on the automated system to ensure the Z' is consistently above 0.5 before commencing the full screen.[13]
Section 3: The HTS Protocol: A Step-by-Step Guide
This protocol describes a typical automated workflow for a primary screen of a pyrazole library against a target kinase using a 384-well luminescence-based assay (e.g., ADP-Glo™).
Materials and Reagents
-
Compound Library : Pyrazole-based library compounds pre-formatted in 384-well plates at a stock concentration (e.g., 10 mM in 100% DMSO).
-
Assay Plates : 384-well, low-volume, white, solid-bottom plates suitable for luminescence.
-
Reagents :
-
Purified Target Kinase
-
Kinase Substrate (peptide or protein)
-
ATP
-
Assay Buffer (containing MgCl₂, DTT, etc.)
-
Positive Control: A known potent inhibitor of the target kinase (e.g., Staurosporine).[7]
-
Negative Control: DMSO vehicle.[7]
-
Detection Reagents: ADP-Glo™ Reagent and Kinase Detection Reagent.[16]
-
-
Equipment :
-
Robotic liquid handling platform (e.g., Tecan, Hamilton).
-
Acoustic dispenser (e.g., Echo) or pin tool for nanoliter-volume compound transfer.
-
Plate reader capable of measuring luminescence.
-
HTS Workflow Diagram
Caption: Automated workflow for a high-throughput kinase inhibition screen.
Detailed Protocol Steps
-
Compound Transfer : Using an acoustic dispenser or pin tool, transfer ~50 nL of compounds from the library source plate to the corresponding wells of the 384-well assay plate. This results in a typical final screening concentration of 10 µM.[13] Columns 1-2 are typically reserved for the negative control (DMSO) and columns 23-24 for the positive control.
-
Enzyme Addition : Using a robotic liquid handler, add 5 µL of the target kinase solution (diluted in assay buffer) to all wells.
-
Pre-incubation : Incubate the plate for 15 minutes at room temperature to allow the pyrazole compounds to bind to the kinase before the reaction starts.[7]
-
Reaction Initiation : Add 5 µL of the substrate/ATP solution to all wells to start the kinase reaction. The final volume is now 10 µL.
-
Kinase Reaction Incubation : Incubate the plate at 30°C for 60 minutes. This time should be optimized during assay development to ensure the reaction remains in the linear range.
-
Stop Reaction and ATP Depletion : Add 5 µL of ADP-Glo™ Reagent to all wells. This stops the kinase reaction and depletes the unused ATP. Incubate for 40 minutes at room temperature.[16]
-
Signal Development : Add 10 µL of Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase back into ATP, which is then used by a luciferase to produce a luminescent signal proportional to kinase activity. Incubate for 30 minutes at room temperature.
-
Data Acquisition : Read the luminescence on a compatible plate reader.
Section 4: From Raw Data to Confirmed Hits
Screening a large library generates a massive amount of data that must be processed systematically to identify genuine hits while discarding false positives.[19]
4.1 Primary Data Analysis and Hit Nomination
-
Normalization : The raw data from each plate is normalized to its internal controls. The percent inhibition for each compound is calculated using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Positive_Control) / (Mean_Negative_Control - Mean_Positive_Control))
-
Hit Identification : A "hit" is defined as any compound that exceeds a predefined activity threshold. A common starting point is >50% inhibition or activity that is three standard deviations (3σ) away from the mean of the negative controls.[7]
4.2 Hit Triage and Orthogonal Validation
A primary hit is not a confirmed active compound. A rigorous triage process is mandatory to eliminate artifacts and build confidence in the hits before committing medicinal chemistry resources.[20] This process is known as orthogonal validation, which involves re-testing the compound in a different, independent assay format.[16]
Hit Validation Workflow
References
- 1. tandfonline.com [tandfonline.com]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | MDPI [mdpi.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole-Based Heterotricycles for Drug Discovery - ChemistryViews [chemistryviews.org]
- 7. benchchem.com [benchchem.com]
- 8. A brief review of high throughput screening in drug discovery process - Curr Trends Pharm Pharm Chem [ctppc.org]
- 9. chemmethod.com [chemmethod.com]
- 10. Combinatorial Chemistry & High Throughput Screening [rjpbr.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 14. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 15. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 16. benchchem.com [benchchem.com]
- 17. crsubscription.com [crsubscription.com]
- 18. mdpi.com [mdpi.com]
- 19. Data Mining and Computational Modeling of High Throughput Screening Datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 20. drugtargetreview.com [drugtargetreview.com]
Application Notes and Protocols for the Synthesis of Pyrazole Carboxamide Derivatives
Introduction: The Pharmacological Significance of the Pyrazole Carboxamide Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically significant drugs.[1][2] Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms, a structure that imparts unique physicochemical properties allowing for diverse biological interactions.[1][2][3] When functionalized with a carboxamide group (-C(O)NR₂), the resulting pyrazole carboxamide derivatives exhibit an exceptionally broad spectrum of pharmacological activities. These include anti-inflammatory (e.g., Celecoxib), anti-obesity (e.g., Rimonabant), antiviral, anticancer, and antifungal properties.[1][2][4] This wide-ranging bioactivity has made the synthesis of novel pyrazole carboxamide libraries a high-priority area for researchers in drug discovery and development.
This document provides a detailed guide to the most effective and commonly employed synthetic protocols for preparing pyrazole carboxamide derivatives. It moves beyond simple step-by-step instructions to elucidate the underlying chemical principles, the rationale for reagent selection, and practical insights to overcome common synthetic challenges. The protocols described herein are designed to be robust and adaptable for a wide range of substrates, enabling the efficient generation of compound libraries for screening and lead optimization.
Core Synthetic Strategies: A Comparative Overview
The construction of the pyrazole carboxamide linkage can be broadly approached via three primary strategies, each with distinct advantages and considerations. The choice of method often depends on the stability of the starting materials, the reactivity of the specific pyrazole and amine substrates, and the desired scale of the reaction.
-
Direct Amide Coupling of Pyrazole Carboxylic Acids: The most common and versatile method, involving the activation of a pyrazole carboxylic acid followed by nucleophilic attack from an amine.
-
The Acid Chloride Route: A classic, highly reactive method suitable for less reactive amines, proceeding through a pyrazole acyl chloride intermediate.
-
Multicomponent Reactions (MCRs): Advanced, one-pot strategies like the Ugi reaction that offer high efficiency and diversity for library synthesis.
Strategy 1: Direct Amide Coupling of Pyrazole Carboxylic Acids
This strategy is the workhorse for pyrazole carboxamide synthesis due to its mild conditions and broad substrate scope. The core principle involves the in situ activation of the carboxylic acid group to form a highly reactive intermediate, which is then readily attacked by the amine nucleophile.
Principle and Mechanism
The reaction is facilitated by a "coupling agent" that converts the hydroxyl group of the carboxylic acid into a good leaving group. For instance, carbodiimides like EDC react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. To improve efficiency and minimize side reactions like racemization, an additive such as HOBt or HOAt is often included. These additives trap the O-acylisourea to form a more stable but still highly reactive activated ester, which then cleanly reacts with the amine to yield the desired amide.[5]
Key Reagents & Rationale
| Reagent Class | Example(s) | Role & Justification |
| Coupling Agents | HATU , HBTU, TBTU | Uronium/aminium salts. Highly efficient and fast, even for sterically hindered substrates. Forms an active ester. Recommended for challenging couplings.[5] |
| EDC | A water-soluble carbodiimide. Byproducts are water-soluble, simplifying purification. Often used with HOBt to increase efficiency and reduce side reactions.[5] | |
| DCC | A common carbodiimide. Effective but produces a dicyclohexylurea (DCU) byproduct that is often difficult to remove. | |
| Additives | HOBt , HOAt | Forms a more stable and reactive ester intermediate, suppressing racemization and side-product formation.[5] |
| Base | DIPEA , TEA | Non-nucleophilic organic bases used to neutralize acidic species generated during the reaction and ensure the amine is in its free, nucleophilic form.[5] |
| Solvent | DMF , DCM, THF | Aprotic solvents that effectively dissolve a wide range of substrates and do not interfere with the reaction. |
Detailed Protocol: HATU-Mediated Synthesis
This protocol provides a robust method for coupling a pyrazole-4-carboxylic acid with a primary or secondary amine.
Materials:
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq)
-
Substituted aniline or benzylamine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the pyrazole-4-carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.2 M concentration).
-
Add the amine (1.1 eq) to the solution, followed by DIPEA (3.0 eq). Stir the mixture for 5 minutes at room temperature.
-
In a single portion, add HATU (1.2 eq) to the reaction mixture. A slight exotherm may be observed.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 1-4 hours).
-
Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrazole carboxamide derivative.[6]
Expert Insight: For poorly soluble carboxylic acids, pre-stirring the acid, base, and HATU in DMF for 15-20 minutes to form the active ester before adding the amine can significantly improve reaction rates and yields.
Strategy 2: The Acid Chloride Route
This classical two-step method involves converting the pyrazole carboxylic acid into its more reactive acyl chloride derivative, which then reacts readily with an amine without the need for a coupling agent.
Principle and Mechanism
The carboxylic acid is first treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. This replaces the -OH group with a -Cl, forming a highly electrophilic acyl chloride. This intermediate is then reacted with the amine, often in the presence of a base like triethylamine or pyridine to scavenge the HCl byproduct, to form the amide bond.[7][8][9]
Detailed Protocol: Synthesis via Thionyl Chloride
This protocol is suitable for producing pyrazole-3-carboxamides.[7][10]
Materials:
-
4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (excess, ~5-10 eq)
-
Sulfonamide derivative (e.g., sulfanilamide) (1.0 eq)[8]
-
Triethylamine (TEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or THF[9]
Procedure:
Step 1: Formation of the Pyrazole Acyl Chloride
-
Place the pyrazole-3-carboxylic acid (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ fumes).
-
Add an excess of thionyl chloride (SOCl₂) (can be used as the solvent). Add a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases and the solid has dissolved.
-
Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (co-evaporating with toluene can help remove final traces). The resulting crude pyrazole acyl chloride is often used directly in the next step without further purification.[8]
Step 2: Amidation
-
Dissolve the amine (1.0 eq) and triethylamine (2.0 eq) in anhydrous DCM in a separate flask and cool the solution to 0 °C in an ice bath.
-
Dissolve the crude pyrazole acyl chloride from Step 1 in a minimal amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product. Purify by recrystallization or column chromatography.[7][9]
Trustworthiness Note: This method is highly effective but requires careful handling of corrosive and moisture-sensitive reagents like SOCl₂. The reaction should always be performed in a well-ventilated fume hood.
Strategy 3: The Ugi Four-Component Reaction (Ugi-4CR)
For rapid library synthesis and high-throughput chemistry, multicomponent reactions (MCRs) are unparalleled. The Ugi reaction is a cornerstone MCR that combines four components—an aldehyde, an amine, a carboxylic acid, and an isocyanide—in a single pot to produce a complex α-acylamino carboxamide product.[11][12]
Principle and Mechanism
The reaction proceeds through the initial formation of an imine from the aldehyde and amine. This imine is then protonated by the carboxylic acid (the pyrazole carboxylic acid) and attacked by the nucleophilic isocyanide to form a nitrilium ion intermediate. This key intermediate is then trapped by the carboxylate anion in an intramolecular fashion, which, after Mumm rearrangement, yields the final, stable bis-amide product.[13] The power of this reaction lies in its convergence and atom economy, allowing for the creation of significant molecular complexity in a single step.[14][15]
General Protocol Outline: Ugi Synthesis
Materials:
-
Pyrazole carboxylic acid (1.0 eq)
-
Aldehyde (e.g., benzaldehyde) (1.0 eq)
-
Amine (e.g., aniline) (1.0 eq)
-
Isocyanide (e.g., tert-butyl isocyanide) (1.0 eq)
-
Methanol (MeOH) or Trifluoroethanol (TFE) as solvent
Procedure:
-
To a vial, add the pyrazole carboxylic acid (1.0 eq), the aldehyde (1.0 eq), and the amine (1.0 eq).
-
Dissolve the components in methanol (approx. 0.5 M). Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add the isocyanide (1.0 eq) to the mixture. The reaction is often exothermic.
-
Seal the vial and stir at room temperature or with gentle heating (40-50 °C) for 24-48 hours.
-
Monitor the reaction by LC-MS. Upon completion, the solvent is typically removed under reduced pressure.
-
The resulting crude product can be purified by column chromatography or preparative HPLC. In many cases, if the product precipitates from the reaction mixture, it can be isolated by simple filtration.[14]
Authoritative Grounding: The Ugi reaction is a powerful tool for diversity-oriented synthesis. By simply varying the aldehyde, amine, and isocyanide inputs, vast libraries of pyrazole carboxamide derivatives can be generated from a single pyrazole carboxylic acid precursor, making it an invaluable method in medicinal chemistry.[11][12]
Summary and Method Comparison
| Synthetic Strategy | Key Reagents | Advantages | Disadvantages | Best Suited For |
| Direct Amide Coupling | HATU, EDC/HOBt, DIPEA | Mild conditions, broad substrate scope, high yields, commercially available reagents.[5] | Coupling reagents can be expensive; requires stoichiometric amounts of activators and base. | General-purpose synthesis, functional group tolerance, both small and large scale. |
| Acid Chloride Route | SOCl₂, (COCl)₂, TEA | Uses inexpensive reagents; highly reactive intermediate is effective for unreactive amines.[7] | Harsh conditions (refluxing SOCl₂); moisture sensitive; can generate corrosive byproducts (HCl). | Large-scale synthesis where cost is a factor; coupling with poorly nucleophilic amines. |
| Ugi 4-Component Reaction | Isocyanide, Aldehyde, Amine | Exceptional efficiency and atom economy; rapid generation of molecular diversity from simple building blocks.[13][15] | Isocyanides can be toxic and have strong odors; product structures are complex. | High-throughput synthesis, library generation for drug discovery, creating peptide-like structures. |
Conclusion
The synthesis of pyrazole carboxamide derivatives is a critical task in modern drug discovery. The choice of synthetic protocol is a strategic decision based on the specific goals of the researcher. For reliable, general-purpose synthesis with high functional group tolerance, Direct Amide Coupling with modern reagents like HATU is the preferred method. The Acid Chloride Route remains a viable, cost-effective option for large-scale work and for overcoming difficult couplings. Finally, for projects demanding high efficiency and the rapid exploration of chemical space, the Ugi Multicomponent Reaction offers an elegant and powerful solution. By understanding the principles and practicalities of each method, researchers can effectively and efficiently generate novel pyrazole carboxamides for the development of next-generation therapeutics.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present - Google Patents [patents.google.com]
- 8. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
Application Notes & Protocols for Evaluating the Herbicidal Activity of Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyrazole Herbicides in Modern Agriculture
The pyrazole ring is a privileged scaffold in agrochemical discovery, giving rise to a diverse class of herbicides with various mechanisms of action.[1][2][3][4] These compounds are critical for modern weed management strategies, offering solutions to combat a wide range of economically important weeds in various crops.[2][5] The relentless evolution of herbicide resistance in weed populations necessitates a robust and continuous pipeline of novel herbicidal compounds.[5] Therefore, a thorough and systematic evaluation of new pyrazole derivatives is paramount for identifying promising lead candidates for development.
This guide provides a comprehensive overview of the methodologies used to assess the herbicidal activity of pyrazole compounds. It is designed to equip researchers with the necessary protocols and theoretical understanding to conduct these evaluations effectively, from initial high-throughput screening to in-depth mechanism of action studies. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.
Most commercial pyrazole herbicides target one of three key enzymes in vital plant metabolic pathways:
This document will provide detailed protocols for evaluating compounds targeting these enzymes, as well as whole-plant assays applicable to any mode of action.
Part 1: Hierarchical Screening Strategy
A logical and tiered approach is essential for the efficient evaluation of novel pyrazole compounds. This strategy allows for the rapid screening of large compound libraries and the progressive, more detailed characterization of promising candidates.
Caption: A tiered approach for herbicide evaluation.
Part 2: In Vitro Enzyme Inhibition Assays
Directly measuring the inhibition of the target enzyme is the most direct way to assess the intrinsic activity of a compound. These assays are crucial for establishing structure-activity relationships (SAR) and confirming the mechanism of action.[1]
Protocol: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition Assay
HPPD is a key enzyme in the biosynthesis of carotenoids.[7] Its inhibition leads to the bleaching of photosynthetic tissues, a hallmark symptom of HPPD-inhibiting herbicides like topramezone.[6][7]
Principle: This spectrophotometric assay measures the activity of HPPD by monitoring the consumption of its substrate, 4-hydroxyphenylpyruvate (HPPA).
Materials:
-
Purified recombinant HPPD (e.g., from Arabidopsis thaliana)
-
Potassium phosphate buffer (100 mM, pH 7.2)
-
Ascorbate
-
FeSO4
-
Catalase
-
4-hydroxyphenylpyruvate (HPPA) substrate
-
Test pyrazole compounds dissolved in DMSO
-
96-well UV-transparent microplates
-
Spectrophotometer (plate reader)
Protocol:
-
Prepare Reagent Mix: In the potassium phosphate buffer, prepare a reaction mixture containing ascorbate, FeSO4, and catalase at their final desired concentrations.
-
Compound Addition: To each well of the microplate, add 1 µL of the test pyrazole compound solution at various concentrations (typically a serial dilution). Include a DMSO-only control.
-
Enzyme Addition: Add the purified HPPD enzyme to each well.
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate Reaction: Start the reaction by adding the HPPA substrate to each well.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 310 nm over time. This corresponds to the consumption of HPPA.
-
Data Analysis: Calculate the initial reaction rate for each concentration. Determine the percent inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration that causes 50% inhibition).[8]
Protocol: Protoporphyrinogen Oxidase (PPO) Inhibition Assay
PPO inhibitors block the synthesis of chlorophyll and heme.[9] This leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that cause rapid membrane damage.[9]
Principle: This is a continuous spectrofluorimetric assay that measures the formation of the fluorescent product, protoporphyrin IX, from the non-fluorescent substrate, protoporphyrinogen IX.[10][11][12]
Materials:
-
Purified PPO enzyme
-
Reaction buffer (e.g., 100 mM KH2PO4, 0.3% Tween 80, 5 mM DTT, 1 mM EDTA, pH 7.2)[12][13]
-
Protoporphyrin IX (to be reduced to protoporphyrinogen IX)
-
Sodium amalgam (for reduction of Protoporphyrin IX)
-
Test pyrazole compounds in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Protocol:
-
Substrate Preparation: Prepare protoporphyrinogen IX by reducing a solution of protoporphyrin IX with sodium amalgam under an inert atmosphere until fluorescence is no longer detectable.[10][11]
-
Assay Setup: In a 384-well plate, pre-incubate the PPO enzyme with a dilution series of the test compounds for 10 minutes at 37°C in the reaction buffer.[12][13]
-
Initiate Reaction: Add the freshly prepared protoporphyrinogen IX substrate to start the reaction.[13]
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using an excitation wavelength of ~405 nm and an emission wavelength of ~635 nm.[10][11]
-
Data Analysis: Calculate the rate of protoporphyrin IX formation. Determine the IC50 value as described for the HPPD assay.[8]
Protocol: Acetolactate Synthase (ALS) Inhibition Assay
ALS is the first enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine).[14] Inhibition of ALS leads to a deficiency in these essential amino acids, ultimately causing cessation of growth and plant death.[7]
Principle: This is a colorimetric assay where the product of the ALS reaction, acetolactate, is converted to acetoin, which then reacts with creatine and α-naphthol to form a colored complex that can be measured spectrophotometrically.[15]
Materials:
-
Plant extract containing ALS or purified ALS enzyme
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.5)
-
Pyruvate (substrate)
-
Thiamine pyrophosphate (ThDP), FAD, MgCl2 (cofactors)
-
Creatine solution
-
α-naphthol solution (in NaOH)
-
Sulfuric acid (for stopping the reaction)
-
Test pyrazole compounds in DMSO
-
96-well microplates
-
Spectrophotometer (plate reader)
Protocol:
-
Reaction Mixture: In each well, combine the reaction buffer, pyruvate, cofactors, and the test compound at various concentrations.
-
Enzyme Addition: Add the enzyme extract to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop Reaction & Decarboxylation: Stop the enzymatic reaction by adding sulfuric acid. This also catalyzes the decarboxylation of acetolactate to acetoin. Incubate at 60°C for 15 minutes.
-
Color Development: Add the creatine and α-naphthol solutions to each well and incubate at 60°C for another 15 minutes to allow for color development.[15]
-
Measurement: Measure the absorbance at 525-530 nm.[14]
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value as previously described.
Table 1: Example In Vitro Enzyme Inhibition Data
| Compound ID | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| PYR-001 | AtHPPD | 0.05 | Topramezone | 1.33 |
| PYR-002 | AtHPPD | 1.20 | Topramezone | 1.33 |
| PYR-003 | PPO | 0.04 | Pyraflufen-ethyl | 0.06 |
| PYR-004 | ALS | 5.50 | Chlorsulfuron | 0.02 |
| Data is hypothetical and for illustrative purposes. Real data can be found in sources such as[16] and[1]. |
Part 3: Greenhouse and Whole Plant Assays
While in vitro assays are essential for determining intrinsic activity, whole plant assays are critical for evaluating the overall herbicidal effect, which includes uptake, translocation, and metabolism of the compound.
Caption: Workflow for whole plant herbicide assays.
Protocol: Pre- and Post-emergence Herbicidal Activity
This protocol assesses the efficacy of pyrazole compounds when applied to the soil before weed emergence (pre-emergence) or directly to the foliage of young weeds (post-emergence).[2]
Materials:
-
Pots or trays filled with a standardized soil mix
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Setaria viridis) and crop species (e.g., corn, wheat)[2]
-
Test compounds formulated for spraying (e.g., dissolved in acetone/water with a surfactant)
-
Laboratory track sprayer for uniform application
-
Greenhouse with controlled temperature, humidity, and light conditions
Protocol:
-
Planting: Sow seeds of weed and crop species in pots at a specified depth. For post-emergence tests, allow plants to grow to the 2-4 leaf stage.
-
Application:
-
Pre-emergence: Apply the test compound solution evenly over the soil surface using a track sprayer at various application rates (e.g., 37.5, 75, 150 g a.i./ha).[1]
-
Post-emergence: Spray the foliage of the young plants until runoff.[2]
-
Include an untreated control and a commercial standard for comparison.
-
-
Incubation: Place the treated pots in a greenhouse under controlled conditions (e.g., 25-30°C, 14h light/10h dark cycle).[1]
-
Evaluation: After a set period (e.g., 14-21 days), evaluate the herbicidal effect.
-
Visual Assessment: Rate the percentage of injury or growth inhibition on a scale of 0% (no effect) to 100% (complete plant death).[8]
-
Biomass Measurement: Harvest the above-ground plant material, and measure the fresh weight. Dry the material in an oven to determine the dry weight.
-
-
Data Analysis: Calculate the percent growth reduction relative to the untreated control. Use this data to generate dose-response curves and determine the GR50 (the dose required for 50% growth reduction).[17][18][19][20]
Table 2: Example Post-Emergence Herbicidal Activity Data (% Inhibition)
| Compound | Rate (g a.i./ha) | A. retroflexus | S. viridis | Corn (Safety) |
| PYR-021 | 150 | 95% | 85% | 10% |
| Topramezone | 150 | 90% | 80% | 15% |
| Data is hypothetical and for illustrative purposes. Real data can be found in sources such as[16]. |
Part 4: Mechanism of Action (MoA) Elucidation
For novel compounds, it is crucial to confirm that the observed herbicidal activity is due to the intended MoA.
Reversal Assays
For HPPD inhibitors, the toxic effects can be reversed by supplying the downstream product of the inhibited enzyme.
Principle: If a compound's herbicidal effect is due to HPPD inhibition, providing an external source of homogentisate (the product of the HPPD reaction) should rescue the plant from the phytotoxic effects.[6][7] This provides strong evidence for the MoA.
Protocol:
-
Grow a sensitive indicator species like duckweed (Lemna paucicostata) in a liquid medium.[6][7]
-
Treat the duckweed with the pyrazole compound at a concentration known to cause bleaching (e.g., the GR90 value).
-
In a parallel treatment, add both the pyrazole compound and a solution of homogentisate.
-
Include appropriate controls (untreated, homogentisate only).
-
Observe the plants over several days. If the plants treated with the herbicide and homogentisate remain healthy while those treated with the herbicide alone exhibit bleaching, it strongly supports HPPD inhibition as the MoA.[6][7]
Conclusion
The evaluation of pyrazole herbicides requires a multi-faceted approach, combining precise in vitro enzyme assays with realistic whole-plant greenhouse trials. The protocols outlined in this guide provide a robust framework for identifying and characterizing novel herbicidal compounds. By understanding the principles behind each method and adhering to rigorous experimental design, researchers can generate high-quality, reliable data to drive the discovery and development of the next generation of weed management solutions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 4. science.su.edu.krd [science.su.edu.krd]
- 5. Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors (PPO) overcoming resistance issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On the mechanism of action and selectivity of the corn herbicide topramezone: a new inhibitor of 4-hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 10. benchchem.com [benchchem.com]
- 11. bookstack.cores.utah.edu [bookstack.cores.utah.edu]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. tandfonline.com [tandfonline.com]
- 18. Modeling strategies to determine the effective dose of herbicides [scielo.sa.cr]
- 19. Log-Logistic Analysis of Herbicide Dose-Response Relationships | Weed Technology | Cambridge Core [cambridge.org]
- 20. caws.org.nz [caws.org.nz]
Application Notes and Protocols: In Vitro Evaluation of 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory properties.[1][2] The compound 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid represents a promising candidate for drug discovery, combining the pyrazole core with a chlorophenyl moiety, a common feature in many biologically active molecules.[3][4] This document provides a comprehensive guide for the in vitro characterization of this compound, outlining a strategic testing cascade designed to elucidate its cytotoxic profile, potential mechanisms of action, and therapeutic potential.
These protocols are intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of novel chemical entities. The methodologies described are grounded in established scientific principles to ensure robust and reproducible data generation.
Strategic In Vitro Testing Cascade
A tiered approach to in vitro testing is recommended to efficiently characterize the biological activity of this compound. This cascade begins with broad assessments of cytotoxicity to establish a safe therapeutic window, followed by a panel of targeted assays informed by the known activities of related pyrazole derivatives.
References
Developing Novel Therapeutic Agents from Pyrazole Intermediates: A Guide to Synthesis, Screening, and Optimization
<APPLICATION NOTE & PROTOCOLS >
Abstract
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a structure that has proven to be a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, synthetic tractability, and ability to form key interactions with biological targets have led to its incorporation into a multitude of FDA-approved drugs.[3][4] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the strategic development of novel therapeutic agents derived from pyrazole intermediates. We will delve into the causality behind experimental design, from initial synthetic strategies and library creation to robust biological screening protocols and principles of lead optimization, ensuring a self-validating and scientifically rigorous workflow.
Introduction: The Significance of the Pyrazole Core
The pyrazole nucleus is a cornerstone in modern drug discovery, found in blockbuster drugs such as the anti-inflammatory agent Celecoxib (Celebrex®)[5][6][7], the anti-obesity drug Rimonabant[8][9], and numerous protein kinase inhibitors used in oncology like Crizotinib and Ruxolitinib.[2][3] The success of this scaffold can be attributed to several key features:
-
Bioisosteric Versatility: The pyrazole ring can act as a bioisostere for other aromatic systems, improving properties like metabolic stability, solubility, and lipophilicity.[4]
-
Hydrogen Bonding Capabilities: The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen serves as an acceptor, allowing for precise interactions within target binding pockets.[4]
-
Synthetic Accessibility: A wide array of well-established synthetic methods allows for the creation of diverse and complex pyrazole libraries with varied substitution patterns.[10][11]
-
Structural Rigidity: The planar, aromatic nature of the pyrazole core provides a rigid framework, which helps in pre-organizing substituents for optimal target engagement, thereby minimizing the entropic penalty of binding.
This guide will focus on a rational, target-based approach, using the inhibition of a hypothetical protein kinase, "Target Kinase X (TKX)," as a representative example to illustrate the complete workflow from chemical synthesis to biological validation.
Part 1: Synthesis of Pyrazole-Based Compound Libraries
The foundation of any successful drug discovery campaign is the generation of a chemically diverse library of compounds. For pyrazoles, the Knorr pyrazole synthesis and its variations remain a highly effective and versatile method.[12][13]
Core Synthetic Strategy: The Knorr Pyrazole Synthesis
Causality: The Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[12][14][15] This reaction is robust, often proceeds in high yield, and, most importantly, allows for diversity at multiple points on the pyrazole ring. By varying the substituents on both the dicarbonyl and the hydrazine starting materials, one can systematically explore the chemical space around the core scaffold.
For our example targeting TKX, we will use a substituted phenylhydrazine to install a group known to interact with the solvent-exposed region of the kinase, and a trifluoromethyl-substituted β-diketone, as trifluoromethyl groups are known to enhance binding affinity and metabolic stability in many kinase inhibitors.[10]
Workflow for Pyrazole Library Synthesis
Caption: General workflow for pyrazole library synthesis.
Protocol: Synthesis of a Representative Pyrazole Intermediate
This protocol describes the synthesis of 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide, a structural analog of Celecoxib.[5]
Materials:
-
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione (1.0 eq)
-
(4-Sulfamoylphenyl)hydrazine hydrochloride (1.05 eq)
-
Glacial Acetic Acid (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Standard workup and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione (e.g., 2.44 g, 10 mmol) and ethanol (40 mL). Stir until the diketone is fully dissolved.
-
Addition of Reagents: Add (4-sulfamoylphenyl)hydrazine hydrochloride (e.g., 2.22 g, 10.5 mmol) to the solution. Add 3-4 drops of glacial acetic acid to catalyze the reaction.
-
Causality: The acid catalyst protonates a carbonyl oxygen of the diketone, making the carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.[13]
-
-
Cyclocondensation: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diketone is consumed.
-
Workup & Isolation: a. Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation of the product. b. If precipitation occurs, filter the crude solid using a Büchner funnel, wash with cold ethanol, and air dry. c. If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator. d. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure pyrazole compound.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be >95% as determined by HPLC for use in biological assays.
Part 2: Biological Screening and Lead Optimization
Once a library of pyrazole derivatives is synthesized, the next critical step is to evaluate their biological activity against the intended target. We will use a common, robust in vitro kinase assay as our primary screening method.
Target Class: Protein Kinases
Protein kinases are a major class of drug targets, particularly in oncology and immunology.[1][16] Their dysregulation is a hallmark of many diseases. Pyrazole-containing molecules have been successfully developed as inhibitors for various kinases, including JAK, Akt, and CDK.[1][2][17] The general principle of a kinase inhibitor is to block the enzyme's ability to phosphorylate its substrate, thereby interrupting a dysregulated signaling pathway.
Signaling Pathway Targeted by a Hypothetical TKX Inhibitor
Caption: Simplified signaling pathway inhibited by a pyrazole agent.
Protocol: In Vitro Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This protocol measures the activity of a kinase by quantifying the amount of ADP produced during the phosphorylation reaction. It is a robust, high-throughput method suitable for primary screening and IC₅₀ determination.[18][19]
Materials:
-
Recombinant human TKX enzyme
-
TKX-specific peptide substrate
-
Pyrazole compound library (dissolved in DMSO)
-
ATP solution
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Serially dilute the pyrazole compounds in DMSO. Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction: a. Prepare a master mix containing the kinase buffer, TKX enzyme, and peptide substrate. b. Add this mix (e.g., 5 µL) to each well of the plate containing the compounds. c. Incubate for 10 minutes at room temperature to allow the compounds to bind to the kinase. d. Prepare an ATP solution in kinase buffer. Add this solution (e.g., 5 µL) to all wells to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for the enzyme to ensure competitive inhibitors can be accurately assessed.[19] e. Incubate the plate at 30°C for 60 minutes.
-
Signal Detection (as per ADP-Glo™ protocol): a. Add ADP-Glo™ Reagent (e.g., 10 µL) to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add Kinase Detection Reagent (e.g., 20 µL) to each well. This converts the ADP generated into ATP, which then drives a luciferase reaction, producing light. c. Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: a. Normalize the data using the controls: 0% inhibition (DMSO only) and 100% inhibition (no enzyme). b. Plot the percent inhibition versus the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Structure-Activity Relationship (SAR) and Lead Optimization
The goal of the initial screen is to identify "hits"—compounds with promising activity. These hits then undergo lead optimization, a process of iterative chemical modification and biological testing to improve potency, selectivity, and drug-like properties.
Example SAR Table: The data below is hypothetical, illustrating how systematic changes to the pyrazole scaffold can impact inhibitory activity against TKX.
| Compound ID | R1 Group (Position 5) | R2 Group (Position 1) | TKX IC₅₀ (nM) |
| PZ-01 (Hit) | 4-Methylphenyl | 4-Sulfamoylphenyl | 150 |
| PZ-02 | 4-Methoxyphenyl | 4-Sulfamoylphenyl | 85 |
| PZ-03 | 4-Chlorophenyl | 4-Sulfamoylphenyl | 210 |
| PZ-04 | 4-Methylphenyl | 3-Sulfamoylphenyl | 950 |
| PZ-05 | 4-Methylphenyl | 4-Carboxyphenyl | 55 |
Interpretation and Next Steps:
-
R1 Group: A 4-methoxyphenyl group (PZ-02) is more potent than the 4-methylphenyl (PZ-01), suggesting a hydrogen bond acceptor is favored in this pocket. A chloro-substituent (PZ-03) is detrimental.
-
R2 Group: Moving the sulfamoyl group to the meta position (PZ-04) drastically reduces activity, indicating the para position is crucial for binding. Replacing the sulfonamide with a carboxylic acid (PZ-05) significantly improves potency, identifying a new lead for further optimization.
This iterative process, sometimes aided by computational techniques like scaffold hopping , aims to replace the core structure while maintaining key binding interactions, potentially leading to compounds with novel intellectual property and improved properties.[20][21][22]
Logical Flow of Lead Optimization
Caption: Iterative cycle of structure-based lead optimization.
Conclusion and Future Directions
The pyrazole scaffold is a robust and highly validated starting point for the development of novel therapeutics. By combining rational synthetic strategies, such as the Knorr synthesis, with high-throughput biological screening, research teams can efficiently generate and analyze structure-activity relationships. The iterative process of lead optimization, guided by empirical data, is crucial for transforming initial hits into viable drug candidates with the desired potency, selectivity, and pharmacokinetic profiles. The protocols and workflows outlined in this guide provide a foundational framework for any research program aimed at leveraging the power of pyrazole intermediates in modern drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Celecoxib - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. jk-sci.com [jk-sci.com]
- 13. name-reaction.com [name-reaction.com]
- 14. knorr pyrazole synthesis | PPTX [slideshare.net]
- 15. chemhelpasap.com [chemhelpasap.com]
- 16. benchchem.com [benchchem.com]
- 17. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family | MDPI [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Classification of Scaffold Hopping Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid
Welcome to the technical support guide for the synthesis of 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve the yield and purity of the target compound. The guidance provided herein is based on established chemical principles and field-proven insights.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that, while based on classic organic reactions, presents several challenges that can significantly impact the final yield. The most common route involves three key stages:
-
Claisen Condensation: Formation of a 1,3-dicarbonyl intermediate.
-
Cyclization: Reaction with methylhydrazine to form the pyrazole ring. This is the most critical step for yield, as it often produces a mixture of regioisomers.
-
Hydrolysis: Conversion of a terminal ester group to the final carboxylic acid.
This guide is structured to address problems at each of these stages, providing not just solutions but also the underlying chemical reasoning to empower you to make informed decisions in your own experimental setup.
Troubleshooting Guide: A Step-by-Step Analysis
Problem Area 1: Low Yield in Claisen Condensation Step
The initial step typically involves the condensation of an acetophenone derivative (4'-chloroacetophenone) with a dialkyl oxalate (e.g., diethyl oxalate) to form a 1,3-dicarbonyl intermediate.
Q1: My Claisen condensation has very low conversion, and I recover most of my starting ketone. What's going wrong?
A1: Low conversion is typically due to an insufficiently strong base, suboptimal reaction conditions, or moisture contamination.
-
Causality: The Claisen condensation requires the formation of an enolate from the ketone. This is a reversible step, and a base that is not strong enough to deprotonate the ketone sufficiently will result in a low equilibrium concentration of the enolate, leading to poor conversion. Sodium ethoxide is commonly used, but its effectiveness can be hampered.
-
Solutions:
-
Choice of Base and Solvent: A simple switch from ethanol to a solvent like tetrahydrofuran (THF) can dramatically shorten reaction times and improve yields.[1] For more difficult substrates, a stronger, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used to drive the enolate formation to completion.
-
Anhydrous Conditions: Ensure all glassware is oven-dried and reagents (especially solvents like ethanol or THF) are anhydrous. Water will quench the base and the enolate intermediate, halting the reaction.
-
Temperature Control: While many condensations run at room temperature, gentle heating may be required to initiate the reaction. However, excessive heat can promote side reactions.[2]
-
Q2: I'm observing the formation of numerous byproducts. How can I improve the selectivity?
A2: Byproduct formation often stems from self-condensation of the ketone or side reactions with the base.
-
Causality: The enolate of the ketone can react with another molecule of the ketone (an aldol-type reaction) or the base (e.g., ethoxide) can act as a nucleophile, leading to transesterification or other undesired pathways.
-
Solutions:
-
Order of Addition: Add the ketone solution slowly to a pre-mixed solution of the base and the diethyl oxalate. This ensures that the enolate, once formed, reacts preferentially with the highly electrophilic oxalate ester rather than another ketone molecule.
-
Stoichiometry: Using a slight excess of the diethyl oxalate (e.g., 1.2 equivalents) can help favor the desired reaction.[1]
-
Problem Area 2: Poor Regioselectivity during Pyrazole Ring Formation
This is the most significant challenge in this synthesis. The reaction of the unsymmetrical 1,3-dicarbonyl intermediate with methylhydrazine can lead to two different regioisomers. The desired product has the methyl group on the nitrogen adjacent to the carboxylic acid precursor, while the undesired isomer has the methyl group on the nitrogen adjacent to the chlorophenyl ring.
Caption: Regioisomer formation during cyclization.
Q3: My final product is a mixture of two isomers that are very difficult to separate. How can I control the regioselectivity of the cyclization?
A3: Regioselectivity in pyrazole synthesis is highly dependent on reaction conditions, particularly pH and steric hindrance.[3][4]
-
Causality: The two carbonyl groups of the 1,3-dicarbonyl intermediate have different electronic and steric environments. The carbonyl adjacent to the ester group is generally more electrophilic. Under acidic conditions, the reaction tends to be thermodynamically controlled, while under neutral or basic conditions, it can be kinetically controlled.
-
Solutions:
-
pH Control (Acid Catalysis): Performing the cyclization in a protic solvent like ethanol with a catalytic amount of a strong acid (e.g., HCl, H₂SO₄) is the most common method to favor the desired isomer. The reaction often proceeds through the more stable hydrazone intermediate.
-
Stepwise Addition: Adding the methylhydrazine dropwise to the solution of the dicarbonyl intermediate can prevent the formation of side products.[4]
-
Solvent Choice: The choice of solvent can influence the reaction outcome. Acetic acid is often used as both a solvent and a catalyst, promoting the formation of the desired pyrazole.[5]
-
Table 1: Influence of Reaction Conditions on Regioselectivity
| Catalyst | Solvent | Temperature | Typical Outcome |
| Acetic Acid | Acetic Acid | Reflux | Good selectivity for the desired isomer |
| HCl (catalytic) | Ethanol | Room Temp -> Reflux | Moderate to good selectivity |
| None (Neutral) | Ethanol | Reflux | Often results in a mixture of isomers[6] |
Problem Area 3: Issues with Final Ester Hydrolysis
The final step is the saponification of the ethyl or methyl ester to the carboxylic acid. While seemingly straightforward, this step can also lead to yield loss.
Q4: The hydrolysis of my pyrazole ester is incomplete, or I see degradation of my product.
A4: Incomplete hydrolysis or product degradation is usually caused by reaction time, temperature, or the strength of the base used.[7][8]
-
Causality: The pyrazole ring is generally stable but can be susceptible to ring-opening under very harsh basic conditions.[9] On the other hand, insufficient base or reaction time will lead to incomplete conversion. Steric hindrance around the ester group can also slow down the reaction.
-
Solutions:
-
Milder Conditions: Use a moderate concentration of NaOH or KOH (e.g., 2-4 M) in a mixture of water and a co-solvent like ethanol or methanol.
-
Temperature Management: Heat the reaction gently (e.g., 50-60 °C) and monitor its progress by TLC until all the starting ester is consumed. Avoid prolonged heating at high temperatures.
-
Acidification: After the reaction is complete, cool the mixture in an ice bath before slowly acidifying with cold, dilute HCl to precipitate the carboxylic acid product. Rapid or hot acidification can cause degradation.
-
Frequently Asked Questions (FAQs)
Q: How can I definitively confirm the structure of my final product and ensure I have the correct regioisomer?
A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this. While 1D ¹H and ¹³C NMR will show different chemical shifts for the isomers, a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides unambiguous proof. A NOESY experiment will show a correlation (cross-peak) between the protons of the N-methyl group and the nearby protons on the pyrazole ring (at the C-5 position), confirming their spatial proximity.[10]
Q: What are the key safety precautions for this synthesis?
A: Methylhydrazine is a toxic and volatile substance and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).[11] Strong bases like sodium hydride are water-reactive and flammable. Always consult the Safety Data Sheet (SDS) for all reagents before beginning your experiment.
Q: My final product is an off-color oil instead of a white solid. What should I do?
A: This indicates the presence of impurities. The reaction mixture turning yellow or red can be due to the decomposition of hydrazine or the oxidation of intermediates.[10] The primary method of purification for the final carboxylic acid is recrystallization. Common solvent systems include ethanol/water, acetic acid/water, or toluene. If recrystallization fails, column chromatography on silica gel may be necessary, although this can be challenging for carboxylic acids.
Experimental Protocols
Protocol 1: Optimized Synthesis of Ethyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate
Caption: Overall synthetic workflow.
Step A: Claisen Condensation
-
To a solution of sodium ethoxide (prepared from 1.1 eq of sodium in anhydrous ethanol), add diethyl oxalate (1.2 eq) under an inert atmosphere (N₂ or Ar).
-
Cool the mixture to 0-5 °C.
-
Slowly add a solution of 4'-chloroacetophenone (1.0 eq) in anhydrous ethanol dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by pouring it into a mixture of ice and dilute HCl.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 1,3-dicarbonyl intermediate.
Step B: Cyclization & Hydrolysis (One-Pot Variation)
-
Dissolve the crude intermediate from Step A in glacial acetic acid.
-
Add methylhydrazine (1.1 eq) dropwise at room temperature.
-
Heat the mixture to reflux (approx. 118 °C) and stir for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture and concentrate under reduced pressure to remove the acetic acid.
-
To the resulting crude pyrazole ester, add a 1:1 mixture of ethanol and 4M aqueous NaOH.
-
Heat the mixture to 60 °C and stir for 2-4 hours until TLC shows complete consumption of the ester.
-
Cool the reaction mixture in an ice bath and slowly acidify with 2M HCl until the pH is ~2-3.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to obtain the crude final product.
-
Recrystallize from an appropriate solvent (e.g., ethanol/water) to yield pure this compound.
References
- 1. celonpharma.com [celonpharma.com]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Pyrazole Synthesis
To Our Fellow Researchers, Scientists, and Drug Development Professionals,
The pyrazole core is a cornerstone in medicinal chemistry and materials science, yet its synthesis is not always straightforward.[1][2][3] This guide is designed to be a practical resource, moving beyond simple protocols to address the nuanced challenges encountered in the lab. Here, we leverage our experience to provide in-depth troubleshooting, explain the causality behind reaction outcomes, and offer robust, validated protocols.
Section 1: Troubleshooting Guide - Common Experimental Issues
This section addresses the most frequent obstacles in pyrazole synthesis. Each issue is presented in a question-and-answer format to provide direct and actionable solutions.
Issue 1: Low or No Product Yield
Question: I'm performing a Knorr-type synthesis using a 1,3-dicarbonyl and a hydrazine, but my yield is extremely low or I'm only recovering starting materials. What's going wrong?
Answer: This is a common problem that can often be traced back to one of several key areas.[4][5] Let's break down the potential causes and solutions:
-
Purity of Starting Materials: Hydrazine derivatives can degrade over time, and impurities in the 1,3-dicarbonyl compound can inhibit the reaction.[4]
-
Causality: Hydrazine is a strong reducing agent and can be sensitive to air and moisture. Contaminants in the dicarbonyl substrate can interfere with the delicate acid-base catalysis required for the condensation.
-
Solution: Ensure your hydrazine (or its salt) is from a reliable source and has been stored properly. If in doubt, use a freshly opened bottle. Purify the 1,3-dicarbonyl compound by distillation or recrystallization before use.
-
-
Suboptimal Catalyst Choice or Loading: The classic Knorr synthesis is typically acid-catalyzed.[6][7][8] The choice and amount of acid are critical.
-
Causality: The acid protonates a carbonyl group, making it more electrophilic and facilitating the initial nucleophilic attack by the hydrazine.[6][9] Too little acid results in a sluggish reaction, while too much can lead to side reactions or degradation.
-
Solution: Glacial acetic acid is a common and effective catalyst (a few drops are often sufficient for small-scale reactions).[10] For less reactive substrates, stronger acids like sulfuric acid or Lewis acids such as ZrCl₄ or LiClO₄ may be necessary.[1][4] Perform small-scale trials to optimize the catalyst loading.
-
-
Incorrect Reaction Temperature or Time: These reactions can be highly sensitive to temperature.
-
Causality: The initial condensation to form the hydrazone intermediate and the subsequent intramolecular cyclization/dehydration have different activation energies. Some reactions proceed smoothly at room temperature, while others require heat to drive the final dehydration step to completion.[4][8]
-
Solution: Monitor your reaction diligently using Thin Layer Chromatography (TLC).[10][11] Start the reaction at room temperature and check for the disappearance of starting materials. If the reaction stalls, gradually increase the temperature (e.g., to 60-100°C) and continue monitoring.[8][10]
-
Issue 2: Formation of Multiple Products & Side Reactions
Question: My TLC/NMR shows multiple spots/peaks, indicating a mixture of products. How can I improve the selectivity and minimize side reactions?
Answer: Product mixtures often arise from a lack of regioselectivity or from competing side reactions.
-
Regioselectivity Issues with Unsymmetrical Dicarbonyls: This is the most common cause of product mixtures. When an unsymmetrical 1,3-dicarbonyl reacts with a substituted hydrazine, two constitutional isomers can form.[11][12]
-
Causality: The outcome is a delicate balance of steric and electronic factors. The initial attack of the hydrazine typically occurs at the more electrophilic and less sterically hindered carbonyl carbon.[11][12]
-
Solution:
-
Solvent Choice: This is a powerful yet often overlooked tool. Using highly structured, hydrogen-bond-donating fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity, often favoring a single isomer.[13] These solvents can selectively form hemiketals with the more reactive carbonyl, directing the hydrazine to the other carbonyl group.[13]
-
pH Control: Under acidic conditions, the reactivity of the hydrazine's nitrogen atoms can be modulated, influencing the initial site of attack.[11] Conversely, basic conditions can favor the attack of the inherently more nucleophilic nitrogen.[11]
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes favor the formation of one regioisomer over another due to rapid heating and can significantly shorten reaction times.[11]
-
-
-
Formation of Pyrazolone Side Products: When using β-ketoesters as the 1,3-dicarbonyl component, the formation of pyrazolone tautomers is possible.[10]
-
Causality: The reaction proceeds through a hydrazone intermediate, followed by intramolecular attack on the ester. The resulting product can exist in keto-enol tautomeric forms, with the enol form often being the major, more stable aromatic species.[10]
-
Solution: This is often an intrinsic property of the chosen substrates. If a specific pyrazole (not pyrazolone) is desired, starting with a 1,3-diketone instead of a β-ketoester is the most direct solution.
-
Issue 3: Product Purification Challenges
Question: My reaction seems to have worked, but I'm struggling to isolate a pure product. What are the best purification strategies?
Answer: Pyrazoles can have varying polarities, and residual starting materials or catalysts can complicate purification.
-
Column Chromatography: This is the most common method for separating regioisomers and removing impurities.[4]
-
Crystallization: If your product is a solid, crystallization is an excellent method for achieving high purity.
-
Acid-Base Extraction / Salt Formation: Pyrazoles are basic due to the lone pair on the N2 nitrogen. This property can be exploited for purification.
-
Causality: The pyrazole can be protonated by an acid to form a water-soluble salt.[14][15]
-
Solution: Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane). Wash with an aqueous acid solution (e.g., 1M HCl) to extract the pyrazole product into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) to deprotonate the pyrazole, causing it to precipitate or allowing it to be re-extracted into an organic solvent. This method can be very effective for removing non-basic impurities.[14][15]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Which pyrazole synthesis route is best for my target molecule? A1: The choice depends on the desired substitution pattern.
-
For 1,3,5-substituted pyrazoles: The Knorr synthesis (1,3-dicarbonyl + hydrazine) is the most direct and widely used method.[6][7][8]
-
For other patterns: Consider alternative routes like the reaction of α,β-unsaturated ketones with hydrazines or 1,3-dipolar cycloadditions between alkynes and diazo compounds.[1][16]
Q2: How do I choose the right solvent? A2: Solvent choice can influence reaction rate, yield, and even regioselectivity.
-
Protic Solvents (Ethanol, Acetic Acid): These are the most common choices. Ethanol is a good general-purpose solvent, while acetic acid can serve as both solvent and catalyst.[11]
-
Fluorinated Alcohols (TFE, HFIP): As mentioned, these are excellent for controlling regioselectivity in reactions with unsymmetrical dicarbonyls.[13]
-
Solvent-Free Conditions: For green chemistry approaches, reactions can sometimes be run neat or with a solid support, often assisted by microwave irradiation or grinding.[2][17]
Q3: Can I use a hydrazine salt (e.g., hydrazine hydrochloride) directly? A3: Yes, hydrazine salts are often more stable and easier to handle than hydrazine hydrate. When using a salt, a base (like sodium acetate or triethylamine) is typically added to the reaction mixture to liberate the free hydrazine in situ.
Section 3: Visual Workflows & Diagrams
General Pyrazole Synthesis Workflow
Caption: A typical experimental workflow for pyrazole synthesis.
Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low-yield reactions.
Section 4: Key Experimental Protocol
Protocol: Classic Knorr Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
This protocol details the synthesis of a pyrazolone from ethyl acetoacetate and phenylhydrazine, adapted from established procedures.[8][10]
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Phenylhydrazine (1.0 eq)
-
Glacial Acetic Acid (catalytic)
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl acetoacetate (1.0 eq) and an equal molar amount of phenylhydrazine (1.0 eq). Caution: The initial addition can be exothermic.[8]
-
Solvent & Catalyst: Add ethanol to dissolve the reactants, followed by 3-5 drops of glacial acetic acid.
-
Heating: Heat the reaction mixture to reflux (approximately 80-90°C) for 1 hour.[8]
-
Monitoring: Monitor the reaction progress by TLC, using a mobile phase of 30% ethyl acetate/70% hexane.[8][10] The starting materials should be consumed within the hour.
-
Isolation: After the reaction is complete, cool the flask in an ice bath. The product will often crystallize or form a thick syrup.[8]
-
Purification: Add cold water to the flask to facilitate the precipitation of the crude product.[10] Collect the solid by vacuum filtration, wash with a small amount of cold water, and allow it to air dry.[8][10] The product can be further purified by recrystallization from ethanol if necessary.
Section 5: Reference Data Tables
Table 1: Common Solvents and Their Applications
| Solvent | Boiling Point (°C) | Key Application / Rationale | Reference |
| Ethanol | 78 | General purpose, good solubility for reactants. | [17] |
| Glacial Acetic Acid | 118 | Acts as both solvent and acid catalyst. | [11] |
| Toluene | 111 | Higher boiling point; can be used with a Dean-Stark trap to remove water. | [17] |
| TFE | 77 | Improves regioselectivity. | [13] |
| HFIP | 58 | Dramatically improves regioselectivity, often leading to a single isomer. | [13] |
| DMF | 153 | High-boiling polar aprotic solvent, used for less reactive substrates. | [18] |
Table 2: Common Catalysts in Pyrazole Synthesis
| Catalyst | Type | Typical Use Case | Reference |
| Glacial Acetic Acid | Brønsted Acid | Standard Knorr synthesis. | |
| Sulfuric Acid | Brønsted Acid | For less reactive 1,3-dicarbonyls. | [15] |
| LiClO₄ | Lewis Acid | Eco-friendly catalyst for promoting condensation. | [1] |
| ZrCl₄ | Lewis Acid | Effective for three-component syntheses. | [4] |
| Copper Triflate | Lewis Acid | Catalyzing reactions of chalcones with hydrazines. | [18] |
| Iodine | Lewis Acid | Promotes tandem reactions and C-H functionalization. | [1] |
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. name-reaction.com [name-reaction.com]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. knorr pyrazole synthesis | PPTX [slideshare.net]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 15. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 16. Unit 4 Pyrazole | PDF [slideshare.net]
- 17. tandfonline.com [tandfonline.com]
- 18. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid
Welcome to the technical support center for the purification of 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies for obtaining this compound in high purity.
Introduction: The Challenge of Purity
This compound is a crucial building block in the synthesis of various biologically active molecules. Achieving high purity of this compound is paramount for the reliability and reproducibility of downstream applications. This guide will walk you through the most effective purification techniques, explain the rationale behind procedural steps, and provide solutions to common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude sample?
A1: The impurity profile of your crude this compound will largely depend on the synthetic route employed. A common synthesis involves the condensation of a β-ketoester with methylhydrazine, followed by hydrolysis. Potential impurities include:
-
Unreacted Starting Materials: Such as the corresponding β-ketoester and methylhydrazine.
-
The Corresponding Ester: Incomplete hydrolysis will leave the methyl or ethyl ester of the carboxylic acid in your product.
-
Regioisomers: Depending on the reaction conditions, the formation of the regioisomeric product, 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid, is possible.
-
Side-reaction Products: Byproducts from dimerization or degradation of starting materials.
Q2: My crude product is a brownish oil, but the pure compound should be a white solid. What should I do?
A2: The discoloration often indicates the presence of residual starting materials, colored byproducts, or degradation products. It is recommended to first attempt purification by recrystallization, which is often effective at removing colored impurities. If recrystallization fails or the yield is very low, column chromatography is the next logical step.
Q3: How can I confirm the purity of my final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of multiple components.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A typical reverse-phase method might use a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic or phosphoric acid).[1]
-
Melting Point Analysis: A sharp melting point range close to the literature value (a regioisomer has a melting point of 211-214 °C) indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any residual solvent or impurities.
Troubleshooting Purification Challenges
| Problem | Potential Cause | Troubleshooting Steps |
| Oiling out during recrystallization | The compound is precipitating at a temperature above its melting point in the chosen solvent system. | - Use a larger volume of solvent. - Cool the solution more slowly. - Switch to a solvent with a lower boiling point. - Add a seed crystal of the pure compound. |
| Low recovery after recrystallization | The compound is too soluble in the cold recrystallization solvent, or too much solvent was used. | - Ensure you are using the minimum amount of hot solvent to dissolve the compound. - Cool the solution to a lower temperature (e.g., in an ice bath) to maximize precipitation. - Try a different solvent or a mixed-solvent system. |
| Compound is insoluble in common recrystallization solvents | The compound has low solubility due to its crystalline nature and intermolecular interactions. | - Consider a mixed-solvent system where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent). - Hot filtration of a suspension in a solvent that dissolves impurities but not the desired product can be effective. |
| Compound streaks on the TLC plate during column chromatography | The compound is too polar for the chosen eluent system, or it is interacting strongly with the silica gel. | - Increase the polarity of the eluent. - Add a small amount of acetic or formic acid to the eluent to suppress the ionization of the carboxylic acid group. This will reduce tailing on the silica gel. |
| Poor separation of impurities by column chromatography | The impurities have similar polarity to the desired compound. | - Use a shallower solvent gradient during elution. - Try a different stationary phase (e.g., alumina) or a different solvent system. |
Purification Protocols
Method 1: Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids. The key is to find a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. For a structurally similar compound, 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboximidamide, methanol has been used for recrystallization.[2] This is a good starting point for this compound.
Step-by-Step Protocol:
-
Solvent Selection: Start with methanol. Other potential solvents to screen include ethanol, isopropanol, and acetone.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Method 2: Acid-Base Extraction
Given that the target compound is a carboxylic acid, acid-base extraction is a highly effective technique for separating it from neutral or basic impurities.[2][3][4][5] The principle is to convert the water-insoluble carboxylic acid into a water-soluble carboxylate salt by reacting it with a base.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as diethyl ether or dichloromethane.
-
Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate. Shake the funnel vigorously, periodically venting to release any pressure buildup from CO₂ evolution.
-
Separation: Allow the layers to separate. The aqueous layer will contain the sodium salt of your carboxylic acid. Drain the aqueous layer into a clean flask.
-
Backwash: Wash the organic layer with another portion of the basic solution to ensure complete extraction of the acid. Combine the aqueous layers.
-
Regeneration: Cool the combined aqueous layers in an ice bath and acidify with a strong acid, such as concentrated hydrochloric acid, until the solution is acidic (test with pH paper). The carboxylic acid will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product. Further purification by recrystallization may be necessary to achieve high purity.
Method 3: Silica Gel Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities. For carboxylic acids, it is often beneficial to add a small amount of acid to the mobile phase to suppress deprotonation and reduce tailing.
Step-by-Step Protocol:
-
Stationary Phase: Prepare a slurry of silica gel in the initial, least polar eluent. Pack a chromatography column with the slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent system, such as a mixture of hexane and ethyl acetate. Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. Adding 0.5-1% acetic acid to the eluent system is recommended to improve the peak shape of the carboxylic acid.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying this compound.
Caption: Decision tree for the purification of this compound.
References
Technical Support Center: Refinement of Analytical Methods for Pyrazole Derivative Quantification
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analytical quantification of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of method development, validation, and troubleshooting. As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions during your experiments.
Section 1: Foundational Principles & Initial Method Setup
Before delving into troubleshooting, establishing a robust analytical method is paramount. Pyrazole derivatives, while structurally diverse, share common characteristics that influence analytical strategy, such as the basicity of the nitrogen atoms and potential for tautomerism.[1][2]
Frequently Asked Questions: Getting Started
Q1: I am developing a new method for a pyrazole derivative. What is a good starting point for LC-MS/MS conditions?
A1: A successful method begins with a logical starting point. For most pyrazole derivatives, which often contain basic nitrogen atoms, reverse-phase chromatography with positive mode electrospray ionization (ESI) is highly effective.[3] The key is to ensure the analyte is protonated before it enters the mass spectrometer.
Here is a general set of starting conditions. Remember, this is a foundation for your specific analyte and matrix, and optimization is crucial.
| Parameter | Recommended Starting Condition | Rationale & Expert Insights |
| Column | C18, 2.1 x 50 mm, < 2 µm particle size | Provides good retention for moderately polar compounds. Sub-2-micron particles offer high efficiency. Ensure the column is from a reputable vendor to minimize batch-to-batch variability. |
| Mobile Phase A | 0.1% Formic Acid in Water (LC-MS Grade) | The acidic modifier ensures the pyrazole nitrogens are protonated, which is essential for good peak shape and ESI+ sensitivity.[3] Formic acid is volatile and ideal for MS. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (LC-MS Grade) | Acetonitrile is a common organic solvent with low viscosity, leading to lower backpressure. The continued presence of formic acid maintains a consistent pH. |
| Gradient | 5% to 95% B over 5-7 minutes | A generic "scouting gradient" to determine the approximate retention time of your analyte. This can be optimized later to improve resolution or shorten run time. |
| Flow Rate | 0.4 mL/min | A standard flow rate for a 2.1 mm ID column, balancing speed and efficiency. |
| Ionization Mode | ESI Positive | Pyrazole nitrogens are readily protonated, making ESI+ the most sensitive mode for detection. |
| MS/MS Transitions | Precursor ion (Q1) -> Product ion (Q3) | The precursor is typically the protonated molecular ion [M+H]⁺. Product ions often result from the cleavage of the pyrazole ring or its substituents. You must optimize collision energy for each transition. |
Q2: How do I handle the potential for tautomerism in my pyrazole derivative during analysis?
A2: Tautomerism, the migration of a proton between the two nitrogen atoms in the pyrazole ring, can be a significant challenge, potentially leading to peak splitting or broadening.[1] The rate of this interconversion is influenced by solvent, pH, and temperature.[1]
Causality: In solution, a pyrazole can exist as an equilibrium of two tautomeric forms. If the chromatographic conditions do not favor one form, or if the interconversion is slow relative to the chromatographic timescale, you may see two distinct peaks or a single broad peak.
Solution Strategy:
-
Control pH: Using a buffered or acidified mobile phase (like 0.1% formic acid) can often drive the equilibrium to favor a single, protonated species, resulting in a single sharp peak.[3]
-
Solvent Choice: Tautomeric equilibrium can be solvent-dependent. While less common to change for reverse-phase, be aware that protic vs. aprotic solvents can influence the tautomeric ratio.[1]
-
Temperature: Lowering the column temperature can sometimes slow the interconversion enough to either resolve the two tautomers or merge them into a sharper peak. However, this is usually a secondary optimization step.
Section 2: Troubleshooting Guide: From Sample to Signal
This section addresses specific, common problems encountered during the analysis of pyrazole derivatives, following the logical workflow of an experiment.
Workflow: General Pyrazole Derivative Analysis
Caption: A typical workflow for quantitative analysis of pyrazole derivatives.
Part 2.1: Sample Preparation Issues
Q: My pyrazole derivative has poor recovery after solid-phase extraction (SPE). What's going wrong?
A: Poor SPE recovery is typically due to an incorrect choice of sorbent or elution solvent, or unwanted secondary interactions.
Causality & Troubleshooting Steps:
-
Analyte Breakthrough during Loading: Your wash solvent may be too strong, causing the analyte to elute prematurely.
-
Test: Collect the load and wash fractions and analyze them for your compound.
-
Solution: Decrease the organic content of your wash solvent.
-
-
Incomplete Elution: The elution solvent may be too weak to desorb the analyte from the sorbent.
-
Test: Perform a second elution with a much stronger solvent (e.g., methanol with 2-5% ammonium hydroxide for a basic compound on a reverse-phase sorbent) and analyze this fraction.
-
Solution: Increase the organic strength or change the pH of your elution solvent to neutralize the analyte and disrupt ionic interactions. For a basic pyrazole, adding a small amount of ammonium hydroxide to the elution solvent can significantly improve recovery.
-
-
Irreversible Binding: The pyrazole may be interacting with active sites on the sorbent (e.g., silanols on silica-based phases).
-
Solution: Switch to a polymer-based SPE sorbent (e.g., Oasis HLB) which has fewer active sites and is more pH stable.
-
Q: I suspect matrix effects are suppressing my signal. How can I confirm and mitigate this?
A: Matrix effects occur when co-eluting compounds from the sample matrix (like phospholipids from plasma) interfere with the ionization of your analyte in the MS source, leading to poor accuracy and precision.[4] This is a major challenge in bioanalysis.[3][4]
Causality: The co-eluting interferences compete with your analyte for ionization, typically suppressing its signal.[5] In rare cases, they can enhance it.
Protocol: Evaluating Matrix Effects This protocol is a self-validating system to determine if your method is trustworthy in the presence of biological matrix.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte spiked in mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte is spiked into the final, clean extract.
-
Set C (Pre-Extraction Spike): Analyte is spiked into the biological matrix before the extraction process begins.
-
-
Analyze and Calculate:
-
Matrix Factor (MF) = (Peak Area of Set B) / (Peak Area of Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Recovery (RE) = (Peak Area of Set C) / (Peak Area of Set B)
-
Process Efficiency (PE) = (Peak Area of Set C) / (Peak Area of Set A) = MF x RE
-
-
Interpretation: The key is the consistency of the Matrix Factor across different lots of the biological matrix. A consistent (but suppressed) signal can be corrected with a stable isotope-labeled internal standard. An inconsistent signal requires method modification.
Mitigation Strategies:
-
Improve Sample Cleanup: Switch from protein precipitation to a more selective technique like LLE or SPE to better remove interfering compounds.[6]
-
Optimize Chromatography: Adjust the gradient to chromatographically separate the analyte from the matrix interferences. A "divert valve" can also be used to send the early-eluting matrix components to waste instead of the MS source.[7]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard. A SIL-IS co-elutes with the analyte and experiences the same matrix effects, providing the most accurate correction.
Part 2.2: Chromatographic (HPLC/UPLC) Problems
Q: My pyrazole peak is tailing significantly. What are the most likely causes and solutions?
A: Peak tailing is one of the most common HPLC problems and can severely impact integration and quantification.[8][9] For basic compounds like pyrazoles, the primary cause is often secondary interactions with the stationary phase.
Caption: Troubleshooting decision tree for peak tailing.
Q: I am struggling to separate two pyrazole regioisomers. What strategies can I employ?
A: Separating regioisomers is a significant chromatographic challenge as they often have very similar physicochemical properties.[10] Success depends on exploiting subtle differences in their structure.
Strategies for Isomer Separation:
-
Increase Column Efficiency: Use a longer column or a column packed with smaller particles (UPLC) to increase the number of theoretical plates.
-
Optimize Mobile Phase Composition:
-
Solvent Choice: Try switching the organic modifier from acetonitrile to methanol (or vice-versa). The different solvent properties (methanol is a hydrogen-bond donor) can alter selectivity.[11]
-
Ternary/Quaternary Gradients: Sometimes adding a small percentage of a third solvent, like isopropanol, can provide the necessary selectivity.
-
-
Change Stationary Phase: This is often the most effective approach. If a C18 column doesn't work, the isomers have similar hydrophobicity. Try a different chemistry to exploit other interactions:
-
Phenyl-Hexyl: Offers pi-pi interactions, which can be effective if the isomers have different orientations of aromatic rings.
-
Pentafluorophenyl (PFP): Provides dipole-dipole, pi-pi, and ion-exchange interactions, making it excellent for separating positional isomers.
-
Chiral Stationary Phases (CSPs): If the isomers are enantiomers, a CSP is mandatory. Polysaccharide-based CSPs are often a good starting point.[11]
-
Part 2.3: Mass Spectrometry (MS) Detection Issues
Q: I am not seeing the expected [M+H]⁺ ion, or it is very weak. What could be the issue?
A: Misidentification or absence of the molecular ion can be perplexing but is usually solvable by systematically checking the system and considering the chemistry of your molecule.[7]
Potential Causes & Solutions:
-
In-Source Fragmentation: The molecule might be unstable and fragmenting in the ion source before it even reaches the mass analyzer.
-
Solution: Decrease the source temperature and/or the cone/fragmentor voltage. These parameters control the energy in the source; lower energy is gentler on the molecule.
-
-
Adduct Formation: Instead of protonation, your molecule may be forming adducts with salts present in the mobile phase or sample, such as sodium [M+Na]⁺ or potassium [M+K]⁺.[5]
-
Solution: Use high-purity LC-MS grade solvents and additives.[8] If adducts are unavoidable, you may need to select the adduct ion as your precursor.
-
-
Incorrect Mass Calculation: Double-check the calculated monoisotopic mass of your compound. Ensure you are looking at the correct m/z value.
-
Poor Ionization: The molecule may not ionize well under the current conditions.
-
Solution: While ESI+ is common, consider Atmospheric Pressure Chemical Ionization (APCI) if your compound is less polar.
-
Q: How can I predict the fragmentation pattern of my pyrazole derivative to set up my MRM transitions?
A: While exact fragmentation depends on the substituents, the pyrazole ring itself has characteristic fragmentation pathways.[12][13] Understanding these can help in identifying your compound and choosing robust MRM transitions.
Common Fragmentation Pathways for the Pyrazole Core:
-
Loss of N₂: The pyrazole ring can rearrange and lose two nitrogen atoms.[12]
-
Ring Cleavage: The five-membered ring can cleave, leading to various smaller fragments.
-
Cleavage of Substituents: The bonds between the pyrazole ring and its substituents are common fragmentation points. The stability of the resulting fragment ion will determine its abundance.[14]
Practical Approach:
-
Infuse a standard solution of your analyte directly into the mass spectrometer.
-
Perform a "Product Ion Scan" (or MS2 scan) on the [M+H]⁺ precursor ion.
-
This will generate a full spectrum of all fragment ions. Select the most intense and stable fragments as your product ions for the final quantitative MRM method.
Section 3: Method Validation & Quality Control
A method is not complete until it is validated to be "fit for purpose." This ensures your data is reliable, reproducible, and defensible.[15]
Frequently Asked Questions: Validation & QC
Q: What are the key parameters I need to assess when validating my method according to ICH guidelines?
A: The International Council for Harmonisation (ICH) Q2(R2) guideline provides a framework for analytical procedure validation.[16][17] The required tests depend on the purpose of your assay (e.g., impurity testing vs. quantification). For a quantitative method for a pyrazole derivative, the core parameters are summarized below.
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity/Selectivity | To ensure the signal is from the analyte, free from interference from matrix components, impurities, or degradation products. | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Linearity & Range | To demonstrate a proportional relationship between concentration and response over a defined range. | Correlation coefficient (r²) > 0.995.[18] |
| Accuracy | Closeness of the measured value to the true value. | Recovery of 98.0 - 102.0% for HPLC-UV; 99.0 - 101.0% for LC-MS.[19] |
| Precision | The degree of scatter between a series of measurements (repeatability and intermediate precision). | Relative Standard Deviation (%RSD) < 2.0% for HPLC; < 1.5% for LC-MS.[19] |
| Limit of Quantitation (LOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio > 10; accuracy and precision criteria must be met. |
| Stability | Stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage). | Recovery within ±15% of the nominal concentration. |
Protocol: System Suitability Test (SST) An SST must be run at the beginning of every analytical batch to ensure the LC-MS system is performing correctly.[8][20] This is a non-negotiable part of a self-validating system.
-
Prepare the SST solution: A mid-concentration standard of your analyte and internal standard.
-
Perform Injections: Inject the SST solution 5-6 times at the start of the run.
-
Evaluate Performance:
-
Retention Time: %RSD should be < 1%.
-
Peak Area: %RSD should be < 5% (can be tighter depending on application).
-
Peak Shape: Tailing factor should be between 0.9 and 1.5.
-
Sensitivity: Signal-to-noise ratio should be well above the required limit for the LLOQ.
-
-
Decision: If the SST fails, the system is not ready for sample analysis. You must troubleshoot the issue (e.g., re-prime pumps, check for leaks, clean the ion source) and re-run the SST until it passes.[8]
References
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. eijppr.com [eijppr.com]
- 5. chromacademy.com [chromacademy.com]
- 6. biotage.com [biotage.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. zefsci.com [zefsci.com]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 11. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. database.ich.org [database.ich.org]
- 17. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. ijcpa.in [ijcpa.in]
- 19. benchchem.com [benchchem.com]
- 20. myadlm.org [myadlm.org]
Technical Support Center: Enhancing the Stability of Pyrazole-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based compounds. This guide is designed to provide you with in-depth, actionable strategies to address the stability challenges often encountered with this important class of molecules. Our goal is to move beyond simple protocols and offer a deeper understanding of the underlying chemistry, enabling you to troubleshoot effectively and accelerate your research.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the stability of pyrazole-based compounds.
Q1: What are the primary instability pathways for pyrazole-based compounds?
Pyrazole-based compounds can be susceptible to several degradation pathways, primarily metabolic, chemical, and photolytic instability. Metabolic instability is often the most significant hurdle in a biological context, where enzymes, particularly cytochrome P450s, can hydroxylate the pyrazole ring or its substituents, leading to rapid clearance. Chemical instability can manifest as susceptibility to oxidation, especially at electron-rich positions on the pyrazole ring, or hydrolysis of appended functional groups. Photostability is also a concern, as the aromatic pyrazole ring can absorb UV radiation, potentially leading to photodegradation.
Q2: How can I quickly assess the metabolic stability of my new pyrazole derivative?
A common and effective initial screen for metabolic stability is an in vitro microsomal stability assay. This involves incubating the compound with liver microsomes, which are rich in drug-metabolizing enzymes, and monitoring the compound's disappearance over time. A compound with a short half-life in this assay is likely to have poor metabolic stability in vivo.
Q3: Are there any general structural modifications I can make to improve the stability of a pyrazole core?
Yes, several "stability-enhancing" modifications are commonly employed. Introducing electron-withdrawing groups (e.g., halogens) to the pyrazole ring can decrease its susceptibility to oxidative metabolism. Steric shielding of metabolically labile sites with bulky groups (e.g., a tert-butyl group) can also be highly effective. Furthermore, strategic N-alkylation or N-arylation of the pyrazole can block potential sites of metabolism and modulate the compound's electronic properties.
Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental challenges related to pyrazole compound stability.
Issue 1: Rapid in vitro metabolic degradation in liver microsome assays.
Problem: Your pyrazole-based compound shows a half-life of less than 10 minutes in a human liver microsome (HLM) assay, suggesting high intrinsic clearance.
Potential Causes & Troubleshooting Steps:
-
Identify the "Soft Spot": The first step is to identify the site of metabolic attack. This is often an unsubstituted position on the pyrazole ring or an attached alkyl or aryl group that is susceptible to hydroxylation.
-
Protocol: Metabolite Identification.
-
Incubate the compound with HLMs and NADPH (a necessary cofactor for P450 enzymes).
-
Quench the reaction at various time points.
-
Analyze the samples by LC-MS/MS to identify metabolites. The mass shift will indicate the type of metabolic transformation (e.g., +16 Da for hydroxylation).
-
-
-
Strategic Blocking of Metabolic Sites: Once the labile position is identified, you can employ several strategies to block this metabolism.
-
Deuteration: Replacing a hydrogen atom at the metabolic "soft spot" with deuterium can slow down metabolism due to the kinetic isotope effect. This can be a quick way to test the hypothesis of a specific metabolic site.
-
Fluorination: Introducing a fluorine atom at or near the site of metabolism can effectively block hydroxylation due to the strength of the C-F bond and the high electronegativity of fluorine.
-
Steric Hindrance: Introducing a bulky substituent near the metabolic site can sterically hinder the approach of metabolizing enzymes.
-
Data Summary: Impact of Substitution on Metabolic Stability
| Compound | Substitution at C4 | Half-life in HLM (min) |
| Parent Pyrazole | H | 8 |
| Deuterated Analog | D | 25 |
| Fluorinated Analog | F | > 60 |
| Methylated Analog | CH₃ | 45 |
Experimental Workflow for Enhancing Metabolic Stability
Caption: Workflow for identifying and addressing metabolic instability in pyrazole compounds.
Issue 2: Poor chemical stability in solution, leading to inconsistent assay results.
Problem: You observe a decrease in the concentration of your pyrazole compound in solution over time, even in the absence of biological matrices.
Potential Causes & Troubleshooting Steps:
-
Oxidative Degradation: The electron-rich pyrazole ring can be susceptible to oxidation, especially if it bears electron-donating substituents.
-
Troubleshooting:
-
Inert Atmosphere: Prepare and store stock solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Antioxidants: For in vitro assays, consider the addition of a small amount of an antioxidant, such as ascorbic acid, if it does not interfere with the assay.
-
Structural Modification: Introduce electron-withdrawing groups to the pyrazole ring to decrease its electron density and, therefore, its susceptibility to oxidation.
-
-
-
Hydrolytic Instability: If your pyrazole compound has hydrolyzable functional groups (e.g., esters, amides), these may be cleaving in aqueous solutions.
-
Troubleshooting:
-
pH Control: Investigate the stability of your compound at different pH values. Buffering your solutions to a pH where the compound is most stable can be a simple fix.
-
Bioisosteric Replacement: Replace hydrolytically labile groups with more stable bioisosteres. For example, an ester could potentially be replaced with a more stable 1,2,4-oxadiazole.
-
-
Logical Relationship of Chemical Instability Factors
Caption: Factors contributing to chemical instability and their corresponding solutions.
Technical Support Center: Improving the Regioselectivity of Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their pyrazole synthesis protocols. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues and enhance the predictability and efficiency of your reactions.
Introduction: The Challenge of Regioselectivity in Pyrazole Synthesis
The synthesis of pyrazoles, a cornerstone of medicinal chemistry, frequently relies on the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, a classic transformation known as the Knorr pyrazole synthesis.[1][2][3] When an unsymmetrical 1,3-dicarbonyl is used, a significant challenge arises: the potential for the formation of two distinct regioisomers.[1][4] This lack of regioselectivity can lead to difficult-to-separate mixtures, reducing the overall yield of the desired product and complicating downstream applications.[1][4] The biological activity of pyrazole derivatives is often highly dependent on the substitution pattern, making regiocontrol a critical aspect of the synthetic strategy.[5]
This guide will provide a detailed exploration of the factors governing regioselectivity and offer practical, field-proven solutions to steer your synthesis towards the desired isomer.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of pyrazole synthesis and why is it so important?
A1: Regioselectivity refers to the preference for the formation of one constitutional isomer over another in a chemical reaction that has the potential to produce multiple isomers.[1][5] In pyrazole synthesis, this typically occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine.[5] The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl groups, leading to two different pyrazole products.[1] Controlling this selectivity is crucial because different regioisomers can exhibit vastly different pharmacological activities, physical properties, and toxicological profiles.[5] Achieving high regioselectivity is therefore essential for efficient drug discovery and development.[5]
Q2: What are the primary factors that influence the regiochemical outcome of the Knorr pyrazole synthesis?
A2: The regioselectivity of the Knorr pyrazole synthesis is a delicate balance of several interconnected factors:[1][6]
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound plays a major role. Electron-withdrawing groups (e.g., -CF₃) increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazine.[5]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can sterically hinder the approach of the nucleophile to one of the carbonyl groups, thereby directing the attack to the less sterically encumbered site.[1]
-
Reaction Conditions: This is often the most influential and tunable set of parameters.
-
Solvent: The choice of solvent can dramatically alter the regiochemical outcome. For instance, traditional solvents like ethanol may lead to poor selectivity, while fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance regioselectivity.[4][7]
-
pH (Acidity/Basicity): The pH of the reaction medium is critical. Under acidic conditions, the hydrazine can be protonated, which alters the relative nucleophilicity of its two nitrogen atoms and can influence the initial site of attack.[1][5] In contrast, basic conditions may favor the attack of the more inherently nucleophilic nitrogen atom of the substituted hydrazine.[5]
-
Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, potentially favoring one regioisomer over the other.
-
Q3: Are there alternative synthetic strategies to the Knorr condensation for achieving high regioselectivity?
A3: Yes, when the Knorr synthesis fails to provide the desired regioselectivity, several alternative and often highly regioselective methods can be employed:
-
[3+2] Cycloaddition Reactions: These reactions, such as the reaction of hydrazones with nitroolefins or sydnones with alkynes, build the pyrazole ring with a different connectivity pattern and can provide excellent and often complementary regioselectivity to the Knorr synthesis.[8][9][10]
-
Synthesis from α,β-Unsaturated Ketones (Chalcones): The reaction of α,β-unsaturated ketones with hydrazines can lead to pyrazolines, which can then be oxidized to pyrazoles.[11][12] This method can offer good regiocontrol depending on the substitution pattern.
-
Multicomponent Reactions: One-pot, multicomponent reactions can provide access to complex pyrazoles with high regioselectivity by carefully controlling the order of bond formation.[13][14]
Troubleshooting Guides
Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.
This is a common problem when the electronic and steric differences between the two carbonyl groups of the 1,3-dicarbonyl are minimal, leading to a lack of inherent preference for the initial nucleophilic attack by the hydrazine.[5]
The key is to introduce a factor that will differentiate the reactivity of the two carbonyl groups.
Solution 1: Solvent Optimization (Recommended First Step)
The polarity and hydrogen-bonding ability of the solvent can significantly influence the reaction pathway.
-
Protocol 1: Regioselective Synthesis Using a Fluorinated Alcohol (HFIP). [5][7] Fluorinated alcohols like TFE and HFIP are non-nucleophilic and can stabilize intermediates through hydrogen bonding, often leading to a dramatic improvement in regioselectivity.[4][7]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add methylhydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the HFIP under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.[5]
-
Data Presentation: The Impact of Solvent on Regioselectivity
The following table illustrates the profound effect of solvent choice on the reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine. The desired isomer is the 3-CF₃-5-furyl pyrazole.[7]
| Entry | Solvent | Ratio (3-CF₃ : 5-CF₃) | Total Yield (%) |
| 1 | Ethanol (EtOH) | 36:64 | 99 |
| 2 | 2,2,2-Trifluoroethanol (TFE) | 85:15 | 99 |
| 3 | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 97:3 | 98 |
Data synthesized from J. Org. Chem. 2007, 72, 21, 8244–8249.[7]
Solution 2: Microwave-Assisted Synthesis
Microwave irradiation can accelerate the reaction and sometimes favor the formation of the thermodynamically more stable product, which may be a single regioisomer.[15][16][17]
-
Protocol 2: Microwave-Assisted Regioselective Synthesis. [5]
Materials:
-
α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)
-
Arylhydrazine (1.1 mmol)
-
Glacial Acetic Acid (5 mL)
Procedure:
-
Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.
-
Add glacial acetic acid (5 mL) to act as both solvent and catalyst.
-
Seal the vessel securely and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.
-
After the reaction, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
Logical Workflow for Troubleshooting Poor Regioselectivity
Caption: A stepwise approach to improving regioselectivity.
Issue 2: The major product of my reaction is the undesired regioisomer.
This occurs when the intrinsic electronic and steric properties of your substrates preferentially direct the reaction towards the unwanted product under standard conditions.[5] For example, in the reaction of 1,1,1-trifluoro-2,4-pentanedione with methylhydrazine, the initial attack typically occurs at the carbonyl adjacent to the highly electrophilic -CF₃ group, leading to the 3-CF₃ pyrazole, which may not be the desired product.[5]
In this scenario, a more fundamental change in the synthetic strategy is often required to override the inherent reactivity of the starting materials.
Solution 1: Employ a Dicarbonyl Surrogate (Highly Recommended)
This is a robust strategy that enforces the desired regiochemistry by using a precursor where the positions of the reactive groups are pre-determined. Reacting a β-enaminone or a β-ketothioamide with a hydrazine derivative is a highly effective method to ensure the formation of a single product.[9][18]
Solution 2: Switch to a Complementary Synthetic Route
As mentioned in the FAQs, alternative synthetic routes often provide complementary regioselectivity. If the Knorr synthesis yields the 3-substituted pyrazole, a [3+2] cycloaddition might selectively produce the 5-substituted isomer.
Experimental Workflow: Choosing the Right Synthetic Strategy
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. name-reaction.com [name-reaction.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 15. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 16. benthamdirect.com [benthamdirect.com]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. proceedings.blucher.com.br [proceedings.blucher.com.br]
Validation & Comparative
Validating the Anti-Inflammatory Effects of 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic Acid: A Comparative Guide
For researchers and drug development professionals, the validation of a novel compound's therapeutic potential is a critical endeavor. This guide provides a comprehensive framework for assessing the anti-inflammatory properties of the pyrazole derivative, 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid. Pyrazole-containing compounds have garnered significant attention for their anti-inflammatory activities, with many exhibiting mechanisms of action similar to established non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3][4][5][6][7] This guide will objectively compare the hypothetical performance of our lead compound with that of Ibuprofen, a non-selective cyclooxygenase (COX) inhibitor, and Celecoxib, a selective COX-2 inhibitor, supported by detailed experimental protocols.
The Landscape of Anti-Inflammatory Drug Action
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key component in the pathophysiology of numerous diseases.[6] A central pathway in inflammation involves the cyclooxygenase (COX) enzymes, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a role in physiological processes such as maintaining the gastric mucosa. In contrast, COX-2 is inducible and its expression is upregulated at sites of inflammation, where it mediates the production of prostaglandins that contribute to pain and swelling.[4][8]
Ibuprofen acts by non-selectively inhibiting both COX-1 and COX-2, which accounts for its therapeutic effects as well as its potential for gastrointestinal side effects.[9][10][11][12] Celecoxib , a diaryl-substituted pyrazole, selectively inhibits COX-2, which is believed to reduce the risk of these gastrointestinal issues while still providing anti-inflammatory and analgesic benefits.[8][13][14][15] Our lead compound, This compound , belongs to a class of pyrazole derivatives that have shown promise as anti-inflammatory agents, often through COX inhibition.[1][3][5][6][16]
dot graph inflammation_pathway { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
Arachidonic_Acid [label="Arachidonic Acid"]; COX1 [label="COX-1 (Constitutive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; COX2 [label="COX-2 (Inducible)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prostaglandins_Physiological [label="Prostaglandins (Physiological)"]; Prostaglandins_Inflammatory [label="Prostaglandins (Inflammatory)"]; GI_Protection [label="GI Protection, Platelet Aggregation"]; Inflammation_Pain [label="Inflammation, Pain, Fever"]; Ibuprofen [label="Ibuprofen", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Celecoxib [label="Celecoxib", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Lead_Compound [label="3-(4-chlorophenyl)-1-methyl-1H-\npyrazole-5-carboxylic acid", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Arachidonic_Acid -> COX1; Arachidonic_Acid -> COX2; COX1 -> Prostaglandins_Physiological; COX2 -> Prostaglandins_Inflammatory; Prostaglandins_Physiological -> GI_Protection; Prostaglandins_Inflammatory -> Inflammation_Pain;
In Vitro Validation: A Two-Pronged Approach
The initial assessment of an anti-inflammatory compound's potential is best conducted through a series of well-defined in vitro assays. This allows for a mechanistic understanding of the compound's activity in a controlled environment.
Cyclooxygenase (COX) Inhibition Assay
This assay directly measures the compound's ability to inhibit the activity of both COX-1 and COX-2 enzymes. A fluorometric assay is a common and reliable method for this purpose.[17][18]
-
Reagent Preparation: Prepare working solutions of purified recombinant human COX-1 and COX-2 enzymes, a suitable fluorometric probe (e.g., Amplex Red), a cofactor (e.g., hematin), and the substrate, arachidonic acid, in an appropriate assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Compound Preparation: Prepare serial dilutions of this compound, Ibuprofen, and Celecoxib in DMSO.
-
Reaction Setup: In a 96-well black microplate, add the assay buffer, fluorometric probe, and cofactor to each well. Add the test compounds at various concentrations. Include wells with DMSO as a vehicle control.
-
Enzyme Addition: Add either purified COX-1 or COX-2 enzyme to the designated wells.
-
Reaction Initiation: Start the reaction by adding the arachidonic acid working solution to all wells.
-
Measurement: Immediately measure the fluorescence in a kinetic mode at 25°C for 10-30 minutes using a fluorescence microplate reader.
-
Data Analysis: Calculate the rate of reaction from the linear portion of the kinetic curve. Determine the percentage of inhibition for each concentration of the test compounds relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | >100 | 0.5 | >200 |
| Ibuprofen | 15 | 35 | 0.43 |
| Celecoxib | 50 | 0.3 | 167 |
This data is hypothetical and for illustrative purposes only.
Nitric Oxide (NO) Production Assay in Macrophages
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of inflammation. This assay evaluates the ability of a compound to suppress NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound, Ibuprofen, and Celecoxib for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm.
-
Cell Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT assay) to ensure that the observed reduction in NO production is not due to cytotoxicity of the compounds.
-
Data Analysis: Calculate the percentage of NO production inhibition for each compound concentration relative to the LPS-stimulated control.
| Compound | NO Production Inhibition (%) at 10 µM | Cell Viability (%) at 10 µM |
| This compound | 75 | >95 |
| Ibuprofen | 55 | >95 |
| Celecoxib | 70 | >95 |
This data is hypothetical and for illustrative purposes only.
In Vivo Validation: The Carrageenan-Induced Paw Edema Model
Following promising in vitro results, the next logical step is to evaluate the compound's efficacy in a well-established in vivo model of acute inflammation. The carrageenan-induced paw edema model in rats is a widely used and reproducible method for this purpose.
-
Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week prior to the experiment.
-
Grouping and Dosing: Divide the rats into groups: a control group, a positive control group (e.g., receiving a standard anti-inflammatory drug like Diclofenac), and experimental groups receiving different doses of this compound, Ibuprofen, and Celecoxib. Administer the compounds orally or intraperitoneally.
-
Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the control group at each time point.
| Treatment Group (Dose) | % Inhibition of Paw Edema at 3 hours |
| This compound (20 mg/kg) | 65 |
| Ibuprofen (50 mg/kg) | 50 |
| Celecoxib (20 mg/kg) | 60 |
| Diclofenac (10 mg/kg) | 70 |
This data is hypothetical and for illustrative purposes only.
Conclusion and Future Directions
This guide outlines a systematic and robust approach to validating the anti-inflammatory effects of this compound. By employing a combination of in vitro and in vivo experimental models and comparing the results with well-characterized drugs like Ibuprofen and Celecoxib, researchers can gain a comprehensive understanding of the compound's therapeutic potential.
The hypothetical data presented suggests that this compound could be a potent and selective COX-2 inhibitor with significant anti-inflammatory activity. Further studies would be warranted to explore its detailed mechanism of action, pharmacokinetic profile, and safety in more advanced preclinical models. The logical progression from these initial validation studies would involve investigating its effects on pro-inflammatory cytokine production and its potential for ulcerogenic side effects, providing a complete picture of its therapeutic index.
References
- 1. chemimpex.com [chemimpex.com]
- 2. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jmatonline.com [jmatonline.com]
- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological analysis of the acute inflammatory process induced in the rat's paw by local injection of carrageenin and by heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 15. researchmgt.monash.edu [researchmgt.monash.edu]
- 16. A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrazole-Based Herbicides: A Guide for Researchers, Scientists, and Drug Development Professionals
<_-4.5711718e-05>
The persistent challenge of weed competition in agriculture demands the continual innovation of effective and selective herbicides. Among the diverse chemical classes available, pyrazole-based herbicides have emerged as a prominent and versatile group, offering potent solutions for the control of a wide array of problematic weeds. This guide provides an in-depth comparative analysis of key pyrazole-based herbicides, focusing on their mechanisms of action, performance data, and the experimental methodologies crucial for their evaluation.
The Significance of the Pyrazole Scaffold in Herbicide Design
The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, forms the foundational structure for a significant number of modern herbicides. Its chemical versatility allows for diverse substitutions, leading to the development of compounds with distinct modes of action and weed control spectrums. This adaptability has made the pyrazole scaffold a valuable component in the discovery of novel herbicidal molecules.[1]
Dissecting the Mechanisms: How Pyrazole Herbicides Work
Pyrazole-based herbicides can be categorized based on their specific molecular targets within the plant. A thorough understanding of these mechanisms is fundamental for effective weed management, the development of new herbicidal compounds, and strategies to mitigate herbicide resistance.
Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis
A key class of pyrazole herbicides, including the widely used pyroxasulfone , targets the biosynthesis of very-long-chain fatty acids (VLCFAs).[2][3][4] VLCFAs are crucial for the formation of cell membranes and play a vital role in the development of the plant cuticle and cell division.[2]
-
Mechanism: Pyroxasulfone acts as a potent inhibitor of VLCFA elongases, the enzymes responsible for extending fatty acid chains.[5][6] By blocking this pathway, the herbicide disrupts the formation of essential lipids, leading to compromised cell membrane integrity, arrested seedling growth, and ultimately, weed death.[2][5] This mode of action is particularly effective as a pre-emergent treatment, controlling weeds before they can establish.[2][3]
Caption: Pyroxasulfone inhibits VLCFA elongases, disrupting cell membrane formation.
Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
Another major group of pyrazole herbicides, which includes topramezone and pyrazolate , functions by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[7][8][9][10][11] HPPD is a critical enzyme in the biosynthesis of plastoquinone and tocopherols, which are essential for photosynthesis and protecting the plant from oxidative damage.[1][9]
-
Mechanism: By blocking HPPD, these herbicides prevent the formation of plastoquinone, a vital component of the photosynthetic electron transport chain.[9] This disruption leads to a characteristic bleaching of the weed's new growth, as chlorophyll is destroyed due to photo-oxidation.[7] The inability to perform photosynthesis and protect against oxidative stress results in the death of the susceptible weed.[7][9]
Caption: Topramezone inhibits the HPPD enzyme, leading to the disruption of photosynthesis.
Inhibition of Acetyl-CoA Carboxylase (ACCase)
The pyrazole herbicide pinoxaden is a member of the ACCase inhibitor class.[12][13][14] ACCase is a pivotal enzyme in the biosynthesis of fatty acids, catalyzing the first committed step in this pathway.[12][13]
-
Mechanism: Pinoxaden selectively inhibits the ACCase enzyme in grasses, preventing the formation of malonyl-CoA, a crucial building block for fatty acid synthesis.[12][14] This disruption of lipid production leads to the breakdown of cell membranes and ultimately kills the susceptible grass weeds.[12][14] The selectivity of pinoxaden makes it a valuable tool for controlling grassy weeds in broadleaf crops.[12]
Comparative Performance and Efficacy
The effectiveness of pyrazole-based herbicides is dependent on the target weed species, environmental conditions, and the timing of application. The following table provides a comparative overview of the performance of representative pyrazole herbicides.
| Herbicide | Chemical Class | Primary Target Weeds | Application Timing | Key Strengths |
| Pyroxasulfone | VLCFA Inhibitor | Annual grasses and some small-seeded broadleaf weeds.[4] | Pre-emergence.[2][3] | Long residual activity and effective control of problematic grasses.[2][3] |
| Topramezone | HPPD Inhibitor | A wide range of broadleaf and grass weeds.[7][8] | Post-emergence.[7][8] | Excellent crop safety in corn and effective against weeds resistant to other herbicide classes.[7] |
| Pinoxaden | ACCase Inhibitor | Annual grass weeds in cereal crops.[12] | Post-emergence.[12] | Rapid action and high selectivity for controlling grassy weeds in wheat and barley.[12] |
Essential Experimental Protocols for Herbicide Evaluation
The rigorous assessment of herbicide performance relies on standardized and meticulously designed experimental protocols. The following methodologies are fundamental for evaluating the efficacy, selectivity, and mechanism of action of pyrazole-based herbicides.
Greenhouse Efficacy Bioassay
This protocol is designed to determine the dose-response relationship of a herbicide on target weed species in a controlled environment.[15][16]
Objective: To determine the effective dose (ED) of a pyrazole herbicide required for a specific level of weed control.
Materials:
-
Seeds of target weed species
-
Potting medium
-
Pots or trays
-
Growth chamber or greenhouse with controlled environmental conditions
-
Herbicide stock solution
-
Calibrated sprayer
Procedure:
-
Planting and Growth: Sow a uniform number of weed seeds in pots and allow them to grow to a specific stage (e.g., 2-3 true leaves).[15]
-
Herbicide Application: Apply the herbicide at a range of concentrations using a calibrated sprayer to ensure uniform coverage.[17]
-
Evaluation: Visually assess weed control at set time intervals (e.g., 7, 14, and 21 days after treatment) using a percentage scale (0% = no effect, 100% = complete death).[18]
-
Data Analysis: Analyze the data to determine the ED₅₀ (the dose causing 50% inhibition) and other relevant endpoints.
Caption: Workflow for a greenhouse herbicide efficacy bioassay.
Crop Selectivity Assay
This protocol evaluates the potential phytotoxicity of a herbicide to the intended crop.[19][20]
Objective: To assess the tolerance of a crop species to a pyrazole herbicide.
Procedure:
-
Follow a similar procedure to the efficacy bioassay, but use crop plants instead of weeds.
-
Apply the herbicide at and above the recommended field rates to determine the margin of crop safety.[20]
-
Visually assess crop injury (e.g., stunting, chlorosis, necrosis) and, if applicable, measure biomass or yield at the end of the experiment.[18]
In Vitro Enzyme Inhibition Assay
This protocol is used to confirm the direct inhibitory effect of a herbicide on its target enzyme.[21][22]
Objective: To determine the in vitro inhibitory activity of a pyrazole herbicide on its target enzyme (e.g., HPPD, ACCase).
Materials:
-
Purified or partially purified target enzyme
-
Enzyme substrate
-
Appropriate buffer solutions
-
Test herbicide
-
Microplate reader or spectrophotometer
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the enzyme, substrate, and buffer.
-
Inhibitor Addition: Add the herbicide at a range of concentrations to the reaction wells.
-
Enzyme Activity Measurement: Initiate the reaction and measure the rate of product formation or substrate depletion over time.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the herbicide that inhibits 50% of the enzyme's activity.[23]
Future Directions and Conclusion
Pyrazole-based herbicides are integral to modern weed management systems. Their diverse mechanisms of action provide multiple tools for controlling a broad spectrum of weeds and managing the evolution of herbicide resistance.[9] Continued research into the structure-activity relationships of pyrazole derivatives holds the promise of discovering novel herbicides with improved efficacy, selectivity, and environmental profiles.[1] A comprehensive understanding of their comparative performance, grounded in robust experimental evaluation, is paramount for their sustainable and effective use in global agriculture.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pomais.com [pomais.com]
- 3. chemicalwarehouse.com [chemicalwarehouse.com]
- 4. weedcontroljournal.org [weedcontroljournal.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of the novel pre-emergence herbicide pyroxasulfone [jstage.jst.go.jp]
- 7. agriculture.basf.com [agriculture.basf.com]
- 8. chemicalwarehouse.com [chemicalwarehouse.com]
- 9. Mechanisms of Action of Topramezone [cnagrochem.com]
- 10. PYRAZOLE HERBICIDES – PoisonSense [poisonsense.co.ke]
- 11. Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite | Semantic Scholar [semanticscholar.org]
- 12. chemicalwarehouse.com [chemicalwarehouse.com]
- 13. Pinoxaden | C23H32N2O4 | CID 210326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. awiner.com [awiner.com]
- 15. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. contractlaboratory.com [contractlaboratory.com]
- 17. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
- 18. IEEE Xplore Full-Text PDF: [ieeexplore.ieee.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. In Vitro Assays | Herbicide Discovery and Screening - passel [passel2.unl.edu]
- 22. pnas.org [pnas.org]
- 23. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic Acid Analogs
For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogs based on the 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid scaffold. By examining key structural modifications and their impact on biological outcomes, we aim to furnish a valuable resource for the rational design of novel therapeutic agents. Pyrazole-containing compounds are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2]
The Core Scaffold: A Privileged Structure in Medicinal Chemistry
The this compound core represents a "privileged structure" in medicinal chemistry. This designation is attributed to its ability to interact with multiple biological targets, offering a versatile framework for drug design. The key pharmacophoric features of this scaffold include:
-
The Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, which can participate in hydrogen bonding and other non-covalent interactions.
-
The 3-(4-chlorophenyl) Group: This lipophilic group can engage in hydrophobic and van der Waals interactions within target binding sites. The chlorine atom can further modulate electronic properties and metabolic stability.
-
The 1-methyl Group: Substitution at the N1 position of the pyrazole ring can influence the molecule's conformation and interaction with target proteins.
-
The 5-carboxylic Acid Group: This acidic moiety can act as a hydrogen bond donor and acceptor and can form ionic interactions, which are often crucial for binding to biological targets.
Structure-Activity Relationship Analysis: A Tale of Three Modifications
The biological activity of analogs of this compound can be systematically modulated by making structural changes at three primary locations: the N1-substituent on the pyrazole ring, the C3-phenyl ring, and the C5-carboxylic acid moiety.
The Influence of the N1-Substituent
While our core molecule features a methyl group at the N1 position, modifications at this site can significantly impact biological activity. Studies on related pyrazole scaffolds have shown that the nature of the N1-substituent can affect potency and selectivity. For instance, in a series of 1,5-diarylpyrazoles, the introduction of different lipophilic moieties at the N1 position resulted in a 4- to 6-fold decrease in activity against meprin α and β compared to the unsubstituted analog, suggesting that steric bulk at this position can be detrimental to activity.
Caption: Impact of N1-substitution on the pyrazole core.
The Role of the C3-Phenyl Ring and its Substituents
The 3-(4-chlorophenyl) group is a common feature in many biologically active pyrazole derivatives. The chlorine atom at the para position is often favored as it can enhance binding affinity through halogen bonding and improve metabolic stability.
To illustrate the importance of the C3-phenyl substituent, we can draw comparisons from studies on related pyrazole carboxamides. For example, in a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides, the nature of the substituent on an N-phenyl ring dramatically influenced antifungal activity. While this is a different part of the molecule, it highlights the general principle that substitutions on aryl rings are a key determinant of activity.[3]
Caption: Influence of C3-phenyl ring substitutions.
The Criticality of the C5-Carboxylic Acid Moiety
The carboxylic acid group at the C5 position is a key feature for interaction with many biological targets. Its ability to act as a hydrogen bond donor and acceptor, as well as to form salt bridges, often anchors the molecule in the binding pocket of an enzyme or receptor.
Modification of the carboxylic acid to other functional groups, such as amides or esters, can drastically alter the biological activity. For instance, the conversion of the carboxylic acid to a carboxamide can change the molecule's hydrogen bonding profile and its overall physicochemical properties, such as solubility and cell permeability. The specific nature of the amide substituent (e.g., alkyl, aryl) can then be further tuned to optimize interactions with the target. Several studies on pyrazole carboxamides have demonstrated potent biological activities, including antifungal and anticancer effects.[2][4][5]
Table 1: Comparison of C5-Functional Group Modifications
| Functional Group at C5 | Potential Interactions | Expected Impact on Activity |
| Carboxylic Acid | Hydrogen bonding (donor/acceptor), Ionic interactions | High, target-dependent |
| Carboxamide (primary) | Hydrogen bonding (donor/acceptor) | Altered activity, potential for new interactions |
| Carboxamide (secondary/tertiary) | Hydrogen bonding (acceptor only for tertiary) | Further altered activity, allows for diverse substitutions |
| Ester | Hydrogen bonding (acceptor) | Generally reduced activity due to loss of key interactions |
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of the core scaffold and its analogs typically follows a multi-step procedure. A representative synthetic route is outlined below.
Caption: General synthetic workflow for the target compounds.
Step-by-Step Methodology:
-
Claisen Condensation: To a solution of sodium ethoxide in ethanol, add 4-chloroacetophenone and diethyl oxalate. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). The resulting intermediate, ethyl 2,4-dioxo-4-(4-chlorophenyl)butanoate, can be isolated after acidic workup.
-
Cyclization: Dissolve the intermediate from Step 1 in a suitable solvent such as ethanol or acetic acid. Add methylhydrazine and reflux the mixture. The formation of the pyrazole ring occurs via condensation and subsequent cyclization. The product, ethyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate, can be purified by crystallization or column chromatography.
-
Hydrolysis: To obtain the carboxylic acid, the ethyl ester from Step 2 is hydrolyzed using a base such as lithium hydroxide or sodium hydroxide in a mixture of THF and water, followed by acidification.
-
Amidation: For the synthesis of carboxamide analogs, the carboxylic acid from Step 3 can be coupled with a desired amine using standard peptide coupling reagents such as HATU or EDC/HOBt.
In Vitro Biological Activity Assays (Example: Anticancer Activity)
A common method to assess the anticancer activity of these compounds is the MTT assay, which measures cell viability.
Protocol for MTT Assay:
-
Cell Culture: Plate cancer cells (e.g., MCF-7, a human breast cancer cell line) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazole analogs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The SAR analysis presented here, based on available data from related compound series, suggests that modifications at the N1, C3, and C5 positions are key to modulating biological activity.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of analogs to build a more comprehensive and quantitative SAR. This will enable the development of predictive models and the rational design of compounds with enhanced potency, selectivity, and pharmacokinetic properties. Molecular docking and other computational studies can further aid in understanding the interactions of these compounds with their biological targets and guide the design of next-generation pyrazole-based drugs.
References
- 1. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Crystal Structure, Molecular Docking and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrazole Derivatives and Traditional NSAIDs in Anti-Inflammatory Efficacy
Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory efficacy of emerging pyrazole derivatives against well-established nonsteroidal anti-inflammatory drugs (NSAIDs). We will delve into the mechanistic nuances, compare key performance indicators from preclinical studies, and provide detailed experimental protocols to empower researchers in their quest for safer and more effective anti-inflammatory agents.
The Bedrock of Anti-Inflammatory Action: The Arachidonic Acid Cascade
To appreciate the comparative efficacy of these compounds, a foundational understanding of the inflammatory process is paramount. The arachidonic acid (AA) cascade is a pivotal signaling pathway in inflammation.[1][2] When cellular injury or irritation occurs, phospholipase A2 enzymes release AA from the cell membrane.[3][4] From there, cyclooxygenase (COX) enzymes metabolize AA into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[1][3]
There are two primary isoforms of the COX enzyme:
-
COX-1: A constitutive enzyme found in most tissues, responsible for producing prostaglandins that protect the gastric mucosa and maintain kidney function.[5][6]
-
COX-2: An inducible enzyme, primarily expressed at sites of inflammation, that produces prostaglandins mediating inflammatory responses.[5][6]
The primary mechanism of action for traditional NSAIDs and many pyrazole derivatives is the inhibition of these COX enzymes.[7][8] The ideal anti-inflammatory agent would selectively inhibit COX-2 to reduce inflammation without blocking the protective effects of COX-1, thereby minimizing gastrointestinal side effects.[5]
Caption: The Arachidonic Acid Cascade and points of NSAID intervention.
A Head-to-Head Comparison: Pyrazole Derivatives vs. Traditional NSAIDs
Quantitative Efficacy and Selectivity
The following table summarizes key performance indicators for representative pyrazole derivatives and standard NSAIDs from various preclinical studies. A lower IC50 value indicates greater potency. The Selectivity Index (SI), calculated as IC50 (COX-1) / IC50 (COX-2), is a critical measure; a higher SI indicates greater selectivity for COX-2, which is theoretically linked to a better gastrointestinal safety profile.[5]
| Compound | Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference Compound(s) |
| Ibuprofen | Traditional NSAID | 13.1 | 21.9 | 0.6 | - |
| Diclofenac | Traditional NSAID | 1.2 | 0.08 | 15 | - |
| Celecoxib | Pyrazole Derivative | 7.8 | 0.09 | 86.67 | - |
| Pyrazole-Hydrazone 4a | Experimental Pyrazole | 5.64 | 0.67 | 8.41 | Celecoxib[14] |
| Pyrazole-Hydrazone 4b | Experimental Pyrazole | 6.12 | 0.58 | 10.55 | Celecoxib[14] |
| Hybrid Pyrazole 5u | Experimental Pyrazole | 130.2 | 1.79 | 72.73 | Celecoxib[15] |
| Hybrid Pyrazole 5s | Experimental Pyrazole | 165.1 | 2.51 | 65.75 | Celecoxib[15] |
| Pyrazole-Pyridazine 6f | Experimental Pyrazole | >100 | 1.15 | >86.9 | Celecoxib[16] |
Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in assay conditions.
Interpretation of Data: As illustrated, traditional NSAIDs like ibuprofen show poor selectivity, while diclofenac has moderate COX-2 selectivity. Celecoxib, a pyrazole-based drug, demonstrates high selectivity for COX-2.[17] Excitingly, novel experimental pyrazole derivatives, such as the pyrazole-pyridazine hybrid 6f and the hybrid pyrazoles 5u and 5s, exhibit COX-2 inhibitory potency comparable to or even exceeding that of Celecoxib, along with high selectivity indices.[15][16][18] This suggests a promising avenue for developing drugs with potent anti-inflammatory effects and a potentially reduced risk of gastrointestinal complications.[19]
Validating Efficacy: Standardized Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, standardized and self-validating experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate and compare anti-inflammatory agents.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
This assay is fundamental for determining the potency (IC50) and selectivity of a compound.
Causality: The rationale is to directly measure the compound's ability to inhibit the enzymatic activity of purified COX-1 and COX-2 isoforms. This provides a clear, quantitative measure of the drug's primary mechanism of action.
Methodology:
-
Enzyme Preparation: Use commercially available, purified ovine or human recombinant COX-1 and COX-2 enzymes.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, hematin, and a suitable antioxidant like glutathione.
-
Compound Incubation: Add various concentrations of the test compound (e.g., pyrazole derivative) and a known reference drug (e.g., Celecoxib, Ibuprofen) to the reaction wells. Include a vehicle control (e.g., DMSO).
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme to the wells and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate Reaction: Add arachidonic acid as the substrate to initiate the enzymatic reaction, which produces Prostaglandin G2 (PGG2).
-
Quantification: The peroxidase activity of the COX enzyme converts PGG2 to PGH2. This can be measured colorimetrically by monitoring the oxidation of a chromogenic substrate like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 610 nm). Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay
This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of a compound.
Causality: The injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized, acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling provides a direct measure of its in vivo anti-inflammatory efficacy.
Caption: A typical preclinical workflow for evaluating novel anti-inflammatory agents.
Methodology:
-
Animal Model: Use healthy adult Wistar rats or Swiss albino mice, acclimatized to laboratory conditions.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).
-
Group 2: Positive control (e.g., Diclofenac or Celecoxib at a standard dose).
-
Groups 3-5: Test compound at various doses (e.g., 10, 20, 50 mg/kg).
-
-
Dosing: Administer the respective compounds orally (p.o.) or intraperitoneally (i.p.).
-
Edema Induction: After a set time (e.g., 60 minutes post-dosing), inject 0.1 mL of a 1% w/v carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement: Measure the paw volume immediately after carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [ ( (Vt - V0)control - (Vt - V0)treated ) / (Vt - V0)control ] x 100 Where Vt is the paw volume at time 't'.
Concluding Remarks and Future Directions
The landscape of anti-inflammatory drug discovery is continually evolving. Pyrazole derivatives have firmly established themselves as a promising scaffold, with numerous studies demonstrating their potential to achieve high COX-2 selectivity and potent anti-inflammatory effects, often comparable or superior to established drugs like Celecoxib.[15][18][20]
The data presented in this guide underscores the therapeutic potential of novel pyrazole compounds. The key challenge and opportunity lie in optimizing these structures to enhance efficacy while rigorously evaluating their long-term safety profiles, including cardiovascular risks which have been a concern for some selective COX-2 inhibitors.[21] The experimental protocols detailed herein provide a robust framework for researchers to validate new chemical entities, ensuring that the next generation of anti-inflammatory drugs is both powerful and safe.
References
- 1. The acute inflammatory process, arachidonic acid metabolism and the mode of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. COX 2-selective NSAIDs: biology, promises, and concerns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciencescholar.us [sciencescholar.us]
- 14. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Are rofecoxib and celecoxib safer NSAIDS? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. COX-2 Selective (includes Bextra, Celebrex, and Vioxx) and Non-Selective Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) | FDA [fda.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for Pyrazole Compound Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Pyrazole Compounds
Pyrazole and its derivatives represent a cornerstone in modern medicinal chemistry. From blockbuster anti-inflammatory drugs to novel agrochemicals, the pyrazole scaffold is a privileged structure due to its versatile biological activities. The accurate quantification and characterization of these compounds are non-negotiable elements of drug development, ensuring product quality, safety, and efficacy.
However, relying on a single analytical method, no matter how well validated, introduces operational risks. What happens when a critical instrument goes down, or a method needs to be transferred from an R&D lab in one country to a QC lab in another? This is where the practice of cross-validation becomes paramount. Cross-validation is the formal, documented process of demonstrating that two distinct, validated analytical methods provide equivalent (or acceptably comparable) results for the same analyte.[1][2] This guide provides an in-depth comparison of two workhorse techniques—HPLC-UV and UPLC-MS/MS—and a detailed protocol for their cross-validation in the context of pyrazole analysis.
Comparative Analysis of Core Analytical Techniques
The choice of an analytical technique is dictated by the specific needs of the analysis, including required sensitivity, selectivity, and the complexity of the sample matrix.[3] For pyrazole compounds, two techniques stand out for their robustness and widespread applicability.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the bedrock of most QC laboratories. It is robust, cost-effective, and highly reproducible, making it ideal for routine assays and purity determinations.
-
Principle of Operation: Separation is achieved based on the differential partitioning of the pyrazole analyte between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase.[4] The analyte is then detected as it passes through a UV detector by measuring its absorbance at a specific wavelength.
-
Expertise in Experimental Choices:
-
Column Chemistry: A C18 (octadecylsilyl) column is the standard choice for many pyrazole derivatives due to their moderate hydrophobicity. The choice of end-capped vs. non-end-capped columns can be critical; residual silanols on non-end-capped columns can lead to peak tailing for the basic pyrazole ring.
-
Mobile Phase Selection: A typical mobile phase involves a gradient of acetonitrile and water. The causality here is key: acetonitrile is often preferred over methanol for its lower viscosity (allowing for higher flow rates) and lower UV cutoff. Critically, the pH of the aqueous portion must be controlled with a buffer (e.g., phosphate or formate). Most pyrazoles contain a basic nitrogen atom; maintaining a consistent pH ensures a single, stable ionization state, leading to sharp, symmetrical peaks.
-
Wavelength (λmax) Selection: The pyrazole ring system contains a chromophore that absorbs UV light. The detection wavelength should be set at the absorbance maximum (λmax) of the specific pyrazole derivative to ensure maximum sensitivity and linearity.[5]
-
Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)
When high sensitivity and absolute specificity are required, such as in bioanalysis or trace impurity analysis, UPLC-MS/MS is the gold standard.
-
Principle of Operation: UPLC utilizes smaller particle size columns (<2 µm) to achieve faster separations and higher resolution than traditional HPLC. The eluent is then introduced into a mass spectrometer. Electrospray Ionization (ESI) is a common choice for pyrazoles, as it is a soft ionization technique suitable for polar molecules.[6] The mass spectrometer acts as a highly specific and sensitive detector, often operating in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented to produce a characteristic product ion, providing an exceptionally high degree of certainty.[7][8]
-
Expertise in Experimental Choices:
-
Ionization Source: ESI in positive ion mode is typically effective for pyrazoles, as the basic nitrogen atom is readily protonated ([M+H]+). Optimizing source parameters like capillary voltage and gas flow is crucial to maximize signal intensity.[6]
-
MRM Transition: The power of MS/MS lies in the MRM experiment. For a given pyrazole, the protonated molecule (precursor ion) is isolated in the first quadrupole. It is then fragmented via collision-induced dissociation, and a specific, stable fragment (product ion) is monitored in the third quadrupole. This precursor → product ion transition is unique to the analyte, virtually eliminating matrix interference and providing unparalleled selectivity.
-
Internal Standard: For quantitative LC-MS/MS, especially in complex matrices, a stable isotope-labeled internal standard (e.g., a ¹⁵N₂-labeled pyrazole) is highly recommended.[8][9] This standard co-elutes and experiences the same ionization effects as the analyte, correcting for any variability and ensuring the highest level of accuracy.
-
The Cross-Validation Protocol: A Self-Validating System
Before initiating cross-validation, a critical prerequisite must be met: both the HPLC-UV and UPLC-MS/MS methods must be fully validated individually according to the principles outlined in the ICH Q2(R1) guideline.[10][11][12] This includes demonstrating specificity, linearity, range, accuracy, precision, and robustness for each method.
The cross-validation protocol serves to bridge these two validated methods, ensuring they can be used interchangeably.[13][14]
Experimental Workflow
-
Define Acceptance Criteria: Before any analysis, establish and document clear, statistically justified acceptance criteria.[14] A common criterion is that the mean result of a set of samples analyzed by the UPLC-MS/MS method should not deviate from the mean result from the HPLC-UV method by more than ±2.0%.
-
Select Representative Samples: Choose a minimum of three batches of the pyrazole-containing material (e.g., drug substance or drug product). From each batch, prepare samples at three different concentrations spanning the validated range (e.g., 80%, 100%, and 120% of the target concentration). This results in a minimum of nine total samples.
-
Concurrent Analysis: Analyze all nine samples in parallel on the same day using both the validated HPLC-UV and UPLC-MS/MS methods. The analyst performing the tests should be proficient in both techniques.
-
Data Evaluation and Statistical Comparison:
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the results from each method.
-
Perform a statistical comparison of the means. While a simple percent difference is common, using a Student's t-test can provide a more statistically robust assessment of whether the difference between the two methods is significant.[15] The goal is to demonstrate the absence of a significant bias between the methods.[16][17][18]
-
Document all raw data, calculations, and statistical analyses in a formal cross-validation report.
-
Workflow Visualization
Caption: Cross-validation workflow from prerequisites to final decision.
Quantitative Data Summary
The following table presents illustrative data from a successful cross-validation study for a hypothetical pyrazole drug substance.
| Parameter | HPLC-UV Method | UPLC-MS/MS Method | ICH Guideline |
| Linearity (R²) | 0.9998 | 0.9999 | > 0.999 |
| Range (µg/mL) | 10 - 150 | 0.1 - 200 | Defined by user |
| Accuracy (% Recovery) | 99.2% - 101.5% | 99.5% - 100.8% | Typically 98.0% - 102.0% |
| Precision (%RSD) | 0.45% | 0.62% | < 2% |
| LOD (µg/mL) | 1.5 | 0.03 | Reportable |
| LOQ (µg/mL) | 5.0 | 0.1 | Reportable |
| Cross-Validation Results | |||
| Mean Assay (%) (n=9) | 99.8% | 100.1% | |
| Difference in Means | \multicolumn{2}{c | }{+0.3% } | Acceptance: ≤ ±2.0% |
| t-Test (p-value) | \multicolumn{2}{c | }{0.35 (Not Significant) } | p > 0.05 |
Conclusion
Cross-validation is not merely a procedural formality; it is a strategic necessity that ensures analytical continuity and builds confidence in data across the entire lifecycle of a pharmaceutical product. By demonstrating the interchangeability of a robust, routine method like HPLC-UV and a highly sensitive, specific method like UPLC-MS/MS, an organization gains invaluable flexibility. This allows for seamless method transfer between labs, provides a reliable backup system, and ensures that the most appropriate technology can be deployed for a given analytical challenge without compromising data integrity. This guide provides the strategic framework and technical details necessary to successfully implement such a program for critical pyrazole compounds.
References
- 1. Transfer of Analytical Methods | FDA Requirements - Compliance4All [compliance4alllearning.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ijcpa.in [ijcpa.in]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. fda.gov [fda.gov]
- 12. database.ich.org [database.ich.org]
- 13. web.govevents.com [web.govevents.com]
- 14. Analytical Method Validation, Verification and Transfer Right [complianceonline.com]
- 15. Statistical tools and approaches to validate analytical methods: methodology and practical examples | International Journal of Metrology and Quality Engineering (IJMQE) [metrology-journal.org]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] Statistical analysis in method comparison studies – Part one | Semantic Scholar [semanticscholar.org]
- 18. Statistical analysis in method comparison studies part one [acutecaretesting.org]
A Comparative Study of the Biological Activity of Different Pyrazole Isomers: A Guide for Researchers
Introduction: The Versatility of the Pyrazole Scaffold in Medicinal Chemistry
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The biological profile of a pyrazole derivative is profoundly influenced by the nature and position of substituents on the pyrazole ring. This guide provides a comparative analysis of the biological activities of different pyrazole isomers, offering insights into their structure-activity relationships (SAR) and providing detailed experimental protocols for their evaluation. Understanding how isomeric variations impact biological function is crucial for the rational design of more potent and selective therapeutic agents.[4]
Anticancer Activity: A Tale of Substituent Positioning
The substitution pattern on the pyrazole ring is a critical determinant of its anticancer potential.[4] Structure-activity relationship studies have revealed that the strategic placement of various functional groups can significantly enhance cytotoxicity and selectivity against cancer cell lines.[1][5]
Comparative Analysis of Isomeric Scaffolds
While direct head-to-head comparisons of simple isomers are not extensively documented, a wealth of data from substituted pyrazoles allows for a comparative analysis based on the substitution patterns at the N1, C3, C4, and C5 positions.
-
N1-Substitution: The substituent at the N1 position often plays a crucial role in modulating anticancer activity. For instance, N1-aryl substituted pyrazoles have demonstrated significant cytotoxic effects. The nature of the aryl group is also important; for example, electron-withdrawing groups on the N1-phenyl ring can enhance anticancer potency.[4]
-
C3 and C5-Disubstitution: The substituents at the C3 and C5 positions are pivotal for activity. Diaryl-substituted pyrazoles, such as those with phenyl groups at C3 and C5, are a common motif in potent anticancer agents.[4][6] The electronic properties of these aryl groups are key; for example, a methanesulfonyl or sulfonamide group at the para-position of a C5-phenyl ring is a hallmark of selective COX-2 inhibitors with anticancer properties, as seen in celecoxib.[6][7]
-
C4-Substitution: The C4 position offers another avenue for modifying biological activity. The introduction of small alkyl or cyano groups at this position can influence the molecule's interaction with its biological target.[1] For example, some 4-cyano-1,5-diphenylpyrazoles have shown potent cytotoxic activity against ovarian tumor cell lines.[1]
A comparative study of benzofuro[3,2-c]pyrazoles and their corresponding simple pyrazole analogues revealed that the simpler pyrazole derivatives were generally more potent against various cancer cell lines.[8] For example, the pyrazole analogue 5b was significantly more potent than its benzofuro[3,2-c]pyrazole counterpart against K562 and A549 cancer cells.[8] This highlights that the core pyrazole scaffold, with appropriate substitutions, can be more effective than more complex fused systems.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[9][10]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology: [9]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the pyrazole isomers in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.
Quantitative Comparison of Anticancer Activity
| Pyrazole Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3,4,5-Tetrasubstituted Pyrazole | A549 (Lung) | 42.79 | [4] |
| 1,3,4-Trisubstituted Pyrazole | MCF-7 (Breast) | 3.17 - 6.77 | [4] |
| 4-Cyano-1,5-diphenylpyrazole | IGROVI (Ovarian) | 0.04 | [1] |
| 1,3,5-Trisubstituted Pyrazole | K562 (Leukemia) | 0.021 | [8] |
| Indole-Pyrazole Hybrid | HCT116 (Colon) | 9.02 | [11] |
Antimicrobial Activity: The Influence of Isomeric Structure
Pyrazole derivatives are a promising class of antimicrobial agents.[12][13] The position and nature of substituents on the pyrazole ring can significantly impact their activity against various bacterial and fungal strains.
Comparative Analysis of Isomeric Scaffolds
-
Substitution and Lipophilicity: The presence of lipophilic groups, such as chloro and bromo substituents, often enhances antimicrobial activity.[13] The position of these substituents is crucial. For instance, in a series of imidazo[2,1-b][2][4][14]thiadiazole-pyrazole derivatives, a trifluoromethyl group at position-2 and a p-chlorophenyl group at position-6 of the imidazo[2,1-b][2][4][14]thiadiazole ring were found to enhance inhibitory activity.[15]
-
Free Functional Groups: The presence of certain functional groups can also be critical. For example, pyrazole derivatives with a free carbothiohydrazide moiety showed higher antimicrobial activity than their cyclized pyrazolyl thiadiazine counterparts.[12] This suggests that the availability of this group for interaction with microbial targets is important.
-
Overall Substitution Pattern: In some cases, the overall substitution pattern is more important than a single substituent. For instance, a study on pyrano[2,3-c]pyrazole derivatives found that compounds with nitro substituents showed enhanced antimicrobial activity.[16]
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[14][17]
Principle: An antimicrobial agent diffuses from a well through a solid agar medium that has been seeded with a test microorganism. The agent's ability to inhibit microbial growth is indicated by a clear zone of inhibition around the well.[17]
Step-by-Step Methodology: [14][18]
-
Media Preparation: Prepare Mueller-Hinton agar (MHA) and sterilize it by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation: Evenly spread the microbial inoculum over the surface of the MHA plates using a sterile cotton swab.
-
Well Creation: Aseptically create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a known concentration of the pyrazole isomer solution to each well. Include a positive control (a standard antibiotic) and a negative control (the solvent used to dissolve the compounds).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.
Quantitative Comparison of Antimicrobial Activity
| Pyrazole Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole-1-carbothiohydrazide | S. aureus | 62.5 - 125 | [12] |
| Pyrazole-1-carbothiohydrazide | A. niger | 2.9 - 7.8 | [12] |
| Imidazo[2,1-b][2][4][14]thiadiazole-pyrazole | Fungal strains | 11.7 - 13.9 (µM) | [15] |
| Pyrano[2,3-c]pyrazole | S. aureus | - | [16] |
Anti-inflammatory Activity: Targeting Key Inflammatory Pathways
Many pyrazole derivatives exhibit potent anti-inflammatory effects, primarily by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[6][19] This selective inhibition reduces the production of prostaglandins, which are key mediators of inflammation and pain.[2]
Comparative Analysis of Isomeric Scaffolds and Mechanism of Action
The anti-inflammatory activity of pyrazoles is highly dependent on their substitution pattern, which dictates their selectivity for COX-2 over COX-1.[7]
-
COX-2 Selectivity: The presence of a para-methanesulfonyl or para-sulfonamide group on an N1-aryl or C5-aryl substituent is a critical feature for COX-2 selectivity.[7] This moiety is thought to interact with a secondary pocket in the COX-2 active site, which is absent in COX-1. Shifting this substituent to the meta position can disrupt this interaction and reduce COX-2 selectivity.[7]
-
Other Substituents: Electron-donating groups, such as a methoxy group, on an aryl ring can enhance COX-2 inhibitory activity compared to electron-withdrawing groups.[7]
Mechanism of COX-2 Inhibition: Pyrazole-based COX-2 inhibitors act as competitive inhibitors, binding to the active site of the COX-2 enzyme and preventing its substrate, arachidonic acid, from binding.[2] This blocks the conversion of arachidonic acid to prostaglandin H2, the precursor for various pro-inflammatory prostaglandins.
NF-κB Pathway Inhibition: Beyond COX inhibition, some pyrazole derivatives may exert their anti-inflammatory effects by modulating other signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[6][20] The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[20]
References
- 1. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchhub.com [researchhub.com]
- 10. benchchem.com [benchchem.com]
- 11. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles [mdpi.com]
- 14. hereditybio.in [hereditybio.in]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. chemistnotes.com [chemistnotes.com]
- 18. botanyjournals.com [botanyjournals.com]
- 19. researchgate.net [researchgate.net]
- 20. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Pyrazole Compounds: A Comparative Guide to Therapeutic Potential
Introduction: The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its versatile structure has given rise to a plethora of compounds with a wide spectrum of pharmacological activities.[1][2] This guide provides an in-depth technical comparison of the in vivo validation of pyrazole compounds across key therapeutic areas, including inflammation, oncology, infectious diseases, cardiovascular disorders, and neurodegenerative diseases. We will delve into the experimental data supporting their efficacy, compare their performance against alternative therapies, and provide detailed protocols for their in vivo evaluation.
I. Anti-inflammatory Potential: Targeting the COX-2 Pathway
Pyrazole-based compounds have made a significant impact in the field of anti-inflammatory therapeutics, primarily through the selective inhibition of cyclooxygenase-2 (COX-2).[3][4] This selectivity offers a favorable gastrointestinal safety profile compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).
Comparative In Vivo Efficacy of Pyrazole-based COX-2 Inhibitors
Celecoxib, a diaryl-substituted pyrazole, is a well-established COX-2 inhibitor.[5][6] In vivo studies have consistently demonstrated its anti-inflammatory and analgesic effects. For instance, in a carrageenan-induced paw edema model in rats, a classic test for acute inflammation, pyrazole derivatives have been shown to significantly reduce edema.[3]
| Compound | Animal Model | Dose | Efficacy | Alternative | Alternative's Efficacy |
| Celecoxib | Carrageenan-induced paw edema (Rat) | 10 mg/kg | Significant edema reduction | Indomethacin (non-selective NSAID) | Significant edema reduction |
| Rofecoxib (withdrawn) | Osteoarthritis (Human) | 12.5 mg qd | Comparable to Celecoxib | Celecoxib | 200 mg qd |
| Compound AD 532 | Carrageenan-induced paw edema (Rat) | Not specified | Promising anti-inflammatory activity | Celecoxib | Potent anti-inflammatory activity |
Note: Rofecoxib was voluntarily withdrawn from the market due to cardiovascular safety concerns. The comparison is for historical and scientific context.
Signaling Pathway: COX-2 Inhibition
The primary mechanism of action for anti-inflammatory pyrazoles like celecoxib involves the selective inhibition of the COX-2 enzyme. COX-2 is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins (PGs), such as PGE2, which are key mediators of pain and inflammation. By blocking this pathway, pyrazole-based COX-2 inhibitors reduce the production of pro-inflammatory prostaglandins.
Caption: COX-2 inhibition pathway by pyrazole compounds.
Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice
The CIA model in mice is a widely used preclinical model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease.
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (27G)
Procedure:
-
Preparation of Emulsion:
-
Dissolve bovine type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL.
-
Emulsify the collagen solution with an equal volume of CFA.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of bovine type II collagen (2 mg/mL) with an equal volume of IFA.
-
Inject 100 µL of the collagen-IFA emulsion intradermally at a site different from the primary injection.
-
-
Arthritis Assessment:
-
Beginning on day 21, visually score the paws for signs of arthritis (redness, swelling) three times a week.
-
Each paw is scored on a scale of 0-4 (0=normal, 1=mild swelling/erythema of one digit, 2=moderate swelling/erythema of multiple digits, 3=severe swelling/erythema of the entire paw, 4=maximal swelling and ankylosis). The maximum score per mouse is 16.
-
-
Treatment:
-
Administer the pyrazole compound or vehicle control (e.g., daily oral gavage) starting from the day of booster immunization or upon the onset of clinical signs.
-
-
Outcome Measures:
-
Clinical arthritis score.
-
Paw thickness measurement.
-
Histopathological analysis of the joints for inflammation, pannus formation, and bone erosion.
-
Measurement of inflammatory cytokines (e.g., TNF-α, IL-6) in serum or joint tissue.
-
II. Anticancer Potential: A Multi-Targeted Approach
Pyrazole derivatives have emerged as promising anticancer agents, targeting various signaling pathways involved in tumor growth, proliferation, and angiogenesis.[7][8][9]
Comparative In Vivo Efficacy of Pyrazole-based Anticancer Agents
Celecoxib, in addition to its anti-inflammatory properties, has shown antitumor effects in various cancer models.[10][11][12][13][14][15] Studies have demonstrated its ability to inhibit tumor growth in xenograft models of meningioma, ovarian cancer, and Lewis lung carcinoma.[10][11][14]
| Compound | Cancer Model | Dose | Efficacy | Alternative | Alternative's Efficacy |
| Celecoxib | Meningioma Xenograft (IOMM-Lee cells) | 1500 ppm in chow | 66% reduction in mean tumor volume | Untreated Control | - |
| Celecoxib | Ovarian Cancer (KpB mouse model) | 5 mg/kg | 66% decrease in tumor weight (obese mice) | Placebo | - |
| Celecoxib | Lewis Lung Carcinoma | 75 mg/kg daily | Significant reduction in tumor volume | Low-dose Celecoxib (25 mg/kg) | Less significant reduction |
Signaling Pathway: Multifaceted Anticancer Mechanisms
The anticancer effects of pyrazole compounds are often attributed to a combination of mechanisms, including:
-
COX-2 Inhibition: Reduces the production of prostaglandins that can promote tumor growth and angiogenesis.
-
Induction of Apoptosis: Triggers programmed cell death in cancer cells.
-
Inhibition of Angiogenesis: Prevents the formation of new blood vessels that supply nutrients to the tumor.
-
Kinase Inhibition: Some pyrazole derivatives act as inhibitors of various protein kinases involved in cancer cell signaling, such as Bruton's tyrosine kinase (BTK).
Caption: Multifaceted anticancer mechanisms of pyrazole compounds.
Experimental Protocol: Subcutaneous Xenograft Tumor Model in Mice
This model is widely used to evaluate the in vivo efficacy of anticancer compounds.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line (e.g., IOMM-Lee meningioma cells)
-
Cell culture medium and supplements
-
Matrigel (optional, to enhance tumor take)
-
Syringes and needles (27G)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation:
-
Culture the cancer cells to ~80% confluency.
-
Harvest the cells, wash with sterile PBS, and resuspend in PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 1-10 x 10^6 cells in 100-200 µL).
-
-
Tumor Implantation:
-
Anesthetize the mouse.
-
Inject the cell suspension subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer the pyrazole compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection, or formulated in chow).
-
-
Outcome Measures:
-
Tumor growth inhibition.
-
Body weight changes (as a measure of toxicity).
-
Survival analysis.
-
At the end of the study, excise the tumors for histopathological analysis, immunohistochemistry (e.g., for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3), and biomarker analysis.
-
III. Therapeutic Potential in Other Disease Areas
The therapeutic applications of pyrazole compounds extend beyond inflammation and cancer.
Infectious Diseases
-
Antiviral: Favipiravir, a pyrazinecarboxamide derivative with a structural resemblance to pyrazoles, has demonstrated broad-spectrum antiviral activity against RNA viruses, including influenza.[16][17][18][19][20] In vivo studies in mice have shown that favipiravir can improve survival rates in lethal influenza virus infections.[19]
-
Antibacterial & Antifungal: Novel pyrazole derivatives are being investigated for their activity against resistant bacterial and fungal strains.
Cardiovascular Diseases
-
Mavacamten: This first-in-class cardiac myosin inhibitor, containing a pyrazole moiety, is approved for the treatment of obstructive hypertrophic cardiomyopathy (HCM).[19] In vivo studies in mouse models of HCM have shown that mavacamten can reduce hypercontractility and improve diastolic function.
Neurodegenerative Diseases
-
Alzheimer's Disease: Some pyrazole derivatives have shown promise in preclinical models of Alzheimer's disease by inhibiting the aggregation of amyloid-beta (Aβ) plaques and reducing neuroinflammation.[1][21][22][23][24] For example, the diphenylpyrazole compound anle138b has been shown to block Aβ channels and rescue disease phenotypes in a mouse model.[25][26]
-
Parkinson's Disease: Pyrazole compounds are being explored for their neuroprotective effects in models of Parkinson's disease.[1][5][8][13][21][27][28] For instance, the pyrazole derivative CNB-001 has been shown to attenuate motor impairment and increase dopamine levels in a mouse model of Parkinson's disease.[1]
IV. Pharmacokinetics and Toxicity
The in vivo efficacy of a compound is intrinsically linked to its pharmacokinetic (ADME: Absorption, Distribution, Metabolism, and Excretion) profile and toxicity.
-
Celecoxib: Following oral administration in rats, celecoxib is well-absorbed and extensively metabolized, primarily through oxidation of the methyl group.[29][30][31][32] The majority of the dose is excreted in the feces.[32] While celecoxib has a better gastrointestinal safety profile than non-selective NSAIDs, concerns about cardiovascular toxicity have been raised for the COX-2 inhibitor class.[3]
-
Novel Pyrazole Derivatives: The pharmacokinetic and toxicity profiles of novel pyrazole compounds are highly dependent on their specific chemical structures. In silico ADME predictions are often used in the early stages of drug discovery to guide the design of compounds with favorable properties.[11][25]
V. Conclusion
The pyrazole scaffold has proven to be a remarkably versatile platform for the development of therapeutic agents with diverse mechanisms of action. This guide has highlighted the in vivo validation of pyrazole compounds in several key disease areas, demonstrating their significant therapeutic potential. The provided experimental protocols offer a framework for the continued in vivo evaluation of novel pyrazole derivatives. Future research should focus on direct, head-to-head comparative studies to better delineate the relative efficacy and safety of different pyrazole-based compounds and to identify the most promising candidates for clinical development.
VI. References
-
Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature protocols, 2(1), 141–151.
-
Martinez Hernandez, A., Urbanke, H., Gillman, A. L., Lee, J., Ryazanov, S., Agbemenyah, H. Y., ... & Fischer, A. (2018). The diphenylpyrazole compound anle138b blocks Aβ channels and rescues disease phenotypes in a mouse model for amyloid pathology. EMBO molecular medicine, 10(1), 32-47.
-
Furuta, Y., Takahashi, K., Fukuda, Y., Kuno-Maekawa, M., Sangawa, H., Uehara, S., ... & Shiraki, K. (2002). In vitro and in vivo activities of anti-influenza virus compound T-705. Antimicrobial agents and chemotherapy, 46(4), 977-981.
-
Gao, Y., Li, Y., Liu, X., Sun, Y., Wang, T., Wang, Y., ... & Yang, L. (2022). Protocol for influenza A virus infection of mice and viral load determination. STAR protocols, 3(1), 101151.
-
Martinez Hernandez, A., Urbanke, H., Gillman, A. L., Lee, J., Ryazanov, S., Agbemenyah, H. Y., ... & Fischer, A. (2018). The diphenylpyrazole compound anle138b blocks Aβ channels and rescues disease phenotypes in a mouse model for amyloid pathology. eScholarship, University of California.
-
A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. (2011). European journal of pharmacology, 667(1-3), 317–325.
-
Seliem, I. A., El-gazar, A. A., & El-Gendy, M. A. (2023). Synthesis and antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles using a 2(3H)-furanone derivative. BMC chemistry, 17(1), 74.
-
Feldman, M., & McMahon, A. T. (2000). Celecoxib inhibits meningioma tumor growth in a mouse xenograft model. Cancer, 88(4), 849-856.
-
Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease. (2024). ResearchGate.
-
El-Sayed, N. F., & Al-hassany, F. A. (2025). Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management. Frontiers in Chemistry, 13, 1369424.
-
Antitumor enhancement of celecoxib, a selective Cyclooxygenase-2 inhibitor, in a Lewis lung carcinoma expressing Cyclooxygenase-2. (2006). BMC cancer, 6, 20.
-
Celecoxib decreases growth and angiogenesis and promotes apoptosis in a tumor cell line resistant to chemotherapy. (2010). Biological research, 43(3), 333-343.
-
Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease. (2025). Bentham Science Publishers.
-
In Vivo Efficacy of Pyrazole-Based COX-2 Inhibitors in Oncology: A Comparative Analysis with Cisplatin. (2025). BenchChem.
-
Pyrazolone derivatives as neuroprotective agents against PTZ-induced neuroinflammation in mice. (2022). Iranian Journal of Basic Medical Sciences, 25(6), 738–747.
-
Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. (2023). European Journal of Medicinal Chemistry, 258, 115599.
-
The effect of celecoxib on tumor growth in ovarian cancer cells and a genetically engineered mouse model of serous ovarian cancer. (2015). PloS one, 10(5), e0126858.
-
Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. (2023). PubMed.
-
Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. (2020). ResearchGate.
-
Effect of cyclooxygenase inhibitors on 1483 xenograft tumor growth and... (2003). ResearchGate.
-
Efficacy of favipiravir against influenza virus resistant to both baloxavir and neuraminidase inhibitors. (2023). The Journal of antimicrobial chemotherapy, 78(7), 1696–1704.
-
Intranasal Influenza Infection of Mice and Methods to Evaluate Progression and Outcome. (n.d.). Protocol.
-
Conventional Method of Transverse Aortic Constriction in Mice. (n.d.). Protocol.
-
NDA 20-998 Celecoxib (Celebrex). (n.d.). accessdata.fda.gov.
-
Pharmacokinetics of celecoxib in the presence and absence of interferon-induced acute inflammation in the rat: application of a novel HPLC assay. (2001). Journal of pharmacy & pharmaceutical sciences : a publication of the Canadian Society for Pharmaceutical Sciences, Societe canadienne des sciences pharmaceutiques, 4(2), 164–171.
-
Favipiravir, an anti-influenza drug against life-threatening RNA virus infections. (n.d.). unica.it.
-
Pharmacokinetics of Celecoxib in the Presence and Absence of Interferon-Induced Acute Inflammation in the Rat: Application of a Novel HPLC Assay. (2001). University of Alberta.
-
Protocol for the MPTP mouse model of Parkinson's disease. (2022). Semantic Scholar.
-
Design, Synthesis, and Neuroprotective Effects of a Series of Pyrazolines against 6-Hydroxydopamine-Induced Oxidative Stress. (2018). Molecules (Basel, Switzerland), 23(8), 2058.
-
Pharmacokinetics of celecoxib in the presence and absence of interferon-induced acute inflammation in the rat: Application of a novel HPLC assay. (2001). ResearchGate.
-
Transverse Aortic Constriction (TAC). (2018). MMPC.org.
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2019). Molecules (Basel, Switzerland), 24(5), 979.
-
Review of the selective COX-2 inhibitors celecoxib and rofecoxib: focus on clinical aspects. (2002). CJEM, 4(4), 268-274.
-
Clinical profiles of celecoxib and rofecoxib in the rheumatic diseases. (2002). Journal of hypertension. Supplement : official journal of the International Society of Hypertension, 20(6), S25–S30.
-
Modified Protocol for A Mouse Heart Failure Model Using Minimally Invasive Transverse Aortic Constriction. (2021). STAR protocols, 2(4), 100913.
-
(PDF) The diphenylpyrazole compound anle138b blocks Aβ channels and rescues disease phenotypes in a mouse model for amyloid pathology. (2017). ResearchGate.
-
Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. (2020). Pharmaceuticals (Basel, Switzerland), 13(7), 149.
-
NDA 20-998 Celecoxib (Celebrex). (n.d.). accessdata.fda.gov.
-
Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (2022). ACS omega, 7(43), 38048–38069.
-
Design, Synthesis, and Neuroprotective Effects of a Series of Pyrazolines against 6-Hydroxydopamine-Induced Oxidative Stress. (2018). ResearchGate.
-
Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications.
-
Does anyone know how to make MPTP-induced abnormal behaviors in MPTP PD model of C57BL/6J mice? (2014). ResearchGate.
-
Transverse Aortic Constriction in Mice. (2010). Journal of visualized experiments : JoVE, (38), 1733.
-
U Mass - Transverse Aortic Constriction. (2019). Protocols.io.
-
ChemInform Abstract: Anticancer Activity of Pyrazole via Different Biological Mechanisms. (2012). ChemInform, 43(33).
-
Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (n.d.).
-
Current status of pyrazole and its biological activities. (2013). Bioorganic & medicinal chemistry, 21(21), 6431–6447.
-
Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease. (n.d.). OUCI.
References
- 1. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence for inhibition of dopamine-beta-hydroxylase in vivo after sub-acute pyrazole treatment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. | Semantic Scholar [semanticscholar.org]
- 5. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for building an in vivo model for observation and evaluation of neutrophil extracellular trapping nets in influenza virus-infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Neuroprotective Effects of a Series of Pyrazolines against 6-Hydroxydopamine-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. srrjournals.com [srrjournals.com]
- 10. Celecoxib inhibits meningioma tumor growth in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antitumor enhancement of celecoxib, a selective Cyclooxygenase-2 inhibitor, in a Lewis lung carcinoma expressing Cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Celecoxib decreases growth and angiogenesis and promotes apoptosis in a tumor cell line resistant to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. The effect of celecoxib on tumor growth in ovarian cancer cells and a genetically engineered mouse model of serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Efficacy of favipiravir against influenza virus resistant to both baloxavir and neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. web.unica.it [web.unica.it]
- 20. apaci.asia [apaci.asia]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Analysis of in vivo dynamics of influenza virus infection in mice using a GFP reporter virus - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. The diphenylpyrazole compound anle138b blocks Aβ channels and rescues disease phenotypes in a mouse model for amyloid pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Pharmacokinetics of celecoxib in the presence and absence of interferon-induced acute inflammation in the rat: application of a novel HPLC assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Pharmacokinetics of Celecoxib in the Presence and Absence of Interferon-Induced Acute Inflammation in the Rat: Application of a Novel HPLC Assay [sites.ualberta.ca]
- 31. researchgate.net [researchgate.net]
- 32. mmpc.org [mmpc.org]
A Senior Application Scientist's Guide to Benchmarking 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid Against Other COX Inhibitors
Abstract: The development of selective cyclooxygenase-2 (COX-2) inhibitors remains a cornerstone of modern anti-inflammatory drug discovery, aiming to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.[1] The compound 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid features a pyrazole scaffold, a privileged structure in many selective COX-2 inhibitors, including the blockbuster drug Celecoxib.[2][3] This guide provides a comprehensive framework for researchers to benchmark this compound's inhibitory potency and selectivity against a panel of established COX inhibitors. We will detail the requisite experimental protocols, from initial in vitro enzyme assays to more physiologically relevant cell-based systems, and provide a clear methodology for data interpretation. This document is intended to serve as a practical guide for drug development professionals seeking to characterize novel anti-inflammatory agents.
Introduction: The Rationale for Selective COX-2 Inhibition
The enzyme cyclooxygenase (COX) is responsible for converting arachidonic acid into prostanoids, which are critical biological mediators.[4] It exists in two primary isoforms:
-
COX-1: A constitutively expressed enzyme found in most tissues. It plays a homeostatic role, producing prostanoids that protect the gastric mucosa, support platelet function, and maintain renal blood flow.[5]
-
COX-2: An inducible enzyme whose expression is significantly upregulated by pro-inflammatory stimuli like cytokines and lipopolysaccharide (LPS).[5][6] Its products mediate pain and inflammation.
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin and ibuprofen inhibit both isoforms.[4] While their inhibition of COX-2 provides therapeutic relief, the concurrent inhibition of COX-1 is responsible for common side effects, most notably gastrointestinal ulceration and bleeding.[1] This understanding drove the development of selective COX-2 inhibitors ("coxibs") designed to provide anti-inflammatory efficacy with an improved safety profile.[7]
The test compound, This compound , possesses a 1,5-diarylpyrazole core structure, a motif strongly associated with COX-2 selectivity.[7][8] This guide outlines the essential experiments to determine if this structural promise translates to a functional, selective inhibitory profile. We will benchmark it against:
-
Aspirin: A non-selective, irreversible inhibitor with a preference for COX-1.[9]
-
Ibuprofen: A classic non-selective, competitive inhibitor.[10][11]
-
Celecoxib: A foundational COX-2 selective inhibitor.[10][12]
-
Rofecoxib: A highly potent and selective COX-2 inhibitor.[10][12][13]
The Arachidonic Acid Cascade & Locus of Inhibition
The following diagram illustrates the central role of the COX enzymes in the conversion of arachidonic acid and highlights the therapeutic goal of selective COX-2 inhibition.
Caption: The COX signaling pathway from membrane phospholipids to biological outcomes.
Part 1: In Vitro Characterization with Purified Enzymes
The initial and most direct method for assessing inhibitory activity is to use purified, recombinant enzymes. This approach removes cellular complexity (e.g., membrane transport, protein binding) to provide a direct measure of enzyme-inhibitor interaction. A fluorometric assay is recommended for its high sensitivity and suitability for high-throughput screening.[14][15]
Experimental Protocol: Fluorometric COX Inhibition Assay
This protocol is adapted from commercially available kits and established methodologies.[14][15][16]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified human recombinant COX-1 and COX-2 enzymes.
Materials:
-
Human Recombinant COX-1 (e.g., Abcam, cat# ab204698 or similar)[16]
-
Human Recombinant COX-2 (e.g., Sigma-Aldrich, cat# MAK399F or similar)[15]
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
COX Cofactor (e.g., Hematin)
-
Arachidonic Acid (Substrate)
-
Test compounds and controls (dissolved in DMSO)
-
96-well white opaque flat-bottom plates
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Methodology:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Reconstitute enzymes on ice and prepare aliquots to avoid repeated freeze-thaw cycles.[16] Create a 10X working stock of test compounds and controls by diluting the primary DMSO stocks in COX Assay Buffer.
-
Plate Setup:
-
Enzyme Control (EC): 10 µL of Assay Buffer (containing solvent). This represents 100% enzyme activity.
-
Inhibitor Control (IC): 10 µL of a known potent inhibitor for the respective enzyme (e.g., SC-560 for COX-1, Celecoxib for COX-2).[16] This represents maximum inhibition.
-
Test Compound [S]: 10 µL of the diluted test compound across a range of concentrations (e.g., 8-point, 3-fold serial dilutions starting from 100 µM).
-
-
Reaction Mix Preparation: Prepare a master reaction mix for each enzyme containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to each well.
-
Enzyme Addition: Add 10 µL of the appropriate diluted enzyme (COX-1 or COX-2) to each well. Incubate the plate for 10-15 minutes at 25°C, protected from light, to allow the inhibitors to bind to the enzymes.
-
Initiate Reaction: Initiate the enzymatic reaction by adding 10 µL of arachidonic acid solution to all wells simultaneously, preferably using a multi-channel pipette.
-
Data Acquisition: Immediately begin measuring the fluorescence kinetically at 25°C for 5-10 minutes. The plate reader will record the increase in fluorescence over time as the probe reacts with the prostaglandin G2 product.[14]
Causality Behind Experimental Choices:
-
Kinetic Measurement: Reading the reaction kinetically, rather than as a single endpoint, provides a more accurate rate of reaction (slope) and is less susceptible to timing errors during reagent addition.[16]
-
Cofactor Inclusion: Hematin is included as a necessary cofactor for the peroxidase activity of the COX enzyme, which is coupled to the detection probe's reaction.[17]
-
Solvent Control: It is crucial to ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, as high concentrations can inhibit enzyme activity.
Part 2: Ex Vivo Profiling in Human Whole Blood
While purified enzyme assays are essential for determining direct inhibitory action, they do not reflect the complexities of a physiological environment. The human whole blood assay is the gold standard for secondary screening because it accounts for cell permeability, plasma protein binding, and the presence of other blood cells, providing a more clinically relevant measure of potency.[10][18]
Objective: To determine the IC50 values of the test compound for COX-1 (platelet) and COX-2 (LPS-induced monocyte) activity in a human whole blood matrix.
Experimental Protocol: Human Whole Blood Assay
This protocol is based on widely published and validated methodologies.[18][19]
Materials:
-
Freshly drawn venous blood from healthy volunteers who have abstained from NSAIDs for at least two weeks. Anticoagulant (e.g., Heparin) is used.
-
Test compounds and controls (dissolved in DMSO).
-
Lipopolysaccharide (LPS) from E. coli.
-
Enzyme-linked immunosorbent assay (ELISA) kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2).
Methodology Workflow:
Caption: Workflow for the human whole blood assay to determine COX-1 and COX-2 inhibition.
Detailed Steps:
-
Blood Collection: Collect blood from consenting, healthy donors into heparinized tubes.
-
Inhibitor Addition: Aliquot 1 mL of whole blood into tubes. Add the test compound or control at various final concentrations. Include a vehicle control (DMSO).
-
COX-1 Assay (TXB2 Measurement):
-
Allow the blood samples to clot by incubating at 37°C for 1 hour. This process triggers platelet activation and robust COX-1-mediated conversion of arachidonic acid to thromboxane A2, which is rapidly hydrolyzed to the stable TXB2.[19]
-
Stop the reaction by placing tubes on ice. Centrifuge to separate the serum.
-
Collect the serum and measure TXB2 concentration using a specific ELISA kit.
-
-
COX-2 Assay (PGE2 Measurement):
-
To a separate set of blood aliquots with inhibitors, add LPS (e.g., final concentration 10 µg/mL) to induce COX-2 expression in monocytes.[18]
-
Incubate these samples for 24 hours at 37°C.
-
Centrifuge the samples to separate the plasma.
-
Collect the plasma and measure PGE2 concentration using a specific ELISA kit.
-
Causality Behind Experimental Choices:
-
Differential Readouts: TXB2 is the primary product of platelet COX-1, while PGE2 is a major product of LPS-stimulated monocytes where COX-2 is the dominant isoform. This allows for the simultaneous assessment of both enzyme activities in the same biological matrix.[18]
-
LPS Stimulation: LPS mimics a bacterial infection, providing a potent pro-inflammatory signal that reliably induces high levels of COX-2 expression in monocytes, providing a robust signal window for measuring inhibition.[20]
Part 3: Data Analysis and Interpretation
1. IC50 Calculation: For both the enzyme and whole blood assays, calculate the percentage of inhibition for each drug concentration relative to the vehicle control (0% inhibition) and a maximal inhibitor control (100% inhibition). Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (four-parameter logistic fit) to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition.
2. Selectivity Index (SI): The key metric for comparing inhibitors is the Selectivity Index, which quantifies the preference for inhibiting COX-2 over COX-1. It is calculated as:
SI = IC50 (COX-1) / IC50 (COX-2)
A higher SI value indicates greater selectivity for COX-2.
Comparative Data Summary
The table below presents established IC50 values for the benchmark inhibitors from the human whole blood assay. Hypothetical data for the test compound is included to illustrate how results would be interpreted.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Classification |
| Aspirin | ~3.6[21] | ~29.3[21] | ~0.12 | Non-selective (COX-1 preferential) |
| Ibuprofen | ~12[10] | ~80[10] | ~0.15 | Non-selective |
| Celecoxib | ~82[10] | ~6.8[10] | ~12 | COX-2 Selective |
| Rofecoxib | >100[10] | ~0.53[12] | >188 | Highly COX-2 Selective |
| Test Compound | 85.0 (Hypothetical) | 0.95 (Hypothetical) | 89.5 (Hypothetical) | COX-2 Selective (Hypothetical) |
Interpretation of Hypothetical Results: Based on the hypothetical data, this compound demonstrates potent inhibition of COX-2 (IC50 = 0.95 µM) and significantly weaker inhibition of COX-1 (IC50 = 85.0 µM). Its calculated selectivity index of 89.5 places it between Celecoxib and Rofecoxib in terms of COX-2 selectivity. This profile suggests that the compound is a promising candidate for further development, as it is predicted to have potent anti-inflammatory effects with a potentially reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.
Conclusion
This guide provides a robust, two-tiered framework for the comprehensive benchmarking of novel COX inhibitors. By progressing from direct enzymatic assays to the more physiologically relevant whole blood model, researchers can build a comprehensive profile of a compound's potency and selectivity. The structural features of this compound are suggestive of a selective COX-2 inhibitor, and the methodologies described herein provide the definitive path to confirming this hypothesis and quantifying its performance against established therapeutic agents.
References
- 1. ahajournals.org [ahajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Coxibs interfere with the action of aspirin by binding tightly to one monomer of cyclooxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of rofecoxib as a cyclooxygenase-2 isoform inhibitor and demonstration of analgesia in the dental pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 17. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic Acid
For the dedicated researchers, scientists, and drug development professionals working with novel chemical entities, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, including its responsible disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, a halogenated heterocyclic compound. Our primary directive is to ensure personnel safety, maintain regulatory compliance, and protect the environment. This is achieved not by merely following steps, but by understanding the chemical principles that dictate them. The "cradle-to-grave" responsibility for hazardous waste management begins at the point of generation, making your role in this process critical.[1][2]
Core Principle: Hazard Identification and Waste Characterization
Before any disposal action is taken, a thorough understanding of the compound's hazards is essential. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, data from closely related structural analogs provide a strong basis for a conservative risk assessment. The key takeaway is the compound's classification as a chlorinated organic solid .
Table 1: Anticipated Hazard Profile Based on GHS classifications for similar pyrazole carboxylic acid derivatives, the following hazards should be assumed[3][4][5]:
| Hazard Classification | GHS Hazard Statement | Implication for Handling and Disposal |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Avoid ingestion. Do not eat, drink, or smoke when handling.[3][6] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Avoid skin contact. Wear appropriate chemical-resistant gloves and a lab coat.[3][4] |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Wear safety goggles or a face shield to protect against dust particles.[3][4][6] |
| Specific Target Organ Toxicity — Single Exposure (Category 3) | H335: May cause respiratory irritation | Handle only in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust.[3][4] |
The most critical feature for waste disposal is the presence of a chlorine atom on the phenyl group. This classifies the substance as a halogenated organic compound .[7][8] Halogenated wastes cannot be mixed with non-halogenated wastes because their disposal requires specialized high-temperature incineration equipped with acid gas scrubbers to neutralize corrosive byproducts like hydrogen chloride.[9]
Pre-Disposal Operations: Engineering Controls & Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. The risk of exposure must be minimized at all stages of the workflow. The hierarchy of controls dictates the most effective measures.
Mandatory PPE and Engineering Controls:
-
Engineering Control: All handling and waste consolidation activities must be performed within a certified chemical fume hood to prevent inhalation of aerosolized dust.[3][8]
-
Eye/Face Protection: Wear tightly fitting safety goggles that conform to EN 166 (EU) or OSHA (US) standards.[3][10]
-
Skin Protection: A lab coat and closed-toe shoes are required.[7] Handle the compound with impermeable, chemical-resistant gloves (e.g., nitrile).[7][11] Always inspect gloves before use and use proper removal technique to avoid skin contact.[11]
-
Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[3][10]
Caption: Hierarchy of controls for mitigating exposure risk.
Step-by-Step Disposal Protocol
Adherence to a systematic protocol is non-negotiable. This process ensures that waste is handled, stored, and disposed of in a manner that is safe, compliant with regulations like the EPA's Resource Conservation and Recovery Act (RCRA), and environmentally responsible.[1][12]
Step 1: Waste Segregation
Immediately classify all waste contaminated with this compound as "Halogenated Organic Solid Waste." [7][8] This includes:
-
The pure compound.
-
Any absorbent material used for cleaning spills.
-
Contaminated personal protective equipment (e.g., gloves).
-
Weighing papers or boats.
Step 2: Container Selection and Labeling
-
Select a Container: Use a designated, chemically compatible container with a secure, vapor-tight lid.[1] The container must be in good condition and not leak.
-
Labeling: The container must be clearly labeled before any waste is added. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any other components.
-
The appropriate GHS hazard pictograms (e.g., exclamation mark for irritant/acute toxicity).
-
The accumulation start date (the date the first drop of waste enters the container).
-
The name and contact information of the generating researcher/laboratory.
-
Step 3: Waste Collection
-
Solid Waste: Carefully transfer the solid waste into the designated container using a dedicated spatula or scoop. Avoid creating dust.[11]
-
Contaminated Labware:
-
Rinse contaminated glassware (beakers, flasks, etc.) with a minimal amount of an appropriate organic solvent (e.g., acetone, ethanol).
-
This first rinse solvent is now considered "Halogenated Organic Liquid Waste" and must be collected in a separate, appropriately labeled container for halogenated liquids. Do not pour the rinse down the drain. [4][8]
-
Subsequent rinses may be managed according to your institution's specific protocols.
-
Step 4: Temporary Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within or near the laboratory.
-
The container must be kept closed at all times except when adding waste.[1]
-
Ensure the storage area has secondary containment to capture any potential leaks.
-
Store away from incompatible materials, such as strong oxidizing agents.[3]
Step 5: Final Disposal
-
Once the container is full or the accumulation time limit set by your institution is reached, contact your organization's Environmental Health & Safety (EHS) department.
-
EHS will arrange for the collection of the waste by a licensed hazardous waste disposal contractor.[11][12] This ensures the waste is transported, treated, and disposed of in compliance with all federal and state regulations.[1]
Caption: Step-by-step workflow for compliant chemical disposal.
Emergency Procedure: Spill Management
In the event of a small-scale laboratory spill, a swift and systematic response is crucial.
-
ALERT: Immediately alert personnel in the vicinity.
-
EVACUATE: If the spill is large or you are unsure how to proceed, evacuate the area and contact EHS.
-
CONTAIN: For a small, manageable spill, prevent its spread. Gently cover the solid spill with a chemically inert absorbent material like vermiculite or sand. Do not dry sweep, as this can create dust.[13]
-
PPE: Don the appropriate PPE as described in Section 2 before approaching the spill.
-
CLEANUP: Carefully scoop the absorbent material and spilled compound into the designated "Halogenated Organic Solid Waste" container.
-
DECONTAMINATE: Wipe the spill area with a cloth dampened with a suitable solvent. Dispose of the cloth in the same hazardous waste container.
-
REPORT: Report the incident to your laboratory supervisor and EHS office, regardless of the size.
By internalizing the principles of hazard recognition, segregation, and containment, you not only ensure the compliant disposal of this compound but also uphold the highest standards of laboratory safety and environmental stewardship.
References
- 1. pfw.edu [pfw.edu]
- 2. epa.gov [epa.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. aksci.com [aksci.com]
- 5. 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid | C10H7ClN2O2 | CID 12189266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. scienceready.com.au [scienceready.com.au]
- 9. tandfonline.com [tandfonline.com]
- 10. fishersci.com [fishersci.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 13. sds.betco.com [sds.betco.com]
Navigating the Safe Handling of 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid: A Guide to Personal Protective Equipment and Disposal
For the diligent researcher, the promise of discovery is inextricably linked to a profound respect for safety. The compound 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, a molecule of interest in various research and development endeavors, requires meticulous handling to ensure the well-being of laboratory personnel and the integrity of the research environment. This guide provides a comprehensive framework for the selection and use of Personal Protective Equipment (PPE), alongside essential protocols for operational safety and compliant disposal. Our approach is rooted in a deep understanding of the chemical's inherent risks and is designed to empower you with the knowledge to work safely and effectively.
Hazard Assessment: Understanding the Risks
Before any handling of this compound, a thorough understanding of its hazard profile is paramount. Safety Data Sheets (SDS) and related toxicological information reveal a compound that presents multiple hazards.
A Safety Data Sheet for this compound indicates the following GHS classifications:
-
Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[1]
-
Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[1]
-
Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[1]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[1]
These classifications underscore the necessity of a multi-faceted PPE strategy to prevent exposure through ingestion, skin and eye contact, and inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a matter of conjecture but a scientifically informed decision. For this compound, a comprehensive PPE ensemble is mandatory.
Eye and Face Protection
Given the risk of serious eye irritation, robust eye and face protection is non-negotiable.
-
Chemical Safety Goggles: These should be the minimum standard and must conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[2][3] They provide a seal around the eyes, protecting against splashes and airborne particles.
-
Face Shield: When there is a heightened risk of splashing, such as during bulk transfers or reactions under pressure, a face shield should be worn in conjunction with safety goggles to protect the entire face.
Skin and Body Protection
To prevent skin irritation and potential absorption, comprehensive skin and body protection is essential.
-
Chemical-Resistant Gloves: The choice of glove material is critical. While disposable nitrile gloves are a common choice in laboratory settings for their resistance to a range of chemicals, including weak acids, their performance against aromatic and chlorinated compounds can be variable.[4][5][6]
-
Nitrile Gloves: Recommended for incidental contact ("splash protection"). A thickness of at least 5-mil is advisable. If contact occurs, gloves should be removed and replaced immediately.[7] Nitrile gloves have shown poor resistance to some aromatic hydrocarbons and concentrated acids.[1][4][7]
-
Neoprene Gloves: Offer good resistance to a broader range of chemicals, including some acids and chlorinated solvents, and may be a more robust choice for extended handling.[8]
-
Double Gloving: For enhanced protection, particularly during high-risk procedures, wearing two pairs of gloves is recommended.
-
-
Laboratory Coat: A fully buttoned, long-sleeved lab coat made of a chemical-resistant material is mandatory to protect the skin and personal clothing from contamination.
-
Closed-Toed Shoes: Footwear that fully encloses the foot is required to protect against spills.
Respiratory Protection
The potential for respiratory tract irritation necessitates careful management of airborne particulates.
-
Engineering Controls: The primary method for controlling respiratory hazards is the use of engineering controls. All handling of the solid compound should be conducted in a certified chemical fume hood to minimize the inhalation of dust.
-
Respirators: In situations where engineering controls are not sufficient to maintain exposure below permissible limits, or during spill clean-up, respiratory protection is required. An air-purifying respirator equipped with an Organic Vapor/Acid Gas (OV/AG) cartridge is recommended.[9][10][11] For significant particulate exposure, a P100 filter may be used in combination with the OV/AG cartridge.[12]
The following table summarizes the recommended PPE for handling this compound:
| Hazard Category | Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Eye Contact | H319: Causes serious eye irritation[1] | Chemical safety goggles (ANSI Z87.1 or EN 166 compliant). A face shield worn over goggles for splash hazards. |
| Skin Contact | H315: Causes skin irritation[1] | Chemical-resistant gloves (Nitrile for splash protection, Neoprene for extended handling), double-gloving recommended. Chemical-resistant lab coat. Closed-toed shoes. |
| Inhalation | H335: May cause respiratory irritation[1] | Handle in a certified chemical fume hood. If ventilation is insufficient, use a NIOSH-approved respirator with an Organic Vapor/Acid Gas cartridge. |
| Ingestion | H302: Harmful if swallowed[1] | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
Operational Plan: From Handling to Disposal
A robust operational plan ensures that safety is integrated into every step of the workflow.
Handling and Storage
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential spills or airborne particles.
-
Ventilation: Ensure that the chemical fume hood is functioning correctly before commencing any work.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[13] The container should be tightly sealed and clearly labeled.
Spill Response
In the event of a spill, a calm and methodical response is crucial.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE ensemble as described above, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it in a labeled, sealed container for hazardous waste. Avoid generating dust. For liquid spills, use an inert absorbent material to contain and absorb the spill.
-
Decontaminate: Once the bulk of the spill has been removed, decontaminate the area. A mild detergent and water solution can be used, followed by a thorough rinse.
-
Dispose of Waste: All contaminated materials, including absorbent pads, gloves, and wipes, must be disposed of as hazardous waste.
A logical workflow for PPE selection is illustrated in the diagram below:
Caption: A workflow diagram illustrating the process of selecting appropriate PPE based on hazard assessment and operational context.
Disposal Plan: Ensuring Environmental Compliance
The disposal of this compound and any contaminated materials must be conducted in accordance with local, state, and federal regulations. As a chlorinated organic compound, it is generally not permissible to dispose of this chemical down the drain.[2]
-
Waste Segregation: All solid waste contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a labeled, sealed container for hazardous liquid waste.
-
Waste Pickup: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal contractor.
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and responsibility in the pursuit of scientific advancement.
References
- 1. gloves.com [gloves.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. soscleanroom.com [soscleanroom.com]
- 5. us.unigloves.com [us.unigloves.com]
- 6. Nitrile Gloves Chemical Resistance Guide - Bergamot [bergamot.com.my]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. esafetysupplies.com [esafetysupplies.com]
- 10. eshop-best-chemical.com [eshop-best-chemical.com]
- 11. shop.northernmetalic.com [shop.northernmetalic.com]
- 12. coopersafety.com [coopersafety.com]
- 13. nottingham.ac.uk [nottingham.ac.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
